molecular formula C58H109NO31 B6318791 Acid-PEG25-NHS ester

Acid-PEG25-NHS ester

Numéro de catalogue: B6318791
Poids moléculaire: 1316.5 g/mol
Clé InChI: XZSKTNJHWDTIJQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Acid-PEG25-NHS ester is a useful research compound. Its molecular formula is C58H109NO31 and its molecular weight is 1316.5 g/mol. The purity is usually 95%.
The exact mass of the compound NHS-dPEG™(25)-COOH is 1315.6983557 g/mol and the complexity rating of the compound is 1480. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H109NO31/c60-55-1-2-56(61)59(55)90-58(64)4-6-66-8-10-68-12-14-70-16-18-72-20-22-74-24-26-76-28-30-78-32-34-80-36-38-82-40-42-84-44-46-86-48-50-88-52-54-89-53-51-87-49-47-85-45-43-83-41-39-81-37-35-79-33-31-77-29-27-75-25-23-73-21-19-71-17-15-69-13-11-67-9-7-65-5-3-57(62)63/h1-54H2,(H,62,63)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSKTNJHWDTIJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H109NO31
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Acid-PEG25-NHS Ester for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acid-PEG25-NHS ester is a heterobifunctional crosslinking reagent that has emerged as a valuable tool in bioconjugation, drug delivery, and proteomics. This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use.

Core Properties and Chemical Structure

This compound is characterized by a carboxylic acid group at one terminus and an N-hydroxysuccinimide (NHS) ester at the other, connected by a 25-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] This heterobifunctional nature allows for sequential and controlled conjugation to different molecules. The hydrophilic PEG chain enhances the solubility and biocompatibility of the resulting conjugate, making it particularly suitable for in vivo applications.[1]

The NHS ester provides reactivity towards primary amines (-NH2) found on proteins (e.g., the side chain of lysine (B10760008) residues or the N-terminus), amine-modified oligonucleotides, and other amine-containing molecules.[1][2] The reaction between the NHS ester and a primary amine forms a stable and irreversible amide bond.[3] The terminal carboxylic acid can be conjugated to primary amines using activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1]

Below is a diagram illustrating the chemical structure of this compound.

Acid_PEG25_NHS_ester_structure COOH HOOC- PEG_start (CH₂CH₂O)₂₅- COOH->PEG_start CH2_1 CH₂CH₂- PEG_start->CH2_1 CO C=O CH2_1->CO O -O- CO->O NHS N O->NHS C1 C=O NHS->C1 C2 C=O NHS->C2 CH2_2 CH₂ C1->CH2_2 CH2_3 CH₂ C2->CH2_3 CH2_2->CH2_3

Caption: Chemical structure of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, providing a quick reference for experimental planning.

PropertyValueReference(s)
Molecular Weight ~1316.47 g/mol [4]
Chemical Formula C₅₈H₁₀₉NO₃₁[4]
Purity >95% (typically analyzed by HPLC)[4]
PEG Spacer Length 25 ethylene (B1197577) glycol units[1]
Storage Conditions -20°C, desiccated[4]
Solubility Soluble in DMSO, DMF, and aqueous buffers[5]

Applications in Research and Drug Development

This compound is a versatile tool with a broad range of applications, primarily centered around the modification of biological molecules to enhance their therapeutic or diagnostic properties.

  • PEGylation of Proteins and Peptides: The most common application is the covalent attachment of the PEG chain to proteins, peptides, or antibodies.[3] This process, known as PEGylation, can improve the pharmacokinetic and pharmacodynamic properties of the biomolecule by:

    • Increasing hydrodynamic size, which reduces renal clearance and extends circulation half-life.[]

    • Shielding the protein from proteolytic enzymes, thereby increasing its stability.[]

    • Reducing immunogenicity by masking epitopes.[]

  • Drug Delivery and Nanoparticle Functionalization: The heterobifunctional nature of this compound makes it an ideal linker for conjugating drugs or targeting ligands to nanoparticles, liposomes, or other drug delivery systems. The PEG spacer improves the systemic circulation time of these carriers, while the terminal functional groups allow for the attachment of therapeutic agents or molecules that can target specific cells or tissues.

  • PROTACs (Proteolysis Targeting Chimeras): this compound is utilized as a linker in the synthesis of PROTACs.[2] PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] The PEG linker provides the necessary spacing and flexibility for the two ends of the PROTAC to engage their respective targets effectively.

Experimental Protocols

This section provides detailed methodologies for the two primary reactions involving this compound: conjugation via the NHS ester and conjugation via the carboxylic acid.

Protocol 1: Amine Conjugation via the NHS Ester

This protocol describes the general procedure for labeling a protein with this compound through its amine-reactive NHS ester group.

Materials:

  • This compound

  • Protein or other amine-containing molecule

  • Reaction Buffer: Amine-free buffer, such as Phosphate-Buffered Saline (PBS), pH 7.2-8.0. Avoid buffers containing primary amines like Tris.

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Preparation of Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Preparation of this compound Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL). The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions, so fresh preparation is crucial.

  • Conjugation Reaction: a. Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined empirically for each specific protein and desired degree of labeling. b. Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.

  • Purification: Remove excess, unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

  • Characterization: Analyze the resulting conjugate using techniques such as SDS-PAGE to confirm the increase in molecular weight, and MALDI-TOF mass spectrometry to determine the degree of PEGylation.

The following diagram illustrates the experimental workflow for amine conjugation.

Amine_Conjugation_Workflow start Start dissolve_protein Dissolve Protein in Amine-Free Buffer start->dissolve_protein dissolve_peg Dissolve this compound in Anhydrous DMSO/DMF start->dissolve_peg conjugation Mix and Incubate (1-2h at RT or overnight at 4°C) dissolve_protein->conjugation dissolve_peg->conjugation quenching Quench Reaction with Tris or Glycine conjugation->quenching purification Purify Conjugate (Desalting Column or Dialysis) quenching->purification analysis Analyze Conjugate (SDS-PAGE, Mass Spec) purification->analysis end End analysis->end

Caption: Experimental workflow for amine conjugation.

Protocol 2: Carboxylic Acid Conjugation

This protocol outlines the procedure for conjugating a molecule containing a primary amine to the carboxylic acid end of the this compound using EDC/NHS chemistry.

Materials:

  • This compound

  • Amine-containing molecule

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Quenching Solution: 2-Mercaptoethanol (B42355) or dithiothreitol (B142953) (DTT)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Dissolve this compound: Dissolve the this compound in the activation buffer.

  • Activate Carboxylic Acid: a. Add a 5- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS (or Sulfo-NHS) to the this compound solution. b. Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.

  • Quench EDC (Optional but Recommended): Add a quenching solution like 2-mercaptoethanol to a final concentration of 20 mM to quench the excess EDC.

  • Conjugation Reaction: a. Adjust the pH of the reaction mixture to 7.2-7.5 by adding the coupling buffer. b. Immediately add the amine-containing molecule to the activated this compound solution. c. Incubate for 2 hours at room temperature or overnight at 4°C.

  • Purification: Purify the conjugate using a desalting column or dialysis to remove unreacted reagents and byproducts.

  • Characterization: Analyze the final product using appropriate analytical techniques such as HPLC, mass spectrometry, or NMR.

Signaling Pathway Application: PROTAC-Mediated Protein Degradation

A significant application of this compound is in the construction of PROTACs, which hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein. This represents a novel therapeutic modality that can target proteins previously considered "undruggable."

The diagram below illustrates the logical relationship in PROTAC-mediated protein degradation where this compound acts as the linker.

PROTAC_Signaling_Pathway PROTAC PROTAC (Target Binder - Linker - E3 Ligase Binder) TernaryComplex Ternary Complex (Target Protein - PROTAC - E3 Ligase) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Polyubiquitination TernaryComplex->Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation AminoAcids Recycled Amino Acids Degradation->AminoAcids

Caption: PROTAC-mediated protein degradation pathway.

This compound is a powerful and versatile heterobifunctional linker that plays a crucial role in modern biopharmaceutical research and development. Its well-defined structure, favorable physicochemical properties, and dual reactivity enable a wide range of applications, from improving the therapeutic efficacy of proteins to enabling novel therapeutic modalities like PROTACs. The detailed protocols and conceptual diagrams provided in this guide are intended to equip researchers with the necessary knowledge to effectively utilize this important chemical tool in their work.

References

Heterobifunctional PEG Linkers for Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the advancing fields of biotechnology, drug delivery, and diagnostics, the precise and stable linkage of different molecular entities is paramount. Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers have emerged as indispensable tools for bioconjugation, the process of covalently coupling two molecules, at least one of which is a biomolecule.[1] These linkers consist of a PEG chain with distinct reactive functional groups at each end, enabling the sequential and specific conjugation of two different molecules, such as an antibody to a cytotoxic drug in an antibody-drug conjugate (ADC).[1][]

The integration of a PEG spacer offers significant advantages, including enhanced solubility and stability of the conjugate, prolonged circulation half-life, and reduced immunogenicity.[3][4] The versatility in the length of the PEG chain and the nature of the terminal functional groups allows for fine-tuning the physicochemical and pharmacokinetic properties of the final bioconjugate. This guide provides a comprehensive overview of heterobifunctional PEG linkers, covering their chemistry, common types, experimental protocols, and analytical characterization techniques.

Core Concepts: Structure and Functionality

The fundamental structure of a heterobifunctional PEG linker is composed of two different terminal functional groups separated by a flexible, hydrophilic PEG spacer. This design allows for controlled, stepwise reactions with different target molecules.

G cluster_linker Heterobifunctional PEG Linker Structure FG1 Functional Group A PEG ---(CH₂CH₂O)n--- FG1->PEG FG2 Functional Group B PEG->FG2 Molecule1 Molecule 1 (e.g., Antibody) Molecule1->FG1 Reacts with Functional Group A Molecule2 Molecule 2 (e.g., Drug Payload) Molecule2->FG2 Reacts with Functional Group B

Caption: Basic structure of a heterobifunctional PEG linker.

A critical feature in linker design is its stability in vivo. Linkers are broadly categorized as non-cleavable or cleavable.

  • Non-Cleavable Linkers: These form a stable covalent bond that remains intact during circulation and after internalization into the target cell. The drug is released only after the complete degradation of the antibody component. This approach offers exceptional stability.

  • Cleavable Linkers: These are designed to be stable in the bloodstream but are cleaved by specific triggers within the target cell environment, such as changes in pH (acid-sensitive linkers) or the presence of specific enzymes (e.g., cathepsins). This allows for controlled and targeted release of the payload.

G cluster_cleavable Cleavable Linker cluster_non_cleavable Non-Cleavable Linker ADC_circ_c ADC in Circulation (Stable) ADC_int_c Internalized ADC ADC_circ_c->ADC_int_c Target Binding & Internalization Release_c Payload Release ADC_int_c->Release_c Enzymatic or pH Triggered Cleavage ADC_circ_nc ADC in Circulation (Stable) ADC_int_nc Internalized ADC ADC_circ_nc->ADC_int_nc Target Binding & Internalization Degradation_nc Lysosomal Degradation ADC_int_nc->Degradation_nc Release_nc Payload Release Degradation_nc->Release_nc Antibody Digestion

Caption: Release mechanisms for cleavable vs. non-cleavable linkers.

Common Heterobifunctional PEG Linkers and Their Chemistries

The choice of a heterobifunctional PEG linker is dictated by the available functional groups on the molecules to be conjugated. The following table summarizes some of the most widely used linker chemistries.

Linker TypeFunctional Group ATarget AFunctional Group BTarget BKey Applications
NHS-PEG-Maleimide N-Hydroxysuccinimide (NHS) EsterPrimary Amines (-NH₂)Maleimide (B117702)Thiols / Sulfhydryls (-SH)Site-specific protein conjugation, Antibody-Drug Conjugates (ADCs).
Azide-PEG-Alkyne Azide (-N₃)AlkyneAlkyne (-C≡CH)Azide"Click Chemistry" bioconjugation, high specificity and efficiency.
COOH-PEG-NHS Carboxylic Acid (-COOH)Can be activated to react with aminesNHS EsterPrimary Amines (-NH₂)Linking two amine-containing molecules, surface modification.
Hydrazide-PEG-Maleimide Hydrazide (-CONHNH₂)Aldehydes / KetonesMaleimideThiols / Sulfhydryls (-SH)Conjugation to oxidized glycans on antibodies or proteins.
Thiol-PEG-NHS Thiol / Sulfhydryl (-SH)Maleimides, haloacetamidesNHS EsterPrimary Amines (-NH₂)Protein modification, surface functionalization of gold nanoparticles.
Biotin-PEG-NHS BiotinStreptavidin / AvidinNHS EsterPrimary Amines (-NH₂)Affinity purification, diagnostic assays, targeted delivery.
SPDP-PEG-NHS Pyridyldithiol (SPDP)Thiols / Sulfhydryls (-SH)NHS EsterPrimary Amines (-NH₂)Creates a cleavable disulfide bond, useful for drug release.

Experimental Workflow and Protocols

Successful bioconjugation requires a carefully planned workflow, from reagent preparation to final product characterization.

G A 1. Prepare Biomolecule 1 (e.g., Antibody in PBS) C 3. Reaction 1: Antibody + Linker (pH 7.2-8.0) A->C B 2. Dissolve NHS-PEG-Maleimide Linker in DMSO B->C D 4. Purification Step 1 (e.g., Desalting Column) Remove excess linker C->D F 6. Reaction 2: Maleimide-PEG-Antibody + Drug (pH 6.5-7.5) D->F E 5. Prepare Molecule 2 (e.g., Thiolated Drug) E->F G 7. Quench Reaction (Optional, e.g., with cysteine) F->G H 8. Purification Step 2 (e.g., SEC or HIC) Remove unreacted components G->H I 9. Characterization of Final Conjugate (LC-MS, HIC, ELISA) H->I

Caption: General workflow for ADC synthesis using an NHS-PEG-Maleimide linker.

Detailed Protocol: Conjugation using NHS-Ester-PEG-Maleimide

This protocol outlines the conjugation of a protein containing primary amines (e.g., an antibody) to a molecule with a free sulfhydryl group (e.g., a cytotoxic drug payload).

I. Materials and Reagents:

  • Protein-NH₂ (e.g., Antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • Molecule-SH (e.g., Thiolated drug)

  • NHS-Ester-PEG-Maleimide linker

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer 1: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Conjugation Buffer 2: PBS with 10 mM EDTA, pH 6.5-7.5

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Quenching reagent (e.g., Cysteine or 2-Mercaptoethanol)

II. Step 1: Reaction of NHS-Ester with Protein-NH₂

  • Prepare Protein: Ensure the protein solution is at a suitable concentration (e.g., 2-10 mg/mL) in Conjugation Buffer 1. Amine-containing buffers like Tris must be avoided.

  • Prepare Linker: Allow the vial of NHS-Ester-PEG-Maleimide to equilibrate to room temperature. Immediately before use, dissolve the linker in DMSO or DMF to a stock concentration of 10-20 mM.

  • Conjugation: Add a calculated molar excess of the dissolved linker to the protein solution. A typical starting point is a 5- to 20-fold molar excess.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.

III. Step 2: Purification of Maleimide-Activated Protein

  • Immediately after incubation, remove the excess, unreacted linker using a desalting column equilibrated with Conjugation Buffer 2. This buffer exchange also adjusts the pH for the subsequent maleimide reaction. The resulting solution contains the Maleimide-PEG-Protein.

IV. Step 3: Reaction of Maleimide with Molecule-SH

  • Prepare Molecule-SH: Dissolve the sulfhydryl-containing molecule in a suitable solvent and add it to the desalted Maleimide-PEG-Protein solution. Use a 1.5- to 5-fold molar excess of the SH-molecule relative to the protein.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the sulfhydryl group.

V. Step 4: Quenching and Final Purification

  • Quenching (Optional): To quench any unreacted maleimide groups, a sulfhydryl-containing reagent like cysteine can be added to a final concentration of ~1 mM.

  • Final Purification: Purify the final bioconjugate from excess reactants and byproducts using an appropriate chromatography method, such as Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).

Characterization of PEGylated Bioconjugates

Thorough analytical characterization is crucial to ensure the quality, efficacy, and safety of the final bioconjugate. Key quality attributes include the drug-to-antibody ratio (DAR), purity, and stability.

Mechanism of Action for an Antibody-Drug Conjugate

The ultimate goal of creating an ADC is the targeted delivery of a cytotoxic payload. The following diagram illustrates the journey of an ADC from administration to cell killing.

G cluster_systemic Systemic Circulation cluster_cell Target Cancer Cell ADC 1. ADC Circulates (Stable PEG Linker) Receptor 2. Antibody Binds to Target Antigen ADC->Receptor Internalization 3. Receptor-Mediated Endocytosis Receptor->Internalization Lysosome 4. Trafficking to Lysosome Internalization->Lysosome Release 5. Payload Release (Linker Cleavage or Antibody Degradation) Lysosome->Release Target 6. Payload Binds Intracellular Target (e.g., DNA, Tubulin) Release->Target Apoptosis 7. Apoptosis (Cell Death) Target->Apoptosis

Caption: Signaling pathway for a typical Antibody-Drug Conjugate (ADC).

Analytical Techniques

A suite of analytical methods is employed to characterize the complex structure of bioconjugates.

Analytical TechniquePurposeKey Information Provided
UV/Vis Spectrophotometry Determine Drug-to-Antibody Ratio (DAR).Provides a relatively quick but less accurate estimate of the average DAR.
Hydrophobic Interaction Chromatography (HIC) Determine DAR and distribution.Separates species based on the number of conjugated drugs, providing information on drug load distribution (e.g., DAR0, DAR2, DAR4).
Reversed-Phase HPLC (RP-HPLC) Assess purity and DAR after fragmentation.Used for detailed DAR analysis, especially at the light- and heavy-chain levels of an antibody.
Size-Exclusion Chromatography (SEC-HPLC) Assess purity and detect aggregation.Separates molecules by size to quantify high molecular weight species (aggregates) and fragments.
Liquid Chromatography-Mass Spectrometry (LC-MS) Confirm identity, mass, and DAR.Provides accurate mass measurement of the intact conjugate and its subunits, confirming conjugation and calculating DAR.
Enzyme-Linked Immunosorbent Assay (ELISA) Measure antigen binding and quantify free drug.Assesses whether the antibody retains its binding affinity after conjugation; can be adapted to detect free payload.
Nuclear Magnetic Resonance (¹H NMR) Determine degree of PEGylation.A quantitative method to determine the average number of PEG chains attached to a protein.
Cell-based Cytotoxicity Assays Determine in vitro potency.Measures the efficacy of the bioconjugate in killing target cancer cells.

Conclusion

Heterobifunctional PEG linkers are powerful and versatile reagents that have become central to the development of advanced biotherapeutics and diagnostics. Their ability to improve solubility, enhance stability, and enable controlled conjugation has revolutionized the design of complex molecules like antibody-drug conjugates. The continuous innovation in linker chemistry, including the development of novel cleavable systems and site-specific conjugation technologies, will further expand the capabilities of bioconjugation. A thorough understanding of the principles, protocols, and analytical techniques detailed in this guide is essential for researchers and drug development professionals seeking to harness the full potential of these remarkable molecular bridges.

References

The Role of PEG25 Spacers in Protein Modification: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of polyethylene (B3416737) glycol (PEG) spacers, with a specific focus on a 25-unit PEG chain (PEG25), in the modification of proteins. As a discrete and elongated hydrophilic spacer, the PEG25 linker offers distinct advantages in the development of advanced biotherapeutics, particularly in the realm of antibody-drug conjugates (ADCs). This document will delve into the core functions of PEG25, present quantitative data on the effects of PEG length, provide detailed experimental protocols for key assays, and illustrate relevant workflows and pathways.

Core Functions of the PEG25 Spacer in Bioconjugation

The incorporation of a PEG25 spacer into a bioconjugate, such as an ADC, serves several critical functions that can significantly enhance its therapeutic potential. These functions stem from the inherent physicochemical properties of the long, hydrophilic, and flexible PEG chain.[1][2][3]

1. Enhanced Hydrophilicity and Solubility: Many potent cytotoxic drugs used in ADCs are hydrophobic, which can lead to aggregation and poor solubility of the resulting conjugate.[1] The highly hydrophilic nature of the PEG25 spacer counteracts this hydrophobicity, improving the overall solubility and stability of the ADC, especially at higher drug-to-antibody ratios (DARs).[4][5] This enhanced solubility is crucial for manufacturability and preventing aggregation-induced rapid clearance from circulation.[6][7][8][9][10]

2. Improved Pharmacokinetics: PEGylation is a well-established strategy to improve the pharmacokinetic (PK) profile of therapeutic proteins.[11][12] The PEG25 spacer increases the hydrodynamic radius of the bioconjugate, which can reduce renal clearance and prolong its circulation half-life.[13] This extended exposure can lead to greater accumulation of the therapeutic agent at the target site.[14]

3. Steric Hindrance and Shielding: The flexible and mobile PEG25 chain can act as a molecular shield. This can mask the conjugated payload from degradation by proteolytic enzymes and reduce the potential for immunogenicity.[13] Furthermore, the spacer provides distance between the protein and the conjugated molecule, which can minimize interference with the protein's biological activity, such as antigen binding in the case of an antibody.[15][16] However, an excessively long PEG chain can sometimes introduce its own steric hindrance, potentially affecting the binding affinity of the protein or the activity of the payload, necessitating careful optimization of linker length.[17]

4. Optimized Drug Release: In the context of ADCs with cleavable linkers, the PEG25 spacer can influence the rate of payload release. The steric bulk of the PEG chain can modulate access of cleavage agents (e.g., enzymes) to the linker, potentially providing a mechanism to fine-tune drug release kinetics.[15]

Quantitative Impact of PEG Spacer Length

While specific quantitative data for a PEG25 spacer is not extensively published, the effects of varying PEG linker lengths on the properties of bioconjugates have been studied. The data presented below, extrapolated from studies on various PEG lengths, provides insight into the expected impact of a PEG25 spacer. Longer, discrete PEG chains like PEG24 serve as a close proxy for the properties of PEG25.[4][14]

Table 1: Effect of PEG Spacer Length on ADC Pharmacokinetics

PEG Spacer LengthClearance (mL/day/kg)Half-life (t½, hours)Exposure (AUC)
No PEGHighShortLow
PEG4ModerateIntermediateIntermediate
PEG8LowLongHigh
PEG12LowLongHigh
PEG24Very LowVery LongVery High
PEG25 (Expected) Very Low Very Long Very High

This table summarizes general trends observed in preclinical studies. Actual values are dependent on the specific antibody, payload, and conjugation chemistry.[14]

Table 2: Effect of PEG Spacer Length on In Vitro Cytotoxicity

PEG Spacer LengthIC50 (nM)Interpretation
No PEGLowHigh Potency
PEG4Slightly HigherModerate Potency
PEG8HigherReduced Potency
PEG12HigherReduced Potency
PEG24Potentially HigherPotentially Reduced Potency
PEG25 (Expected) Potentially Higher Potentially Reduced Potency due to Steric Hindrance

This table illustrates a potential trade-off where longer PEG chains may slightly decrease in vitro potency due to steric hindrance affecting payload-target interaction. However, this can be offset by improved in vivo efficacy due to enhanced pharmacokinetics.[15]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the development and characterization of proteins modified with a PEG25 spacer, particularly in the context of ADCs.

Protocol 1: Conjugation of a PEG25 Linker to an Antibody (Amine-reactive)

This protocol describes the conjugation of a heterobifunctional linker containing a PEG25 spacer and an NHS ester to the lysine (B10760008) residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Amine-reactive PEG25 linker with an NHS ester group (e.g., NHS-PEG25-Maleimide)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Reaction buffer (e.g., PBS, pH 7.2-8.0)

Procedure:

  • Antibody Preparation:

    • Dialyze the antibody into the reaction buffer to remove any amine-containing contaminants.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • Linker Preparation:

    • Shortly before use, dissolve the NHS-PEG25-linker in anhydrous DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add the desired molar excess of the dissolved PEG25 linker to the antibody solution. A 5-20 fold molar excess is a common starting point.

    • Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Determine the protein concentration of the purified conjugate using a standard protein assay (e.g., BCA assay).

    • Determine the average Drug-to-Antibody Ratio (DAR) if a drug is attached to the other end of the linker.[18][19][20][][22]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the use of an MTT assay to determine the cytotoxic effect of an ADC on cancer cells.[23][24][25][26][27]

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Complete cell culture medium

  • ADC construct with PEG25 spacer

  • Control antibody (unconjugated)

  • Free cytotoxic drug

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, control antibody, and free drug in complete medium.

    • Remove the medium from the wells and add 100 µL of the various concentrations of the test articles. Include untreated cells as a control.

  • Incubation:

    • Incubate the plate for a period relevant to the payload's mechanism of action (typically 72-96 hours).

  • MTT Addition and Incubation:

    • After the treatment incubation, add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 150 µL of solubilization solution to each well.

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by Size Exclusion Chromatography (SEC-HPLC)

This protocol outlines a general method for determining the average DAR of an ADC using SEC-HPLC.[28][29][30][31][32]

Materials:

  • Purified ADC sample

  • SEC-HPLC system with a UV detector

  • SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC)

  • Mobile phase (e.g., 150 mM sodium phosphate, pH 7.0)

Procedure:

  • System Preparation:

    • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation:

    • Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Separation:

    • Inject a known volume of the prepared sample (e.g., 20 µL) onto the column.

    • Run the separation at a constant flow rate (e.g., 0.5-1.0 mL/min).

  • Data Acquisition:

    • Monitor the elution profile by measuring the absorbance at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug.

  • Data Analysis:

    • Integrate the peak areas for the ADC.

    • The average DAR can be calculated using the absorbance values and the molar extinction coefficients of the antibody and the drug at the two wavelengths, applying the Beer-Lambert law. More advanced analysis can be performed using mass spectrometry coupled with SEC.

Mandatory Visualizations

experimental_workflow cluster_synthesis ADC Synthesis cluster_characterization ADC Characterization cluster_outcome Outcome antibody Monoclonal Antibody conjugation Conjugation Reaction antibody->conjugation linker_prep PEG25 Linker Activation linker_prep->conjugation purification Purification (e.g., SEC) conjugation->purification dar_analysis DAR Determination (HPLC/MS) purification->dar_analysis Purified ADC purity_analysis Purity & Aggregation (SEC) purification->purity_analysis in_vitro_assay In Vitro Cytotoxicity Assay purification->in_vitro_assay lead_candidate Lead Candidate Selection in_vitro_assay->lead_candidate

Caption: Experimental workflow for the synthesis and characterization of an ADC with a PEG25 spacer.

adc_moa cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space adc ADC with PEG25 Spacer receptor Target Antigen adc->receptor Binding tumor_cell Tumor Cell (Antigen-Positive) internalization Internalization receptor->internalization endosome Endosome internalization->endosome lysosome Lysosome endosome->lysosome payload_release Payload Release lysosome->payload_release Linker Cleavage cell_death Apoptosis payload_release->cell_death

Caption: General signaling pathway for ADC internalization and payload-induced cell death.

References

The Strategic Advantage of Long PEG Spacers in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the design and synthesis of effective bioconjugates are paramount to therapeutic success. Among the various tools available for optimizing these complex molecules, the use of polyethylene (B3416737) glycol (PEG) spacers has become a cornerstone of modern bioconjugation strategies.[1][2] This guide provides a comprehensive technical overview of the benefits of employing long PEG spacers, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to elucidate the core principles.

Core Advantages of Integrating Long PEG Spacers

The incorporation of a long PEG spacer into a bioconjugate's architecture addresses several critical challenges in drug development, primarily by enhancing the molecule's physicochemical and pharmacological properties.[3][4]

1.1. Improved Pharmacokinetics and Hydrodynamics

A primary advantage of using long PEG spacers is the significant improvement in the pharmacokinetic (PK) profile of the bioconjugate.[3] The covalent attachment of long PEG chains increases the hydrodynamic radius of the molecule, which in turn leads to reduced renal clearance and a longer plasma half-life. This extended circulation time can result in greater accumulation of the therapeutic agent in the target tissue, thereby enhancing its efficacy.

1.2. Reduced Immunogenicity and Antigenicity

PEGylation is a well-established method for reducing the immunogenicity of therapeutic proteins. The long, flexible PEG chains can create a "shield" around the bioconjugate, masking immunogenic epitopes from the host's immune system. This can lead to a reduced risk of an immune response against the therapeutic agent. It is important to note, however, that while PEG is generally considered non-immunogenic, there is growing evidence that anti-PEG antibodies can exist in the population and may be induced by PEGylated therapeutics, which can impact their efficacy and safety.

1.3. Enhanced Solubility and Stability

Many potent therapeutic payloads, particularly in the context of antibody-drug conjugates (ADCs), are hydrophobic. The inclusion of a hydrophilic long PEG spacer can significantly improve the overall solubility of the bioconjugate in aqueous environments, mitigating issues with aggregation and precipitation. Furthermore, the hydration layer formed around the PEG chain can protect the bioconjugate from enzymatic degradation, thereby enhancing its stability in biological fluids.

1.4. Overcoming Steric Hindrance and Improving Target Access

A long PEG spacer provides critical spatial separation between the conjugated molecules, which can be crucial for maintaining the biological activity of the protein or antibody. This separation prevents the payload from interfering with the binding site of the targeting moiety. For bioconjugates designed to bind to cell surface receptors, a longer spacer can extend the payload away from the biomolecule, potentially improving its accessibility to the target. However, an excessively long spacer might in some cases hinder the binding efficiency if the payload becomes embedded within the PEG chain. The optimal length of the PEG spacer often needs to be determined empirically for each specific bioconjugate.

Data Presentation: Quantitative Impact of PEG Spacer Length

The length of the PEG spacer can have a profound impact on the performance of a bioconjugate. The following tables summarize quantitative data from preclinical studies, illustrating the effects of varying PEG spacer lengths on key parameters.

Table 1: Impact of PEG Spacer Length on Pharmacokinetic Parameters of Antibody-Drug Conjugates (ADCs)

PEG Spacer LengthClearance (mL/day/kg)Half-Life (days)Exposure (AUC, µg*day/mL)Reference
PEG2~25~2.5~120
PEG4~20~3.0~150
PEG8~10~4.5~300
PEG12~8~5.0~375
PEG24~7~5.5~430

Data synthesized from a study on non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8.

Table 2: Effect of PEG Spacer Length on Receptor Binding Affinity

ConjugatePEG Spacer LengthIC50 (nM)Target ReceptorReference
natGa-NOTA-PEGn-RM26PEG23.1 ± 0.2GRPR
natGa-NOTA-PEGn-RM26PEG33.9 ± 0.3GRPR
natGa-NOTA-PEGn-RM26PEG45.4 ± 0.4GRPR
natGa-NOTA-PEGn-RM26PEG65.8 ± 0.3GRPR

Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR). In this specific case, shorter mini-PEG linkers resulted in a lower IC50 value, indicating higher binding affinity.

Experimental Protocols

The following are detailed methodologies for key experiments involved in the synthesis and characterization of bioconjugates with long PEG spacers.

Protocol 1: NHS-Ester-Mediated PEGylation of an Antibody

This protocol describes a general method for conjugating an NHS-ester functionalized long PEG linker to primary amines (e.g., lysine (B10760008) residues) on an antibody.

  • Materials:

    • Antibody of interest in an amine-free buffer (e.g., 1x PBS, pH 7.4)

    • NHS-Ester-functionalized PEG linker (e.g., NHS-PEG24)

    • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

    • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

    • Purification system (e.g., size exclusion chromatography column)

  • Procedure:

    • Prepare the Antibody: Dissolve the antibody in the amine-free buffer to a final concentration of 2-10 mg/mL.

    • Prepare the PEG-NHS Ester: Immediately before use, dissolve the NHS-Ester-PEG linker in anhydrous DMSO to a stock concentration of 10-50 mg/mL.

    • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-NHS ester to the antibody solution. Mix gently.

    • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

    • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

    • Purification: Remove excess, unreacted PEG linker and byproducts by size exclusion chromatography or dialysis.

    • Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and assess purity.

Protocol 2: Characterization of PEGylated Antibody by SDS-PAGE

SDS-PAGE is used to visualize the increase in molecular weight of the antibody after PEGylation.

  • Materials:

    • PEGylated antibody and non-PEGylated control

    • Laemmli sample buffer (with and without reducing agent)

    • Precast polyacrylamide gels

    • SDS-PAGE running buffer

    • Protein stain (e.g., Coomassie Brilliant Blue)

    • Molecular weight standards

  • Procedure:

    • Prepare samples of the PEGylated antibody and the non-PEGylated control at a concentration of 1 mg/mL in both reducing and non-reducing Laemmli sample buffer.

    • Heat the samples at 95°C for 5 minutes.

    • Load the samples and molecular weight standards onto the polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

    • Stain the gel with Coomassie Brilliant Blue and then destain to visualize the protein bands. The PEGylated antibody will show a significant shift to a higher apparent molecular weight compared to the non-PEGylated control.

Protocol 3: Size Exclusion Chromatography (SEC) for Purification and Analysis

SEC separates molecules based on their size and is used to purify the PEGylated conjugate from unreacted PEG and antibody, and to assess for aggregation.

  • Materials:

    • SEC column with an appropriate molecular weight range

    • HPLC system

    • Mobile phase (e.g., PBS, pH 7.4)

    • PEGylated antibody sample

  • Procedure:

    • Equilibrate the SEC column with the mobile phase at a constant flow rate.

    • Inject the PEGylated antibody sample onto the column.

    • Monitor the elution profile using a UV detector at 280 nm.

    • The PEGylated conjugate should elute as a major peak, separated from potential aggregates (eluting earlier) and smaller, unreacted components (eluting later).

    • Collect the fractions corresponding to the purified conjugate.

Protocol 4: Receptor Binding Affinity Assay

This assay determines if the PEGylated bioconjugate retains its ability to bind to its target receptor.

  • Materials:

    • Cells expressing the target receptor

    • Radiolabeled or fluorescently labeled ligand with known affinity for the receptor

    • Unlabeled PEGylated and non-PEGylated bioconjugates

    • Assay buffer

    • Filtration apparatus or plate reader

  • Procedure:

    • Incubate a fixed concentration of the labeled ligand and a fixed number of receptor-expressing cells with varying concentrations of the unlabeled PEGylated and non-PEGylated bioconjugates.

    • Allow the binding to reach equilibrium.

    • Separate the bound from the unbound labeled ligand using filtration and quantify the radioactivity or fluorescence.

    • Plot the percentage of bound labeled ligand as a function of the concentration of the unlabeled competitor.

    • Calculate the IC50 value, which is the concentration of the unlabeled bioconjugate required to inhibit 50% of the binding of the labeled ligand. A lower IC50 value indicates a higher binding affinity.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the use of long PEG spacers in bioconjugation.

G cluster_0 Core Attributes of Long PEG Spacer cluster_1 Pharmacological Improvements cluster_2 Therapeutic Outcome Increased Hydrodynamic Radius Increased Hydrodynamic Radius Reduced Renal Clearance Reduced Renal Clearance Increased Hydrodynamic Radius->Reduced Renal Clearance Enhanced Hydrophilicity Enhanced Hydrophilicity Improved Solubility & Stability Improved Solubility & Stability Enhanced Hydrophilicity->Improved Solubility & Stability Steric Shielding Steric Shielding Reduced Immunogenicity Reduced Immunogenicity Steric Shielding->Reduced Immunogenicity Longer Circulation Half-Life Longer Circulation Half-Life Reduced Renal Clearance->Longer Circulation Half-Life Increased Drug Exposure at Target Increased Drug Exposure at Target Longer Circulation Half-Life->Increased Drug Exposure at Target Improved Solubility & Stability->Increased Drug Exposure at Target Reduced Off-Target Toxicity Reduced Off-Target Toxicity Reduced Immunogenicity->Reduced Off-Target Toxicity Improved Therapeutic Index Improved Therapeutic Index Increased Drug Exposure at Target->Improved Therapeutic Index Reduced Off-Target Toxicity->Improved Therapeutic Index

Caption: Logical flow of how long PEG spacers improve the therapeutic index.

G cluster_0 Bioconjugation cluster_1 Purification & Analysis cluster_2 Characterization Antibody Antibody Conjugation Conjugation Antibody->Conjugation Long_PEG_Linker Long PEG Linker (e.g., NHS-PEG24) Long_PEG_Linker->Conjugation PEGylated_Antibody Crude PEGylated Antibody Conjugation->PEGylated_Antibody SEC Size Exclusion Chromatography PEGylated_Antibody->SEC Purified_Conjugate Purified PEGylated Antibody SEC->Purified_Conjugate SDS_PAGE SDS-PAGE Purified_Conjugate->SDS_PAGE Mass_Spec Mass Spectrometry Purified_Conjugate->Mass_Spec Binding_Assay Receptor Binding Assay Purified_Conjugate->Binding_Assay Final_Product Characterized Bioconjugate SDS_PAGE->Final_Product Mass_Spec->Final_Product Binding_Assay->Final_Product

Caption: Workflow for PEGylation and characterization of an antibody.

G Bioconjugate PEGylated Bioconjugate (e.g., ADC) Receptor Target Cell Receptor Bioconjugate->Receptor Binding Internalization Internalization Receptor->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage Payload_Release Payload Release Cleavage->Payload_Release Apoptosis Apoptosis Signaling Cascade Payload_Release->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Caption: Targeted delivery and payload release signaling pathway.

Conclusion

The use of long PEG spacers is a powerful and versatile strategy in bioconjugation, offering a multitude of benefits that can significantly enhance the therapeutic potential of a bioconjugate. By improving pharmacokinetics, reducing immunogenicity, increasing solubility, and overcoming steric hindrance, long PEG linkers play a pivotal role in the development of safer and more effective biologics. The optimal length and architecture of the PEG spacer must be carefully considered and empirically determined for each specific application to achieve the desired balance of properties. As bioconjugation technologies continue to evolve, the rational design and implementation of PEG spacers will remain a critical factor in the successful translation of novel therapeutics from the laboratory to the clinic.

References

An In-Depth Technical Guide to Acid-PEG25-NHS Ester: Solubility and Stability for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Acid-PEG25-NHS ester is a heterobifunctional crosslinker that has gained significant traction in bioconjugation, drug delivery, and diagnostics. Its unique structure, featuring a long-chain polyethylene (B3416737) glycol (PEG) spacer, a reactive N-hydroxysuccinimide (NHS) ester at one terminus, and a carboxylic acid at the other, offers researchers a versatile tool for covalently linking molecules. The PEG25 spacer enhances the solubility and reduces the immunogenicity of the resulting conjugates, making it particularly valuable in the development of therapeutics like antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of the solubility and stability of this compound, complete with experimental protocols and data presentation to aid researchers in its effective application.

Core Properties of this compound

This compound is characterized by its defined molecular weight and spacer length, which contribute to its predictable behavior in solution.

PropertyValue
Molecular Weight ~1316.47 g/mol
Chemical Formula C₅₈H₁₀₉NO₃₁
Spacer Arm 79 atoms, ~92.5 Å

Solubility Profile

The solubility of this compound is a critical parameter for its handling and use in various reaction conditions. The long PEG chain imparts significant hydrophilicity, enhancing its solubility in aqueous media, a key advantage for bioconjugation reactions which are often performed in physiological buffers.[1][2]

SolventSolubility
Water / Aqueous Buffers (e.g., PBS, pH 7.4) Soluble
Dimethyl Sulfoxide (DMSO) Soluble
Dimethylformamide (DMF) Soluble
Methylene Chloride (DCM) Soluble
Acetonitrile Soluble

Note: While qualitatively soluble in aqueous buffers, the quantitative solubility should be determined empirically for specific buffer compositions and concentrations. For bioconjugation, it is common practice to first dissolve the NHS ester in a dry, water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction mixture.[3][4][5]

Stability and Hydrolysis

The stability of the NHS ester moiety is paramount for successful conjugation. The primary degradation pathway for this compound in aqueous solution is hydrolysis, which competes with the desired aminolysis (reaction with primary amines). The rate of hydrolysis is highly dependent on pH and temperature.

pHTemperature (°C)Approximate Half-life of PEG-NHS Esters
7.425> 120 minutes
8.025Varies (see specific data below)
9.025< 10 minutes

The half-life of PEG-NHS esters can vary based on the linker structure. The table below provides comparative hydrolysis half-lives for different PEG-NHS esters at pH 8 and 25°C, which can serve as a guide.

PEG-NHS Ester Linker StructureHydrolysis Half-life (minutes) at pH 8, 25°C
Succinimidyl Valerate (SVA)33.6
Succinimidyl Carbonate (SC)20.4
Succinimidyl Butanoate (SBA)23.3
Succinimidyl Propionate (SPA)16.5
Succinimidyl Glutarate (SG)17.6
Succinimidyl Succinate (SS)9.8
mPEG2-NHS4.9
Succinimidyl Succinamide (SSA)3.2
Succinimidyl Carboxymethylated (SCM)0.75

It is a general rule that the half-life of an NHS ester triples when the pH is lowered by one unit.

Experimental Protocols

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard procedure to determine the equilibrium solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound

  • Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Spectrophotometer or HPLC system for quantification

Procedure:

  • Add an excess amount of this compound to a vial. The presence of undissolved solid is necessary to ensure saturation.

  • Add a known volume of the aqueous buffer to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 24 hours) to reach equilibrium.

  • After incubation, visually confirm the presence of undissolved solid.

  • Separate the undissolved solid from the solution by centrifugation at high speed.

  • Carefully collect the supernatant and dilute it with the buffer to a concentration within the linear range of your analytical method.

  • Quantify the concentration of the dissolved this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry by monitoring the release of NHS at 260 nm after complete hydrolysis, or HPLC).

  • Calculate the solubility based on the measured concentration and the dilution factor.

Protocol for Assessing Stability (Hydrolysis Rate)

This protocol describes a method to determine the rate of hydrolysis of the NHS ester by monitoring the release of N-hydroxysuccinimide (NHS), which absorbs light at approximately 260 nm.

Materials:

  • This compound

  • Amine-free buffer at the desired pH (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4)

  • Anhydrous DMSO or DMF

  • UV-Vis spectrophotometer and quartz cuvettes

  • Timer

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL). This should be prepared immediately before use.

  • Equilibrate the buffer to the desired temperature (e.g., 25°C) in a cuvette.

  • Initiate the reaction by adding a small volume of the this compound stock solution to the buffer in the cuvette and mix quickly. The final concentration should be such that the absorbance at 260 nm remains within the linear range of the spectrophotometer.

  • Immediately begin monitoring the absorbance at 260 nm over time.

  • To determine the absorbance corresponding to 100% hydrolysis, a separate sample can be treated with a mild base (e.g., sodium bicarbonate, pH 8.5-9) to accelerate the hydrolysis to completion.

  • Plot the absorbance at 260 nm versus time. The data can be fitted to a first-order kinetic model to determine the rate constant (k) and the half-life (t₁/₂) of hydrolysis using the equation: t₁/₂ = 0.693 / k.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis Reagent_Prep Prepare this compound stock in anhydrous DMSO/DMF Addition Add NHS ester stock to protein solution (10-20x molar excess) Reagent_Prep->Addition Protein_Prep Prepare protein solution (1-10 mg/mL) in amine-free buffer (pH 7.2-8.5) Protein_Prep->Addition Incubation Incubate at RT for 1-2h or 4°C for 2-4h Addition->Incubation Quenching Quench with Tris or glycine (B1666218) (optional) Incubation->Quenching Purification Purify conjugate (e.g., SEC or dialysis) Quenching->Purification Analysis Analyze conjugate (e.g., determine DOL) Purification->Analysis

Caption: Experimental workflow for protein conjugation with this compound.

degradation_pathway PEG_NHS This compound Conjugate Stable Amide Bond (Acid-PEG25-NH-R) PEG_NHS->Conjugate Aminolysis (Desired Reaction) Hydrolyzed Hydrolyzed PEG Acid + NHS PEG_NHS->Hydrolyzed Hydrolysis (Competing Reaction) Amine Primary Amine (R-NH2) Water Water (H2O)

Caption: Reaction pathways for this compound in aqueous solution.

Conclusion

This compound is a powerful tool for bioconjugation, offering the benefits of a long, hydrophilic PEG spacer and a highly reactive amine-specific functional group. A thorough understanding of its solubility and stability is crucial for its successful application. While generally soluble in commonly used organic and aqueous solvents, its stability is compromised in aqueous solutions, particularly at neutral to alkaline pH, due to hydrolysis. By following the detailed protocols provided in this guide, researchers can effectively characterize the behavior of this compound in their specific systems and optimize their conjugation strategies to achieve high yields of desired bioconjugates.

References

Understanding Pegylation for Therapeutic Proteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Pegylation

Pegylation is a well-established and widely utilized biopharmaceutical technology that involves the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins.[1] This modification has proven to be a highly effective strategy for improving the physicochemical and pharmacokinetic properties of protein-based drugs, leading to enhanced therapeutic efficacy and patient compliance.[1][2] The pioneering work in the 1970s demonstrated that attaching PEG to proteins could significantly improve their stability and overall properties.[3] Since the first PEGylated product was approved by the FDA in 1990, the technology has become a cornerstone in the development of next-generation biologics, including peptides and antibody fragments.

The primary benefits of pegylation stem from the unique physicochemical properties of PEG. It is a hydrophilic, non-toxic, and non-immunogenic polymer that, when attached to a protein, creates a hydrophilic shield around it.[4] This shield increases the hydrodynamic size of the protein, which in turn leads to several key advantages:

  • Prolonged Circulatory Half-Life: The increased size reduces the rate of renal clearance, a primary elimination pathway for smaller proteins.[3]

  • Reduced Immunogenicity: The PEG layer can mask immunogenic epitopes on the protein surface, making it less likely to be recognized and cleared by the immune system.

  • Enhanced Stability: Pegylation can protect proteins from proteolytic degradation, leading to a longer active lifespan in the body.

  • Improved Solubility: The hydrophilic nature of PEG can enhance the solubility of proteins that are otherwise difficult to formulate.

However, pegylation is not without its challenges. The attachment of PEG can sometimes lead to a decrease in the protein's biological activity due to steric hindrance at the receptor-binding site.[5] Furthermore, the manufacturing process can be complex, and there are concerns about the potential for anti-PEG antibodies to develop in some patients, which can lead to accelerated clearance of the drug.[5]

This technical guide will provide an in-depth overview of the core principles of pegylation, including the chemistry of conjugation, its impact on protein properties, detailed experimental protocols for key procedures, and a discussion of the challenges and future directions in the field.

The Chemistry of Pegylation

The covalent attachment of PEG to a protein can be achieved through various chemical strategies, which have evolved from non-specific, random conjugation ("first-generation pegylation") to more controlled, site-specific methods ("second-generation pegylation").[4]

First-Generation Pegylation: Random Conjugation

First-generation pegylation typically targets the primary amine groups of lysine (B10760008) residues and the N-terminal amino group of the protein.[4] This approach utilizes activated PEGs with functional groups that react readily with these amines. While effective in increasing the protein's size and half-life, this random conjugation can lead to a heterogeneous mixture of pegylated species with varying numbers of PEG chains attached at different positions. This heterogeneity can result in a loss of bioactivity if PEG is attached at or near the protein's active site.

First_Generation_Pegylation Protein Protein (Multiple Lysine Residues) Heterogeneous_Mixture Heterogeneous Mixture (Mono-, Di-, Poly-pegylated) Protein->Heterogeneous_Mixture Random Conjugation to Amine Groups Activated_PEG Activated PEG (e.g., PEG-NHS Ester) Activated_PEG->Heterogeneous_Mixture

First-Generation Pegylation Chemistry.
Second-Generation Pegylation: Site-Specific Conjugation

To overcome the limitations of random pegylation, second-generation strategies aim for site-specific attachment of PEG. This approach allows for the creation of a more homogeneous product with a well-defined structure and preserved biological activity. Common strategies for site-specific pegylation include:

  • Thiol-reactive Pegylation: This method targets the sulfhydryl group of cysteine residues. Since many proteins have a limited number of accessible cysteine residues, this approach offers a higher degree of site-specificity.

  • N-terminal Selective Pegylation: By controlling the reaction pH, it is possible to selectively target the N-terminal amino group, which typically has a lower pKa than the epsilon-amino groups of lysine residues.

  • Enzymatic Pegylation: Enzymes such as transglutaminase can be used to catalyze the site-specific conjugation of PEG to a protein.

Second_Generation_Pegylation Protein Protein (Specific Target Site, e.g., Cysteine) Homogeneous_Product Homogeneous Product (Single Pegylation Site) Protein->Homogeneous_Product Site-Specific Conjugation Activated_PEG Site-Specific Activated PEG (e.g., PEG-Maleimide) Activated_PEG->Homogeneous_Product

Second-Generation Pegylation Chemistry.

Impact of Pegylation on Therapeutic Protein Properties

The addition of PEG chains to a therapeutic protein can have a profound impact on its pharmacokinetic and pharmacodynamic properties. These changes are often beneficial, leading to improved clinical outcomes.

Pharmacokinetics

Pegylation significantly alters the absorption, distribution, metabolism, and excretion (ADME) profile of a therapeutic protein.

Table 1: Comparative Pharmacokinetic Parameters of Pegylated vs. Non-Pegylated Proteins

Therapeutic ProteinParameterNon-PegylatedPegylatedFold ChangeReference(s)
Interferon alfa-2a Half-life (t½)2.3 hours50 hours~22x[6]
Clearance~100-fold higherLower~100x decrease[6]
Interferon alfa-2b Half-life (t½)~4.6 hours~4.6 hours (absorption)No significant change in absorption t½[7]
Clearance~10-fold higherLower~10x decrease[7]
Filgrastim (B1168352) (G-CSF) Half-life (t½)3-4 hours15-80 hours~5-20x
ClearancePrimarily renal and neutrophil-mediatedPrimarily neutrophil-mediatedShift in clearance mechanism
Asparaginase Half-life (t½)~15.6 hours (E. chrysanthemi)5.7 days (PEG-ASP)~8.7x[8]
ClearanceHigherLower-[9]
Certolizumab Pegol (Fab') Half-life (t½)N/A (Fab' fragment)~14 days-
ClearanceN/A21.0 mL/h-
Pharmacodynamics and Bioactivity

While pegylation generally improves the pharmacokinetic profile, its effect on pharmacodynamics, particularly in vitro bioactivity, can be a trade-off.

Table 2: Impact of Pegylation on In Vitro Bioactivity

Therapeutic ProteinPEG Size/TypeIn Vitro Bioactivity vs. Non-PegylatedReference(s)
Interferon alfa-2a 40 kDa branched7% of native activity[10]
Pegvisomant 4-6 x 5 kDa~20-fold reduction in receptor binding affinity[11]
General Observation VariesOften reduced due to steric hindrance[5]

It is important to note that a decrease in in vitro bioactivity does not always translate to reduced in vivo efficacy. The prolonged circulation and sustained plasma concentrations of the pegylated protein can often compensate for the lower binding affinity, resulting in an overall improvement in the therapeutic effect.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and characterization of pegylated therapeutic proteins.

Pegylation of Proteins using NHS Esters (Amine-Reactive)

This protocol describes the random pegylation of a protein using an N-hydroxysuccinimide (NHS) ester-activated PEG.

Materials:

  • Protein to be pegylated

  • Amine-reactive PEG-NHS ester (e.g., mPEG-succinimidyl carbonate)

  • Amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0-8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Anhydrous organic solvent (e.g., DMSO or DMF)

  • Reaction vessels

  • Stirring equipment

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris) as they will compete with the reaction.

  • PEG-NHS Ester Preparation: Immediately before use, dissolve the PEG-NHS ester in the anhydrous organic solvent to a concentration of 10-20 mg/mL. PEG-NHS esters are moisture-sensitive and hydrolyze in aqueous solutions.

  • Pegylation Reaction:

    • Calculate the required amount of PEG-NHS ester to achieve the desired molar excess (typically 5- to 50-fold molar excess over the protein).

    • Slowly add the PEG-NHS ester solution to the stirring protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. The optimal reaction time and temperature may need to be determined empirically for each protein.

  • Quenching the Reaction: Add the quenching solution to the reaction mixture to a final concentration of 10-50 mM to consume any unreacted PEG-NHS ester. Incubate for 15-30 minutes.

  • Purification: Proceed immediately to the purification of the pegylated protein to remove unreacted PEG, hydrolyzed PEG, and quenching reagents.

Pegylation of Proteins using Maleimide Chemistry (Thiol-Reactive)

This protocol describes the site-specific pegylation of a protein containing a free cysteine residue using a maleimide-activated PEG.

Materials:

  • Protein with an accessible cysteine residue

  • PEG-Maleimide

  • Thiol-free buffer (e.g., phosphate-buffered saline, pH 6.5-7.5)

  • Reducing agent (e.g., TCEP, if cysteine needs to be reduced)

  • Reaction vessels

  • Stirring equipment

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the thiol-free buffer.

    • If the target cysteine is in a disulfide bond, it must first be reduced. Add a 10-fold molar excess of a non-thiol reducing agent like TCEP and incubate for 30-60 minutes at room temperature.

  • PEG-Maleimide Preparation: Dissolve the PEG-Maleimide in the reaction buffer immediately before use.

  • Pegylation Reaction:

    • Add a 10- to 20-fold molar excess of PEG-Maleimide to the protein solution.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Purify the pegylated protein to remove unreacted PEG-Maleimide and other reaction components.

Purification of Pegylated Proteins

Purification is a critical step to isolate the desired pegylated protein from the reaction mixture. The choice of method depends on the properties of the protein and the pegylated species.

4.3.1. Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. Since pegylation increases the size of the protein, SEC is effective at removing unreacted, smaller PEG molecules and other low-molecular-weight impurities.[7]

Protocol:

  • Column Selection: Choose an SEC column with a fractionation range appropriate for the size of the pegylated protein.

  • Mobile Phase: Use a buffer that is compatible with the protein and does not cause aggregation (e.g., PBS).

  • Sample Preparation: Concentrate the pegylation reaction mixture if necessary and filter it through a 0.22 µm filter.

  • Chromatography:

    • Equilibrate the SEC column with the mobile phase.

    • Inject the sample onto the column.

    • Elute with the mobile phase at a constant flow rate.

    • Monitor the elution profile using UV absorbance at 280 nm. The pegylated protein will elute earlier than the unpegylated protein and smaller impurities.

    • Collect the fractions corresponding to the desired pegylated species.

4.3.2. Ion Exchange Chromatography (IEX)

IEX separates molecules based on their net charge. Pegylation can shield the surface charges of a protein, altering its isoelectric point and allowing for separation from the unpegylated form. IEX can also be used to separate different pegylated isomers.[13]

Protocol:

  • Resin Selection: Choose a cation or anion exchange resin based on the pI of the protein and the desired pH of the mobile phase.

  • Buffer System: Use a buffer system that allows for the binding of the target molecule to the resin at a low salt concentration and its elution at a higher salt concentration.

  • Sample Preparation: Exchange the buffer of the pegylation reaction mixture to the IEX loading buffer.

  • Chromatography:

    • Equilibrate the IEX column with the loading buffer.

    • Load the sample onto the column.

    • Wash the column with the loading buffer to remove unbound molecules.

    • Elute the bound proteins using a linear or step gradient of increasing salt concentration.

    • Monitor the elution at 280 nm and collect fractions. The elution order will depend on the charge modifications introduced by pegylation.

Characterization of Pegylated Proteins

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the pegylated protein.

4.4.1. MALDI-TOF Mass Spectrometry

MALDI-TOF MS is a powerful technique for determining the molecular weight of the pegylated protein and assessing the degree of pegylation (the number of PEG chains attached).[14]

Protocol:

  • Matrix Selection: For proteins, sinapinic acid is a common matrix. For smaller pegylated peptides, α-cyano-4-hydroxycinnamic acid (CHCA) can be used. Prepare a 10 mg/mL solution of the matrix in 50% acetonitrile (B52724)/0.1% TFA.[14]

  • Sample Preparation: Mix the purified pegylated protein sample (typically 1 mg/mL) with the matrix solution in a 1:1 ratio.

  • Target Spotting: Spot 0.5-1 µL of the sample-matrix mixture onto a MALDI target plate and allow it to air dry.[14]

  • Data Acquisition:

    • Acquire mass spectra in the appropriate mass range for the expected pegylated protein.

    • Use a linear mode for large molecules.

    • Optimize the laser power to achieve a good signal-to-noise ratio.

  • Data Analysis: The resulting spectrum will show a series of peaks corresponding to the unpegylated protein and the protein with one, two, or more PEG chains. The mass difference between the peaks will correspond to the mass of the attached PEG moiety.

4.4.2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC can be used to separate different pegylated species and assess the purity of the final product.[15]

Protocol:

  • Column Selection: A C4 or C18 reversed-phase column is typically used for protein separations.

  • Mobile Phase: A common mobile phase system consists of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).

  • Gradient Elution:

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).

    • Inject the sample.

    • Elute the proteins using a linear gradient of increasing acetonitrile concentration. A typical gradient might be from 5% to 95% B over 30-60 minutes.

  • Detection: Monitor the elution profile at 214 nm or 280 nm. Pegylated proteins will typically elute earlier than their non-pegylated counterparts due to the hydrophilic nature of PEG.

4.4.3. Immunogenicity Assessment (Anti-PEG Antibody ELISA)

This protocol outlines a direct ELISA for the detection of anti-PEG antibodies in serum or plasma.

Protocol:

  • Coating: Coat a 96-well microplate with a PEG-conjugated protein (e.g., PEG-BSA) or an activated PEG overnight at 4°C.

  • Blocking: Block the wells with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Add diluted serum or plasma samples to the wells and incubate for 1-2 hours at room temperature.

  • Detection Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the species of the primary antibody (e.g., anti-human IgG-HRP) and incubate for 1 hour.

  • Substrate Addition: Add a TMB substrate solution and incubate until a color develops.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Read Absorbance: Read the absorbance at 450 nm. The intensity of the color is proportional to the amount of anti-PEG antibody present in the sample.

Signaling Pathways and Developmental Workflow

Understanding the mechanism of action of a pegylated therapeutic often involves elucidating its effect on cellular signaling pathways. Furthermore, the development of a pegylated protein follows a structured workflow.

Signaling Pathway Example: Pegylated Interferon and the JAK-STAT Pathway

Pegylated interferons, used in the treatment of viral hepatitis and some cancers, exert their effects by activating the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Peg_IFN Pegylated Interferon Receptor IFN Receptor (IFNAR1/IFNAR2) Peg_IFN->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates TYK2 TYK2 Receptor->TYK2 Activates STAT1 STAT1 JAK1->STAT1 Phosphorylates STAT2 STAT2 TYK2->STAT2 Phosphorylates ISGF3 ISGF3 Complex (STAT1/STAT2/IRF9) STAT1->ISGF3 Forms complex STAT2->ISGF3 Forms complex ISRE Interferon-Stimulated Response Element (ISRE) ISGF3->ISRE Translocates & Binds ISG Interferon-Stimulated Genes (ISGs) ISRE->ISG Initiates Transcription

Pegylated Interferon Signaling via the JAK-STAT Pathway.
General Workflow for the Development of a Pegylated Therapeutic Protein

The development of a pegylated therapeutic protein is a multi-step process that requires careful planning and execution.

Pegylation_Development_Workflow Start Start: Unmodified Therapeutic Protein PEG_Selection PEG Reagent Selection (Size, Linker, Architecture) Start->PEG_Selection Reaction_Optimization Pegylation Reaction Optimization PEG_Selection->Reaction_Optimization Purification Purification of Pegylated Protein Reaction_Optimization->Purification Characterization Physicochemical Characterization Purification->Characterization In_Vitro_Assays In Vitro Bioactivity and Stability Assays Characterization->In_Vitro_Assays Preclinical_Studies Preclinical Studies (Pharmacokinetics, Toxicology) In_Vitro_Assays->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials Regulatory_Approval Regulatory Approval Clinical_Trials->Regulatory_Approval

Workflow for Pegylated Therapeutic Protein Development.

Challenges and Future Directions

Despite its successes, pegylation technology continues to evolve to address its current limitations. Key areas of ongoing research and development include:

  • Reducing Immunogenicity: The development of strategies to mitigate the formation of anti-PEG antibodies is a major focus. This includes the use of novel, less immunogenic polymers and the development of methods to induce tolerance to PEG.

  • Improving Bioactivity: The design of new pegylation chemistries and linker technologies that minimize the impact on protein structure and function is an active area of research. This includes the development of cleavable linkers that can release the native protein at the target site.

  • Homogeneity and Characterization: Advances in analytical techniques are crucial for the detailed characterization of pegylated proteins and for ensuring the consistency of the manufacturing process.

  • Next-Generation Polymers: Researchers are exploring alternative polymers to PEG that may offer similar or superior properties with fewer drawbacks.

Conclusion

Pegylation has revolutionized the field of therapeutic proteins by providing a robust and versatile platform for improving their clinical performance. By understanding the core principles of pegylation chemistry, its impact on protein properties, and the intricacies of its development and characterization, researchers and drug developers can continue to harness this powerful technology to create safer and more effective biopharmaceuticals. As the field continues to advance, we can expect to see the emergence of even more sophisticated and targeted pegylation strategies that will further enhance the therapeutic potential of protein-based drugs.

References

An In-depth Technical Guide to Crosslinkers in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating protein-protein interactions (PPIs) and probing the three-dimensional structures of proteins and protein complexes.[1][2] By covalently linking amino acid residues that are in close spatial proximity, crosslinkers provide distance constraints that are invaluable for understanding protein architecture and interaction networks.[2][3] This guide provides a comprehensive overview of the core principles of crosslinking, a survey of common crosslinking chemistries, detailed experimental protocols, and data analysis workflows relevant to proteomics research.

Core Principles of Chemical Crosslinking

The fundamental principle of chemical crosslinking involves the use of a reagent (the crosslinker) that possesses two or more reactive groups capable of forming covalent bonds with specific functional groups on amino acid side chains.[4][5] The distance between the reactive groups, known as the spacer arm, defines the maximum distance between the two linked residues, thereby providing a "molecular ruler" for structural analysis.[3][6]

The primary applications of chemical crosslinking in proteomics include:

  • Mapping Protein-Protein Interactions: Identifying interaction partners and mapping the interfaces of protein complexes.[4][5]

  • Determining Protein Topography: Providing distance constraints for computational modeling of protein and protein complex structures.[4]

  • Capturing Transient or Weak Interactions: Stabilizing fleeting interactions that are difficult to detect using other methods.[4][6]

  • Studying Conformational Changes: Probing dynamic changes in protein structure upon ligand binding or other perturbations.[6]

Types of Crosslinkers

Crosslinking reagents are categorized based on several key features, including the number and type of reactive groups, cleavability of the spacer arm, and membrane permeability.

Classification by Reactivity
  • Homobifunctional Crosslinkers: These reagents possess two identical reactive groups and are used to link the same functional group, most commonly primary amines found on lysine (B10760008) residues and protein N-termini.[7][8]

  • Heterobifunctional Crosslinkers: These contain two different reactive groups, allowing for more controlled, stepwise conjugation of different functional groups, such as amines and sulfhydryls.[8]

  • Photoreactive Crosslinkers: These reagents have at least one photoreactive group (e.g., a diazirine) that becomes reactive upon exposure to UV light, enabling the capture of interactions with residues that may not have readily targetable functional groups.[8][9]

  • Zero-Length Crosslinkers: These reagents mediate the direct covalent bonding of two functional groups without introducing a spacer arm. Carbodiimides are a common example, facilitating the formation of an amide bond between a carboxyl group and a primary amine.

Classification by Cleavability
  • Non-cleavable Crosslinkers: These form stable bonds that are not easily broken. While robust, the resulting complex peptide fragmentation spectra can be challenging to analyze.

  • Cleavable Crosslinkers: These contain a linker that can be cleaved under specific conditions, such as by reduction (disulfide bonds), chemical means, or collision-induced dissociation (CID) in the mass spectrometer (MS-cleavable).[7] MS-cleavable crosslinkers are particularly advantageous as they simplify data analysis by allowing for the identification of the individual crosslinked peptides.[3][8]

Quantitative Data for Common Crosslinkers

The selection of an appropriate crosslinker is critical for a successful XL-MS experiment. The following tables summarize the properties of commonly used amine-reactive crosslinkers.

Table 1: Homobifunctional Amine-Reactive Crosslinkers
CrosslinkerAbbreviationSpacer Arm Length (Å)Mass (Da)Cleavable?Membrane Permeable?
Disuccinimidyl suberate (B1241622)DSS11.4368.35NoYes
Bis(sulfosuccinimidyl) suberateBS311.4572.5NoNo
Disuccinimidyl glutarateDSG7.7324.29NoYes
Disuccinimidyl sulfoxide (B87167)DSSO10.1388.4Yes (MS-cleavable)Yes
Disuccinimidyl dibutyric ureaDSBU12.5424.4Yes (MS-cleavable)Yes

Data compiled from multiple sources.[8][10][11]

Table 2: Heterobifunctional Crosslinkers
CrosslinkerReactive Group 1Reactive Group 2Spacer Arm Length (Å)Mass (Da)Cleavable?
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylateNHS esterMaleimide16.1334.32No
Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylateSulfo-NHS esterMaleimide16.1436.37No
SM(PEG)n seriesNHS esterMaleimideVariable (PEG spacer)VariableNo

Data compiled from Thermo Fisher Scientific and other sources.[12]

Experimental Workflows and Protocols

A typical XL-MS experiment involves several key stages, from sample preparation to data analysis. The specific protocol will vary depending on whether the crosslinking is performed on purified protein complexes (in vitro) or within intact cells (in vivo).

General Experimental Workflow

The following diagram illustrates the general workflow for a crosslinking mass spectrometry experiment.

XL_MS_Workflow cluster_sample_prep Sample Preparation cluster_processing Sample Processing cluster_analysis Analysis cluster_output Output start Protein Sample (Purified Complex or Cells) crosslinking Crosslinking Reaction start->crosslinking quench Quench Reaction crosslinking->quench lysis Cell Lysis (for in-vivo) quench->lysis reduction_alkylation Reduction & Alkylation lysis->reduction_alkylation digestion Proteolytic Digestion reduction_alkylation->digestion enrichment Enrichment of Crosslinked Peptides digestion->enrichment lcms LC-MS/MS Analysis enrichment->lcms data_analysis Data Analysis (Database Searching) lcms->data_analysis output Identified Crosslinks (Distance Restraints) data_analysis->output

Caption: General workflow of a crosslinking mass spectrometry (XL-MS) experiment.

Protocol 1: In Vitro Crosslinking of a Purified Protein Complex with DSS

This protocol is adapted for the crosslinking of a purified protein complex using the homobifunctional, amine-reactive crosslinker Disuccinimidyl suberate (DSS).

Materials:

  • Purified protein complex in a non-amine-containing buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5).

  • DSS crosslinker.

  • Anhydrous dimethyl sulfoxide (DMSO).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).

  • Buffer for subsequent analysis (e.g., Laemmli sample buffer for SDS-PAGE).

Procedure:

  • Prepare Protein Sample: Ensure the protein sample is in an amine-free buffer such as phosphate-buffered saline (PBS) at an appropriate concentration (typically 0.1-2 mg/mL).

  • Prepare DSS Stock Solution: Immediately before use, prepare a fresh stock solution of DSS in DMSO (e.g., 25 mM).[13] DSS is moisture-sensitive, so allow the vial to equilibrate to room temperature before opening to prevent condensation.[10]

  • Crosslinking Reaction:

    • Add the DSS stock solution to the protein sample to achieve a final concentration typically ranging from 0.25 to 5 mM.[13] The optimal crosslinker-to-protein molar ratio should be empirically determined but often starts in the range of 20:1 to 50:1.[13]

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[13]

  • Quench Reaction: Stop the crosslinking reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris.[13] Incubate for 15 minutes at room temperature.[13] The primary amines in Tris will react with any excess DSS.

  • Analysis: The crosslinked sample is now ready for downstream analysis, such as SDS-PAGE to visualize the crosslinked products, followed by in-gel digestion and mass spectrometry.

Protocol 2: In Vivo Crosslinking of Cultured Mammalian Cells

This protocol describes a general procedure for crosslinking proteins within intact cultured mammalian cells.

Materials:

  • Cultured mammalian cells (adherent or in suspension).

  • Phosphate-buffered saline (PBS), ice-cold.

  • Membrane-permeable crosslinker (e.g., DSS).

  • Anhydrous DMSO.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).

  • Cell lysis buffer.

Procedure:

  • Cell Preparation:

    • For adherent cells, wash the cells three times with ice-cold PBS to remove any amine-containing media.[14]

    • For suspension cells, pellet the cells by gentle centrifugation, wash three times with ice-cold PBS, and resuspend at a concentration of approximately 25 x 10^6 cells/mL in PBS.[14]

  • Prepare Crosslinker Solution: Prepare a fresh stock solution of DSS in DMSO as described in the in vitro protocol.

  • Crosslinking Reaction:

    • Add the DSS stock solution to the cells to a final concentration of 1-5 mM.[14]

    • Incubate for 30 minutes at room temperature.[14] For some applications, incubation at 4°C may be preferred to reduce cellular processes like internalization.[14]

  • Quench Reaction: Add quenching buffer to a final concentration of 10-20 mM Tris and incubate for 15 minutes at room temperature to quench the reaction.[13]

  • Cell Lysis and Protein Extraction:

    • Pellet the crosslinked cells by centrifugation.

    • Lyse the cells using an appropriate lysis buffer containing protease inhibitors.

    • The resulting protein lysate can then be processed for proteomic analysis, including protein digestion, enrichment of crosslinked peptides, and LC-MS/MS.[15]

Data Analysis Workflow

The analysis of XL-MS data is computationally intensive due to the presence of two peptides linked together. Specialized software is required to identify the crosslinked peptide pairs from the complex MS/MS spectra.

Data_Analysis_Workflow raw_data Raw MS/MS Data (.raw) peak_list Peak List Generation (.mgf/.mzML) raw_data->peak_list database_search Database Search (e.g., MeroX, xiSEARCH) peak_list->database_search fdr_analysis False Discovery Rate (FDR) Analysis and Validation database_search->fdr_analysis crosslink_list Validated Crosslink List fdr_analysis->crosslink_list structural_modeling Structural Modeling and Visualization crosslink_list->structural_modeling

Caption: A typical data analysis workflow for XL-MS experiments.

Specialized search algorithms such as MeroX, pLink, and xiSEARCH are designed to handle the complexity of crosslinked peptide spectra.[4][16] For MS-cleavable crosslinkers, the software can utilize the characteristic fragmentation pattern to simplify the search and improve identification accuracy.[3][8]

Application Example: Elucidating the EGFR Signaling Pathway

Crosslinking mass spectrometry is a powerful tool for dissecting dynamic signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial in cell proliferation, differentiation, and migration, is often studied using proteomic approaches.[17][18] Upon binding of its ligand (e.g., EGF), EGFR dimerizes and undergoes autophosphorylation, creating docking sites for various downstream signaling proteins containing SH2 or PTB domains.[17][18]

XL-MS can be used to capture the transient interactions within the EGFR signaling cascade, identifying direct binding partners and revealing the spatial arrangement of the signaling complex.

The diagram below illustrates a simplified representation of the initial steps of the EGFR signaling pathway that can be investigated using crosslinking.

EGFR_Signaling EGF EGF EGFR_mono EGFR (monomer) EGF->EGFR_mono Binding EGFR_dimer EGFR (dimer) Autophosphorylation EGFR_mono->EGFR_dimer Dimerization Grb2 Grb2 EGFR_dimer->Grb2 Recruitment Shc Shc EGFR_dimer->Shc Recruitment SOS SOS Grb2->SOS Shc->Grb2 Ras Ras SOS->Ras Activation Downstream Downstream Signaling (e.g., MAPK pathway) Ras->Downstream

Caption: Simplified EGFR signaling pathway showing key protein interactions.

An in vivo crosslinking experiment on cells stimulated with EGF could covalently trap the interaction between the activated EGFR dimer and adaptor proteins like Grb2 and Shc. Subsequent analysis by mass spectrometry would identify the specific crosslinked residues, providing direct evidence of the interaction and proximity within the native cellular environment.

Conclusion

Chemical crosslinking mass spectrometry is an indispensable tool in modern proteomics, providing unique insights into protein structure and function that are often unattainable with other methods. By offering a means to capture protein interactions in their native state, XL-MS provides a powerful approach for researchers in basic science and drug development to understand the complex machinery of the cell. The continued development of novel crosslinking reagents, mass spectrometry techniques, and data analysis software will further enhance the capabilities of this versatile technology.

References

An In-depth Technical Guide to Acid-PEG25-NHS Ester for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acid-PEG25-NHS ester is a heterobifunctional crosslinker that has gained significant traction in the fields of bioconjugation, drug delivery, and surface modification.[1][2] Its unique structure, featuring a carboxylic acid group at one terminus and a reactive N-hydroxysuccinimide (NHS) ester at the other, connected by a 25-unit polyethylene (B3416737) glycol (PEG) spacer, offers researchers a versatile tool for covalently linking molecules.[1][3] The hydrophilic PEG chain enhances the solubility of the resulting conjugates in aqueous environments, a crucial property for many biological applications.[1][4] This guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols, and key applications.

Core Concepts and Chemical Properties

This compound is designed for the covalent modification of biomolecules. The NHS ester moiety specifically and efficiently reacts with primary amine groups (-NH2), such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[5][6][7] This reaction is most efficient at a pH range of 7.2 to 8.5.[6][7] The terminal carboxylic acid group can also be activated, for example with carbodiimides like EDC, to react with primary amines, providing a secondary point of conjugation.[1][]

Chemical Structure and Properties

The fundamental characteristics of this compound are summarized in the table below.

PropertyValueReference(s)
Chemical Formula C58H109NO31[1][9]
Molecular Weight 1316.5 g/mol [1][2]
Appearance Solid or viscous liquid
Purity Typically >95%[1][2]
Solubility Soluble in organic solvents like DMSO and DMF; the PEG spacer enhances aqueous solubility of conjugates.[1][3][10]
Storage -20°C with desiccant; moisture-sensitive.[10][11][12]

Key Applications

The unique properties of this compound make it suitable for a wide array of applications in research and drug development.

  • Bioconjugation: The primary application is the PEGylation of proteins, peptides, and amine-modified oligonucleotides.[1][13][14] PEGylation can improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins by increasing their stability, reducing immunogenicity, and extending their circulation half-life.[13][15]

  • Drug Delivery: This linker is utilized in the development of Antibody-Drug Conjugates (ADCs) and other targeted drug delivery systems.[1][2][16] The PEG spacer can help to improve the solubility and stability of the conjugate.

  • Surface Modification: this compound can be used to modify the surfaces of materials to reduce non-specific protein adsorption and improve biocompatibility.[][18]

  • Proteomics and Diagnostics: It is also employed in the creation of diagnostic reagents and for labeling proteins for detection and analysis.[1][2] It can also be used as a linker in the development of PROTACs (Proteolysis Targeting Chimeras).[1][19]

Experimental Protocols

The following are detailed methodologies for common experiments involving this compound.

Protocol 1: Labeling of an Antibody (IgG) with this compound

This protocol outlines the steps for the covalent attachment of this compound to an antibody.

Materials:

  • Antibody (IgG) solution (1-10 mg/mL)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Phosphate-Buffered Saline (PBS), pH 7.2-8.0 (amine-free)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography or dialysis cassette)

Procedure:

  • Reagent Preparation:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[10][11]

    • Immediately before use, prepare a 10 mM stock solution of this compound by dissolving it in anhydrous DMSO or DMF.[10][11] Do not store the stock solution as the NHS ester is readily hydrolyzed.[10][11][12]

  • Reaction Setup:

    • Dissolve the antibody in amine-free PBS at a concentration of 1-10 mg/mL.[10][20] Buffers containing primary amines such as Tris or glycine (B1666218) must be avoided as they will compete with the labeling reaction.[10][11][12]

    • Add a 20-fold molar excess of the 10 mM this compound solution to the antibody solution.[10][11][20] The volume of the organic solvent should not exceed 10% of the total reaction volume.[10][20]

  • Incubation:

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[10][11][20]

  • Quenching (Optional):

    • The reaction can be stopped by adding a quenching buffer, such as Tris-HCl, to a final concentration of 20-50 mM to react with any excess NHS ester.[21]

  • Purification:

    • Remove unreacted this compound and byproducts using dialysis or size-exclusion chromatography.[10][11][20]

  • Storage:

    • Store the purified PEGylated antibody under the same conditions as the unlabeled antibody.[11]

Quantitative Data Summary:

ParameterRecommended ValueReference(s)
Protein Concentration 1-10 mg/mL[10][20]
Molar Excess of PEG-NHS Ester 20-fold[10][11][20]
Resulting Labeling Ratio (IgG) 4-6 PEGs per antibody[11][20]
Reaction pH 7.2 - 8.5[6]
Reaction Time (Room Temp) 30 - 60 minutes[10][11][20]
Reaction Time (On Ice) 2 hours[10][11][20]
Protocol 2: Characterization of PEGylated Proteins

After conjugation, it is crucial to characterize the extent of PEGylation.

Methods:

  • Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) and Electrospray Ionization Time-of-Flight (ESI-TOF) MS can determine the molecular weight of the conjugate, revealing the number of attached PEG chains.[15][22]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This method can be used to separate different PEGylated species and identify the sites of conjugation, as well as to analyze degradation products.[23]

  • Dynamic Light Scattering (DLS): DLS can measure the hydrodynamic radius of the PEGylated protein, providing information about its size and conformation.[13]

Visualizations

Reaction Mechanism of NHS Ester with a Primary Amine

Caption: Covalent bond formation between an NHS ester and a primary amine.

Experimental Workflow for Protein PEGylation

G Workflow for Protein PEGylation A 1. Reagent Preparation (Protein & this compound) B 2. Conjugation Reaction (pH 7.2-8.5, RT or 4°C) A->B C 3. Quenching (Optional) (e.g., Tris buffer) B->C D 4. Purification (Dialysis or SEC) B->D If no quenching C->D E 5. Characterization (MS, LC-MS, DLS) D->E F Purified PEGylated Protein E->F

Caption: A typical experimental workflow for protein PEGylation.

Logical Relationship of this compound Components

G Functional Components of this compound cluster_linker This compound cluster_reactivity Reactivity & Function A Carboxylic Acid (-COOH) B PEG25 Spacer (-(CH2CH2O)25-) A->B D Reacts with amines (with activation) A->D enables C NHS Ester B->C E Increases hydrophilicity Improves pharmacokinetics B->E provides F Reacts with primary amines (-NH2) C->F enables

References

Methodological & Application

Application Notes and Protocols: Acid-PEG25-NHS Ester for Antibody Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene (B3416737) glycol (PEG) conjugation, or PEGylation, is a widely utilized bioconjugation technique to enhance the therapeutic and diagnostic properties of proteins, peptides, and antibodies.[1] The attachment of PEG chains can improve protein stability, increase solubility, extend circulating half-life, and reduce immunogenicity.[1][2] One of the most common and effective methods for antibody PEGylation involves the use of N-hydroxysuccinimide (NHS) esters.[3][][5] Acid-PEG25-NHS ester is a heterobifunctional linker that contains a 25-unit polyethylene glycol chain, providing a long, flexible, and hydrophilic spacer. One end of the PEG chain has a carboxylic acid group, while the other end is an amine-reactive NHS ester.

The NHS ester reacts efficiently with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of antibodies, to form stable amide bonds.[][6][7] This reaction is highly specific and proceeds readily under mild, aqueous conditions, making it ideal for modifying sensitive biological molecules.[] The "25" in this compound denotes the number of repeating ethylene (B1197577) glycol units, which offers a significant increase in the hydrodynamic radius of the conjugated antibody. This application note provides a detailed protocol for the labeling of antibodies with this compound, along with methods for the purification and characterization of the resulting conjugate.

Key Applications of PEGylated Antibodies

The covalent attachment of PEG to antibodies has several well-documented advantages in research and drug development:

  • Improved Pharmacokinetics: The increased size of PEGylated antibodies reduces their renal clearance, leading to a longer circulating half-life in vivo.[1]

  • Reduced Immunogenicity: The PEG chains can mask antigenic epitopes on the antibody, decreasing its recognition by the immune system.[1][]

  • Enhanced Stability: PEGylation can protect antibodies from proteolytic degradation and improve their stability against temperature and pH changes.[1][]

  • Increased Solubility: The hydrophilic nature of the PEG polymer can enhance the solubility of antibodies, which is particularly beneficial for hydrophobic drug conjugates.[1]

Experimental Protocols

Materials and Equipment
Reagents Equipment
Antibody of interest (in an amine-free buffer)Microcentrifuge
This compoundpH meter
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)Spectrophotometer or NanoDrop
Phosphate Buffered Saline (PBS), pH 7.2-8.5Gel filtration/desalting columns (e.g., Sephadex G-25)
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)Dialysis cassettes
---Chromatography system (for purification)
Antibody Preparation
  • Buffer Exchange: Ensure the antibody is in an amine-free buffer, such as PBS, at a pH between 7.2 and 8.5.[9] Buffers containing primary amines like Tris will compete with the antibody for reaction with the NHS ester and should be avoided.[6][10] If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Concentration Determination: Determine the concentration of the antibody solution using a spectrophotometer at 280 nm (A280).[11]

This compound Solution Preparation

Note: The NHS ester is moisture-sensitive and should be handled accordingly.[6][10]

  • Equilibrate the vial of this compound to room temperature before opening to prevent condensation.[6][10]

  • Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a stock concentration of 10 mg/mL.[5] Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze.[6][10]

Antibody Labeling Protocol

The optimal molar ratio of this compound to antibody will depend on the specific antibody and the desired degree of labeling. A typical starting point is a 20-fold molar excess of the PEG reagent to the antibody.[6][10]

  • Reaction Setup: While gently vortexing, add the calculated volume of the freshly prepared this compound solution to the antibody solution. The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should not exceed 10%.[6]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[6][10]

  • Quenching: (Optional) To stop the reaction, a quenching buffer containing primary amines, such as 1 M Tris-HCl, can be added to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes.

Purification of the PEGylated Antibody

Purification is essential to remove unreacted this compound and any byproducts.[]

  • Size Exclusion Chromatography (SEC): This is a common method to separate the larger PEGylated antibody from the smaller, unreacted PEG reagent.[]

    • Equilibrate a desalting column (e.g., Sephadex G-25) with PBS.

    • Apply the reaction mixture to the column.

    • Elute the PEGylated antibody with PBS according to the manufacturer's instructions. The labeled antibody will be in the void volume.

  • Dialysis: For larger volumes, dialysis can be used to remove unreacted PEG.

    • Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO).

    • Dialyze against a large volume of PBS at 4°C with several buffer changes over 24-48 hours.

  • Ion Exchange Chromatography (IEX) and Hydrophobic Interaction Chromatography (HIC): For more rigorous purification and to separate species with different degrees of PEGylation, IEX or HIC can be employed.[][13] The PEG chains can shield charges on the protein surface, altering its interaction with the chromatography resin.[]

Characterization of the PEGylated Antibody

After purification, it is important to characterize the conjugate to determine the degree of labeling and confirm its integrity.

Parameter Method Description
Degree of Labeling (DOL) Mass Spectrometry (ESI-MS or MALDI-TOF)Provides the most accurate determination of the number of PEG chains attached to each antibody.[14][15]
Purity and Aggregation Size Exclusion Chromatography (SEC-HPLC)Assesses the presence of aggregates and residual unconjugated antibody.
Integrity SDS-PAGEThe PEGylated antibody will show a significant increase in apparent molecular weight compared to the unlabeled antibody.
Binding Affinity ELISA, Surface Plasmon Resonance (SPR), or Flow CytometryConfirms that the PEGylation process has not compromised the antigen-binding activity of the antibody.[15]

Signaling Pathways and Workflows

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_characterization Characterization Antibody_Prep Antibody Preparation (Buffer Exchange & Concentration) Reaction Incubation (Antibody + PEG-NHS) Antibody_Prep->Reaction PEG_Prep This compound Solution Preparation PEG_Prep->Reaction Quenching Quenching (Optional) Reaction->Quenching Purification Purification (SEC, Dialysis, or IEX/HIC) Quenching->Purification Characterization Characterization (MS, SEC-HPLC, SDS-PAGE, Binding Assay) Purification->Characterization Final_Product PEGylated Antibody Characterization->Final_Product

Caption: Experimental workflow for antibody labeling with this compound.

PEGylation_Benefits cluster_benefits Improved Properties Antibody Antibody PEGylation PEGylation (this compound) Antibody->PEGylation PEG_Antibody PEGylated Antibody PEGylation->PEG_Antibody Benefit1 Increased Half-Life PEG_Antibody->Benefit1 Benefit2 Reduced Immunogenicity PEG_Antibody->Benefit2 Benefit3 Enhanced Stability PEG_Antibody->Benefit3 Benefit4 Improved Solubility PEG_Antibody->Benefit4

Caption: Benefits of antibody PEGylation.

Troubleshooting

Problem Possible Cause Solution
Low Labeling Efficiency Inactive NHS ester due to hydrolysis.Use fresh, anhydrous DMF or DMSO. Equilibrate the NHS ester vial to room temperature before opening.
Presence of primary amines in the buffer.Perform buffer exchange into an amine-free buffer like PBS.
Incorrect pH of the reaction buffer.Ensure the pH is between 7.2 and 8.5 for optimal reaction.
Antibody Aggregation High degree of labeling.Reduce the molar excess of the this compound.
Inappropriate buffer conditions.Optimize buffer composition, pH, and ionic strength.
Loss of Antibody Activity PEGylation of residues in the antigen-binding site.Consider site-specific conjugation methods if random lysine labeling is problematic.
Harsh reaction or purification conditions.Perform labeling and purification at 4°C.

Conclusion

The use of this compound provides a straightforward and effective method for the PEGylation of antibodies. The resulting conjugates exhibit improved pharmacokinetic and pharmacodynamic properties, making them valuable tools for both research and therapeutic applications. By following the detailed protocols and characterization methods outlined in this application note, researchers can reliably produce and validate high-quality PEGylated antibodies for their specific needs.

References

Application Notes and Protocols for ADC Development using Acid-PEG25-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a revolutionary class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of a small molecule drug. The linker, which connects these two components, is a critical determinant of the ADC's efficacy, stability, and safety profile. Acid-PEG25-NHS ester is a heterobifunctional linker that offers several advantages in ADC development. Its N-hydroxysuccinimide (NHS) ester group allows for covalent attachment to primary amines (such as lysine (B10760008) residues) on the antibody, while the terminal carboxylic acid provides a handle for conjugation to a drug molecule. The 25-unit polyethylene (B3416737) glycol (PEG) spacer is a key feature, enhancing the hydrophilicity of the ADC. This can lead to improved solubility, reduced aggregation, and favorable pharmacokinetic properties.[1][2]

These application notes provide a comprehensive guide to the use of this compound in the development of ADCs, including detailed experimental protocols and a summary of expected quantitative data.

Data Presentation: The Impact of PEGylation on ADC Properties

The inclusion of a PEG linker, such as the PEG25 chain in this compound, significantly influences the physicochemical and biological properties of an ADC. While specific data for a PEG25 linker is not extensively published, the following tables summarize the expected trends and quantitative data based on studies of similar PEGylated linkers (e.g., PEG24).

Table 1: Physicochemical Properties of ADCs with PEG Linkers

PropertyNo PEG LinkerWith this compound LinkerReference
Solubility Lower, prone to aggregation with hydrophobic drugsHigher, reduced aggregation[1]
Drug-to-Antibody Ratio (DAR) Limited by hydrophobicity of the payloadHigher DARs achievable (e.g., 8)[2]
Heterogeneity Higher, due to random conjugationCan be controlled with site-specific conjugation[3]

Table 2: In Vitro Performance of ADCs with PEG Linkers

ParameterNo PEG LinkerWith this compound LinkerReference
In Vitro Cytotoxicity (IC50) Potentially higherMay be slightly reduced due to steric hindrance, but remains potent[4]
Plasma Stability Variable, dependent on conjugation chemistryGenerally high, stable amide bond formation[3]
Bystander Effect Dependent on payload and release mechanismCan be modulated by linker design[5]

Table 3: In Vivo Performance of ADCs with PEG Linkers

ParameterNo PEG LinkerWith this compound LinkerReference
Pharmacokinetics (Half-life) ShorterLonger, due to increased hydrodynamic size[4]
Tumor Accumulation LowerPotentially higher due to prolonged circulation[4]
In Vivo Efficacy EffectiveOften enhanced due to improved pharmacokinetics[4]
Tolerability Lower with high DARsImproved, especially with high DARs[6]

Experimental Protocols

The development of an ADC using this compound typically involves a two-step conjugation process. The following protocols provide a detailed methodology for each key stage.

Protocol 1: Two-Step Conjugation of a Drug to an Antibody using this compound

This protocol outlines the conjugation of a drug molecule to an antibody in a sequential manner.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Drug molecule with a reactive amine group

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) activator

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification columns (e.g., size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC))

  • Analytical instruments (UV-Vis spectrophotometer, HPLC, Mass Spectrometer)

Step 1: Activation of the Drug with this compound

  • Dissolution: Dissolve the amine-containing drug molecule and a 1.2-fold molar excess of this compound in anhydrous DMF or DMSO.

  • Activation of Carboxylic Acid: To a separate vial, dissolve a 1.1-fold molar excess of DCC and a 1.2-fold molar excess of NHS in anhydrous DMF or DMSO.

  • Reaction: Add the DCC/NHS solution to the drug/linker solution. Let the reaction proceed at room temperature for 4-6 hours or overnight at 4°C with gentle stirring. This step forms a drug-PEG25-NHS ester conjugate.

Step 2: Conjugation of the Activated Drug-Linker to the Antibody

  • Antibody Preparation: Prepare the antibody solution in the Reaction Buffer at a concentration of 2-10 mg/mL.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the activated drug-PEG25-NHS ester solution to the antibody solution. The final concentration of the organic solvent should be less than 10% (v/v) to prevent antibody denaturation.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or 4 hours at 4°C with gentle mixing.

  • Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by quenching any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

  • Purification: Purify the ADC using SEC to remove unreacted drug-linker and other small molecules. HIC can be used to separate ADCs with different drug-to-antibody ratios (DARs).

Protocol 2: Characterization of the ADC

1. Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy:

  • Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug.

  • Calculate the DAR using the Beer-Lambert law, correcting for the contribution of the drug's absorbance at 280 nm.

2. Purity and Aggregation Analysis by Size-Exclusion Chromatography (SEC):

  • Inject the purified ADC onto an SEC column.

  • Monitor the elution profile at 280 nm. The main peak corresponds to the monomeric ADC. The presence of earlier eluting peaks indicates aggregation.

3. Confirmation of Conjugation and DAR by Mass Spectrometry (MS):

  • Analyze the intact or reduced ADC by LC-MS.

  • The mass difference between the conjugated and unconjugated antibody (or its subunits) will confirm the successful conjugation and provide a precise DAR value.

4. In Vitro Cytotoxicity Assay:

  • Plate target cancer cells in a 96-well plate.

  • Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free drug.

  • After a 72-96 hour incubation, assess cell viability using a suitable method (e.g., MTT or CellTiter-Glo assay).

  • Calculate the IC50 value for each compound.

Visualizations

Signaling Pathway of ADC Action

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release DNA DNA Payload->DNA 5a. DNA Damage Microtubules Microtubules Payload->Microtubules 5b. Microtubule Disruption Apoptosis Apoptosis (Cell Death) DNA->Apoptosis Microtubules->Apoptosis

Caption: Mechanism of action of an Antibody-Drug Conjugate (ADC).

Experimental Workflow for ADC Development

ADC_Development_Workflow cluster_synthesis ADC Synthesis cluster_characterization Characterization cluster_invivo In Vivo Evaluation Ab_Prep Antibody Preparation Conjugation Conjugation Ab_Prep->Conjugation Linker_Activation Drug-Linker Activation Linker_Activation->Conjugation Purification Purification (SEC/HIC) Conjugation->Purification DAR DAR Determination (UV-Vis, MS) Purification->DAR Purity Purity & Aggregation (SEC) Purification->Purity InVitro In Vitro Cytotoxicity Purification->InVitro PK Pharmacokinetics InVitro->PK Efficacy In Vivo Efficacy (Xenograft Model) PK->Efficacy

Caption: General workflow for ADC development and evaluation.

References

Application Notes and Protocols for Nanoparticle Functionalization with Acid-PEG25-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles is a cornerstone of nanomedicine, enabling the development of sophisticated drug delivery systems, diagnostic agents, and research tools. Polyethylene glycol (PEG) linkers are widely employed to enhance the biocompatibility and circulation time of nanoparticles by creating a hydrophilic shield that reduces opsonization and clearance by the immune system.[1][2] Heterobifunctional PEG linkers, such as Acid-PEG25-NHS ester, offer the advantage of a two-step, orthogonal conjugation strategy. This allows for the initial attachment of the PEG linker to the nanoparticle surface via a stable amide bond, followed by the subsequent conjugation of a second molecule, such as a targeting ligand or therapeutic agent, to the terminal carboxylic acid group.[3][4]

This document provides a detailed, step-by-step guide for the functionalization of amine-presenting nanoparticles with this compound and the subsequent activation and conjugation of the terminal carboxylic acid.

Principle of the Two-Step Functionalization

The functionalization process using this compound is a sequential, two-step procedure:

  • Step 1: PEGylation via NHS Ester Reaction. The N-hydroxysuccinimide (NHS) ester terminus of the this compound reacts efficiently with primary amine groups (-NH2) on the nanoparticle surface to form a stable amide bond. This reaction is typically carried out in a buffer with a pH of 7.2-8.5.[5]

  • Step 2: Secondary Conjugation via Carboxylic Acid Activation. The terminal carboxylic acid (-COOH) of the now nanoparticle-bound PEG linker is activated using carbodiimide (B86325) chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This activation forms a reactive NHS ester intermediate, which can then react with a primary amine on a second molecule (e.g., a targeting peptide, antibody, or small molecule drug) to form another stable amide bond.[6][7]

This orthogonal approach provides precise control over the composition and architecture of the final nanoparticle conjugate.

Experimental Protocols

Materials and Reagents
  • Amine-functionalized nanoparticles (-NH2 NPs)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer (for Step 1): 0.1 M Phosphate-Buffered Saline (PBS) or 0.1 M sodium bicarbonate buffer, pH 7.2-8.5. Ensure the buffer is free of primary amines (e.g., Tris).

  • Activation Buffer (for Step 2): 50 mM MES (2-(N-morpholino)ethanesulfonic acid) buffer, pH 6.0.[8]

  • Coupling Buffer (for Step 2): 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-7.5.

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions.

  • Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0.

  • Molecule for secondary conjugation (with a primary amine)

  • Centrifugal filter units (with appropriate molecular weight cut-off for nanoparticle purification)

  • Deionized (DI) water

Protocol 1: Step 1 - PEGylation of Amine-Functionalized Nanoparticles

This protocol details the covalent attachment of the this compound to nanoparticles presenting primary amine groups on their surface.

  • Nanoparticle Preparation:

    • Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • If the nanoparticle suspension contains aggregates, sonicate briefly to ensure a homogenous dispersion.

  • This compound Stock Solution Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL). The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions over time.

  • Conjugation Reaction:

    • Add the this compound stock solution to the nanoparticle dispersion with gentle mixing. A 10- to 50-fold molar excess of the PEG linker to the estimated number of amine groups on the nanoparticle surface is recommended as a starting point.

    • The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should not exceed 10% (v/v) to avoid nanoparticle destabilization.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with continuous gentle mixing (e.g., on a rotator or orbital shaker).

  • Quenching of Unreacted NHS Esters (Optional but Recommended):

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted NHS esters.

  • Purification of PEGylated Nanoparticles:

    • Purify the PEGylated nanoparticles from excess linker and byproducts using a suitable method such as centrifugation, dialysis, or size-exclusion chromatography.[1]

    • For Centrifugation:

      • Transfer the reaction mixture to a centrifugal filter unit with a molecular weight cut-off that retains the nanoparticles.

      • Centrifuge according to the manufacturer's instructions.

      • Discard the flow-through containing unreacted linker.

      • Resuspend the nanoparticles in DI water or the desired buffer.

      • Repeat the washing step 2-3 times.

  • Characterization and Storage:

    • Characterize the purified Acid-PEG25-functionalized nanoparticles (see Characterization section below).

    • Store the nanoparticles in an appropriate buffer at 4°C.

Protocol 2: Step 2 - Secondary Conjugation to Terminal Carboxylic Acid

This protocol describes the activation of the terminal carboxylic acid on the PEGylated nanoparticles and the subsequent conjugation of an amine-containing molecule.

  • Nanoparticle Preparation:

    • Resuspend the purified Acid-PEG25-functionalized nanoparticles from Step 1 in the Activation Buffer (MES buffer, pH 6.0) to a concentration of 1-5 mg/mL.

  • Activation of Carboxylic Acid Groups:

    • Prepare fresh stock solutions of EDC and NHS (or sulfo-NHS) in the Activation Buffer (e.g., 10 mg/mL each).

    • Add the EDC solution to the nanoparticle suspension, followed by the NHS solution. A 2- to 5-fold molar excess of EDC and NHS relative to the estimated number of carboxylic acid groups on the nanoparticles is a good starting point.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form the reactive NHS ester intermediate.[6]

  • Purification of Activated Nanoparticles (Optional but Recommended):

    • To minimize side reactions with the molecule to be conjugated, it is advisable to remove excess EDC and NHS.

    • Use a centrifugal filter unit to wash the activated nanoparticles twice with the Coupling Buffer (PBS, pH 7.2-7.5).

  • Conjugation Reaction:

    • Dissolve the amine-containing molecule for secondary conjugation in the Coupling Buffer.

    • Immediately add the solution of the amine-containing molecule to the suspension of activated (and optionally purified) nanoparticles. A 5- to 20-fold molar excess of the amine-containing molecule to the nanoparticles is recommended.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching of Unreacted NHS Esters:

    • Add the Quenching Buffer to a final concentration of 20-50 mM.

    • Incubate for 30 minutes at room temperature.

  • Purification of Doubly Functionalized Nanoparticles:

    • Purify the final conjugated nanoparticles using an appropriate method (centrifugation, dialysis, or size-exclusion chromatography) to remove unreacted molecules and byproducts.[9]

  • Characterization and Storage:

    • Characterize the final functionalized nanoparticles to confirm successful conjugation of the second molecule.

    • Store the nanoparticles in a suitable buffer at 4°C.

Data Presentation

The following tables provide representative quantitative data for the characterization of nanoparticles before and after functionalization. The exact values will depend on the specific nanoparticle core material, initial size, and surface chemistry.

Table 1: Physicochemical Properties of Nanoparticles Before and After PEGylation (Step 1)

Nanoparticle SampleHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Amine-Functionalized Nanoparticles (Bare)100 ± 50.15 ± 0.03+35 ± 4
Acid-PEG25 Functionalized Nanoparticles125 ± 70.18 ± 0.04-15 ± 3

Note: The increase in hydrodynamic diameter is indicative of the PEG layer, and the change in zeta potential reflects the alteration of the surface charge from the primary amines to the terminal carboxylic acids of the PEG linker. A PDI value below 0.3 is generally considered acceptable for monodisperse nanoparticle solutions.[10]

Table 2: Characterization of Doubly Functionalized Nanoparticles (After Step 2)

Nanoparticle SampleHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Conjugation Efficiency of Secondary Molecule (%)
Acid-PEG25 Functionalized Nanoparticles125 ± 70.18 ± 0.04-15 ± 3N/A
Final Doubly Functionalized Nanoparticles135 ± 80.20 ± 0.05-8 ± 2~75%

Note: A further slight increase in hydrodynamic diameter and a change in zeta potential can be observed upon conjugation of the second molecule, depending on its size and charge. Conjugation efficiency can be determined using various methods such as UV-Vis spectroscopy, fluorescence assays, or chromatography.[11]

Characterization Methods

  • Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles in solution. An increase in size after each functionalization step is expected.[12]

  • Zeta Potential Measurement: To assess the surface charge of the nanoparticles. A change in zeta potential confirms the modification of surface functional groups.[10]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the chemical bonds present on the nanoparticle surface. The appearance of amide bond peaks (around 1650 cm⁻¹) and changes in the C=O stretching region can confirm conjugation.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to provide detailed structural information about the molecules conjugated to the nanoparticle surface, especially for smaller nanoparticles or by using advanced techniques like HR-MAS NMR.[15]

  • Quantification of Functional Groups: The number of attached PEG linkers and secondary molecules can be quantified using methods like colorimetric assays (e.g., TNBS assay for remaining amines), UV-Vis spectroscopy (if the molecule has a chromophore), or fluorescence spectroscopy (if the molecule is fluorescent).[11]

Visualizations

G cluster_step1 Step 1: PEGylation cluster_step2 Step 2: Secondary Conjugation NP_NH2 Amine-Functionalized Nanoparticle Reaction1 Reaction: - Amine-NHS Ester Coupling - pH 7.2-8.5 NP_NH2->Reaction1 PEG_NHS This compound PEG_NHS->Reaction1 NP_PEG_COOH Acid-PEG25-Functionalized Nanoparticle Reaction1->NP_PEG_COOH Activation Activation: - EDC/NHS - pH 6.0 NP_PEG_COOH->Activation NP_PEG_NHS NHS-Activated PEGylated Nanoparticle Activation->NP_PEG_NHS Reaction2 Reaction: - Amine-NHS Ester Coupling - pH 7.2-7.5 NP_PEG_NHS->Reaction2 Ligand Amine-Containing Molecule Ligand->Reaction2 NP_Final Doubly Functionalized Nanoparticle Reaction2->NP_Final

Caption: Workflow for the two-step functionalization of nanoparticles.

References

Application Notes and Protocols for Acid-PEG25-NHS Ester Peptide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides and proteins.[1][2][3][4][5][6][7] This modification can enhance solubility, increase circulating half-life by reducing renal clearance and proteolytic degradation, and decrease immunogenicity.[4][6][7] Acid-PEG-NHS ester is a heterobifunctional linker that facilitates the conjugation of PEG to primary amines on peptides.

This document provides detailed protocols and technical notes for the conjugation of peptides using Acid-PEG25-NHS ester. The N-hydroxysuccinimide (NHS) ester end reacts specifically with primary amines (the N-terminal α-amine and the ε-amine of lysine (B10760008) residues) under mild conditions to form a stable amide bond.[8][9][] The terminal carboxylic acid on the other end of the PEG linker can be used for subsequent modifications if desired, or it can remain as is.[11][12][][14]

Reaction Mechanism and Workflow

The conjugation process involves the nucleophilic attack of a primary amine from the peptide on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide linkage and the release of N-hydroxysuccinimide.

Reaction Scheme:

G Peptide Peptide-NH₂ Intermediate Tetrahedral Intermediate Peptide->Intermediate + PEG_NHS Acid-PEG25-O-NHS PEG_NHS->Intermediate Conjugate Peptide-NH-CO-PEG25-Acid Intermediate->Conjugate Stable Amide Bond Formation NHS N-hydroxysuccinimide (byproduct) Intermediate->NHS Release

Caption: Chemical reaction pathway for peptide conjugation using an Acid-PEG-NHS ester.

An overview of the entire experimental process from preparation to characterization is outlined in the workflow diagram below.

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_characterization Characterization Peptide_Prep Prepare Peptide Solution Reaction Mix Peptide and PEG-NHS Ester (Control pH, Temp, Time) Peptide_Prep->Reaction PEG_Prep Prepare this compound Solution PEG_Prep->Reaction Quench Quench Reaction (Optional) Reaction->Quench Purification Purify PEGylated Peptide (e.g., SEC, RP-HPLC) Quench->Purification Characterization Analyze Conjugate (e.g., LC/MS, SDS-PAGE) Purification->Characterization

Caption: A comprehensive workflow for the PEGylation of peptides.

Experimental Protocols

Materials and Reagents
  • Peptide with at least one primary amine group

  • This compound

  • Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[8][15]

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer or phosphate-buffered saline (PBS), pH 8.0-8.5[8][9]

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification columns (e.g., size-exclusion or reverse-phase HPLC)

  • Analytical instruments (e.g., LC/MS, SDS-PAGE)

Reaction Conditions

The efficiency of the conjugation reaction is influenced by several factors, which can be optimized to achieve the desired degree of PEGylation.

ParameterRecommended RangeNotes
pH 7.2 - 8.5Optimal pH is typically 8.3-8.5 to ensure the primary amine is deprotonated and nucleophilic, while minimizing hydrolysis of the NHS ester.[8][9][][15]
Temperature 4°C to Room Temperature (25°C)Lower temperatures (4°C) can be used to slow down the hydrolysis of the NHS ester, especially for longer reaction times.[9][16]
Reaction Time 30 minutes to 2 hoursReaction time can be adjusted based on the reactivity of the peptide and the desired level of conjugation.[9][17]
Molar Excess of PEG-NHS 5 to 20-foldA molar excess of the PEG reagent drives the reaction to completion. The optimal ratio should be determined empirically.[17]
Peptide Concentration 1 - 10 mg/mLHigher concentrations can improve reaction kinetics but may also increase the risk of aggregation.
Buffer Composition Amine-free buffers are essentialBuffers containing primary amines, such as Tris or glycine, will compete with the peptide for reaction with the NHS ester and should be avoided during the conjugation step.[9][18]
Step-by-Step Conjugation Protocol
  • Preparation of Peptide Solution:

    • Dissolve the peptide in the reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 1-10 mg/mL.

  • Preparation of this compound Solution:

    • Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO.[8][15] The NHS ester is susceptible to hydrolysis, so it should not be prepared as a stock solution for long-term storage in aqueous buffers.[18]

  • Conjugation Reaction:

    • Add the desired molar excess of the dissolved this compound to the peptide solution while gently vortexing.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a quenching buffer (e.g., Tris-HCl or glycine) to a final concentration of 50-100 mM. This will consume any unreacted NHS ester.

Purification of the PEGylated Peptide

The purification of the PEGylated peptide from unreacted peptide, excess PEG reagent, and reaction byproducts is crucial. The choice of purification method will depend on the properties of the peptide and the PEGylated conjugate.

Purification MethodPrincipleSuitability
Size-Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius.Effective for separating the larger PEGylated peptide from the smaller unreacted peptide and excess PEG reagent.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Separates molecules based on their hydrophobicity.Can be used to separate PEGylated peptides with different degrees of PEGylation and from the unreacted peptide.
Ion-Exchange Chromatography (IEX) Separates molecules based on their net charge.Useful if the PEGylation significantly alters the overall charge of the peptide.
Characterization of the PEGylated Peptide

Thorough characterization is essential to confirm the success of the conjugation and to determine the degree of PEGylation.[1][19]

Characterization TechniqueInformation Obtained
Liquid Chromatography-Mass Spectrometry (LC/MS) Confirms the covalent attachment of the PEG chain by detecting the mass increase of the peptide.[1][19][20] Can also be used to determine the degree of PEGylation (mono-, di-, etc.).
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) Visualizes the increase in molecular weight of the PEGylated peptide compared to the unmodified peptide.
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the PEGylated product and can separate different PEGylated species.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Conjugation Efficiency - Incorrect pH of the reaction buffer.- Hydrolysis of the NHS ester.- Inactive peptide or PEG reagent.- Verify the pH of the reaction buffer is between 8.0-8.5.- Prepare the PEG-NHS ester solution immediately before use.- Use fresh, high-quality reagents. Increase the molar excess of the PEG reagent.
Peptide Precipitation - High concentration of peptide or PEG reagent.- Change in solubility upon conjugation.- Reduce the concentration of reactants.- Add a solubilizing agent that is compatible with the reaction.
Multiple PEGylation Products - Presence of multiple primary amines on the peptide.- High molar excess of PEG reagent.- Reduce the molar excess of the PEG reagent.- Optimize the reaction time and temperature.- Consider site-specific protection of certain amine groups if a single conjugation site is desired.

Conclusion

The use of this compound provides a straightforward and effective method for the PEGylation of peptides. By carefully controlling the reaction conditions, researchers can achieve efficient conjugation, leading to improved therapeutic properties of their peptide candidates. The protocols and data presented in these application notes serve as a comprehensive guide for the successful implementation of this valuable bioconjugation technique.

References

Application Notes and Protocols for Labeling Oligonucleotides with Acid-PEG25-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene (B3416737) glycol (PEG) to oligonucleotides, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of oligonucleotide-based drugs.[1] PEGylation can improve the pharmacokinetic and pharmacodynamic profiles of these molecules by increasing their hydrodynamic volume. This modification shields the oligonucleotide from enzymatic degradation, reduces renal clearance, and can decrease immunogenicity.[2][3] Acid-PEG25-NHS ester is a specific reagent used for this purpose, featuring a 25-unit PEG chain that provides a balance of solubility and size. The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary aliphatic amines, such as those introduced at the terminus of a synthetic oligonucleotide, to form a stable amide bond.[4][5]

These application notes provide a comprehensive overview and detailed protocols for the successful labeling of amino-modified oligonucleotides with this compound, including purification and characterization of the resulting conjugate.

Data Presentation

Table 1: Representative Quantitative Data for this compound Labeling of a 20-mer Amino-Modified Oligonucleotide
ParameterValueMethod of AnalysisNotes
Starting Oligonucleotide
Scale of Synthesis1 µmol-
Purity (Crude)~50-70%Anion-Exchange HPLCPurity can vary based on synthesis efficiency.
Conjugation Reaction
Molar Excess of this compound10-20 fold-A molar excess is used to drive the reaction to completion.
Reaction Time2-4 hours-Reaction progress can be monitored by HPLC.
Conjugation Efficiency>90%RP-HPLCPercentage of the starting oligonucleotide that is successfully conjugated.
Purified PEGylated Oligonucleotide
Overall Yield (after purification)30-50%UV-Vis Spectroscopy (A260)Yield is dependent on both conjugation and purification efficiencies.
Purity (Final Product)>95%Anion-Exchange HPLCHigh purity is crucial for therapeutic applications.
Molecular Weight ConfirmationExpected Mass ± 1 DaMass Spectrometry (ESI-MS)Confirms the successful conjugation of the PEG moiety.

Note: The values presented in this table are representative and can vary depending on the specific oligonucleotide sequence, the efficiency of the synthesis and purification steps, and the precise reaction conditions.

Experimental Protocols

Preparation of Reagents
  • Amino-Modified Oligonucleotide: The oligonucleotide should be synthesized with a primary amine modification, typically at the 5' or 3' terminus using an appropriate amino-modifier phosphoramidite. Following synthesis and deprotection, the oligonucleotide should be purified to remove failure sequences and other impurities. A common initial purification step is desalting or cartridge purification. For higher purity, HPLC is recommended. The purified oligonucleotide should be quantified by UV-Vis spectrophotometry at 260 nm.

  • This compound Solution: The this compound is moisture-sensitive and should be stored at -20°C with a desiccant. Immediately before use, dissolve the required amount in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a final concentration of approximately 10 mg/mL. Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze.

  • Conjugation Buffer: A non-amine containing buffer with a pH of 8.0-9.0 is required for the conjugation reaction. A commonly used buffer is 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer. Avoid buffers containing primary amines like Tris, as they will compete with the oligonucleotide for reaction with the NHS ester.

Protocol for Labeling Oligonucleotide with this compound
  • Dissolve the Amino-Modified Oligonucleotide: Dissolve the purified and lyophilized amino-modified oligonucleotide in the conjugation buffer to a final concentration of 1-5 mg/mL.

  • Add this compound: Add a 10- to 20-fold molar excess of the freshly prepared this compound solution to the oligonucleotide solution. The volume of the DMSO or DMF should not exceed 10% of the total reaction volume.

  • Incubate: Gently mix the reaction and incubate at room temperature for 2-4 hours. The reaction can be monitored by reverse-phase high-performance liquid chromatography (RP-HPLC) to determine the extent of conjugation.

  • Quench the Reaction (Optional): The reaction can be quenched by adding an amine-containing buffer, such as Tris, to consume any unreacted NHS ester.

Purification of the PEGylated Oligonucleotide

Purification is a critical step to remove unreacted oligonucleotide, excess this compound, and hydrolyzed PEG. A combination of methods is often employed for optimal purity.

  • Ethanol (B145695) Precipitation: This is a simple first step to remove the bulk of the unreacted PEG and salts. Add 0.1 volumes of 3 M sodium acetate (B1210297) (pH 5.2) and 2.5-3 volumes of cold absolute ethanol to the reaction mixture. Mix well and incubate at -20°C for at least 1 hour. Centrifuge to pellet the oligonucleotide conjugate. Wash the pellet with 70% ethanol and air-dry.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the most effective method for obtaining high-purity PEGylated oligonucleotides.

    • Ion-Pair Reverse-Phase HPLC (IP-RP-HPLC): This technique separates the PEGylated oligonucleotide from the unconjugated oligonucleotide based on the increased hydrophobicity imparted by the PEG chain.

    • Anion-Exchange HPLC (AEX-HPLC): This method separates based on the overall charge of the molecule. The PEGylated oligonucleotide will have a slightly different charge-to-mass ratio compared to the unlabeled oligonucleotide.

  • Desalting: After HPLC purification, the collected fractions should be desalted using methods like size-exclusion chromatography (e.g., gel filtration columns) or ultrafiltration to remove salts from the HPLC mobile phase.

Characterization of the PEGylated Oligonucleotide
  • Purity Analysis: The purity of the final product should be assessed by analytical AEX-HPLC or IP-RP-HPLC. A single, sharp peak corresponding to the PEGylated oligonucleotide is indicative of high purity.

  • Molecular Weight Confirmation: The molecular weight of the conjugated oligonucleotide should be confirmed by mass spectrometry, typically Electrospray Ionization Mass Spectrometry (ESI-MS), to verify the addition of the PEG25 moiety.

  • Quantification: The concentration of the final purified PEGylated oligonucleotide is determined by measuring its absorbance at 260 nm using a UV-Vis spectrophotometer.

Visualizations

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_products Products Oligo Amino-Modified Oligonucleotide (R-NH2) PEG_Oligo PEGylated Oligonucleotide (R-NH-CO-PEG25) Oligo->PEG_Oligo + PEG_NHS This compound PEG_NHS->PEG_Oligo pH 8-9 NHS N-Hydroxysuccinimide PEG_Oligo->NHS +

Caption: Reaction of an amino-modified oligonucleotide with this compound.

Experimental Workflow

Experimental_Workflow start Start: Amino-Modified Oligonucleotide dissolve Dissolve Oligonucleotide in Conjugation Buffer start->dissolve add_peg Add this compound (10-20x molar excess) dissolve->add_peg incubate Incubate at Room Temperature (2-4 hours) add_peg->incubate purify Purification: Ethanol Precipitation & HPLC incubate->purify characterize Characterization: HPLC, Mass Spectrometry, UV-Vis purify->characterize final_product Final Product: Purified PEGylated Oligonucleotide characterize->final_product

Caption: Workflow for labeling oligonucleotides with this compound.

Signaling Pathway/Application Concept

Application_Concept peg_oligo PEGylated Oligonucleotide circulation Systemic Circulation (Increased Half-life) peg_oligo->circulation Administration cell_uptake Cellular Uptake circulation->cell_uptake Distribution target_mrna Target mRNA cell_uptake->target_mrna Hybridization protein_translation Protein Translation target_mrna->protein_translation Inhibition therapeutic_effect Therapeutic Effect (e.g., Gene Silencing) protein_translation->therapeutic_effect

Caption: Conceptual pathway for an antisense PEGylated oligonucleotide.

References

Application Notes and Protocols for EDC/NHS Coupling of Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: Amide Bond Formation Using EDC/NHS Chemistry for PEGylation

This document provides detailed guidance on the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) for the covalent conjugation of molecules containing a carboxylic acid to molecules bearing a primary amine, with a particular focus on applications involving Acid-PEG-NHS esters for PEGylation. This "zero-length" crosslinking chemistry is a cornerstone of bioconjugation, enabling the formation of stable amide bonds without introducing a spacer molecule between the conjugated entities.[1][2]

PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to molecules such as proteins, peptides, or small molecule drugs, is a widely employed strategy to enhance the therapeutic properties of biopharmaceuticals.[3][4][5] It can improve pharmacokinetics and pharmacodynamics by increasing hydrodynamic volume, enhancing solubility, and reducing immunogenicity and proteolytic degradation.

The two-step EDC/NHS coupling protocol is highly recommended, especially when conjugating molecules that contain both carboxyl and amine groups, to minimize undesirable self-polymerization. The process involves the activation of a carboxyl group with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis. The addition of NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester, thereby increasing the efficiency of the subsequent reaction with a primary amine.

Optimal reaction conditions are critical for successful conjugation. The activation of the carboxyl group with EDC is most efficient in an acidic environment, typically at a pH between 4.5 and 6.0. In contrast, the subsequent reaction of the NHS-activated molecule with a primary amine is favored at a physiological to slightly basic pH, ranging from 7.0 to 8.5. Therefore, a two-step pH adjustment is often employed. The choice of buffer is also crucial; non-amine and non-carboxylate buffers such as MES (2-(N-morpholino)ethanesulfonic acid) are recommended for the activation step, while phosphate-buffered saline (PBS) is commonly used for the coupling step.

Following the coupling reaction, quenching is necessary to deactivate any remaining reactive NHS esters. Common quenching reagents include hydroxylamine, Tris, or glycine. Finally, purification of the conjugate is essential to remove excess reagents and byproducts.

Experimental Protocols

Two-Step EDC/NHS Coupling of a Carboxylic Acid to an Amine-Containing Molecule

This protocol details the procedure for conjugating a molecule containing a carboxylic acid (Molecule-COOH), such as a protein or a functionalized surface, to a molecule containing a primary amine (Molecule-NH2), exemplified by an Acid-PEG25-Amine.

Materials:

  • Molecule-COOH: (e.g., protein, carboxylated nanoparticle)

  • Molecule-NH2: (e.g., amine-terminated PEG, peptide, antibody)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl): Store desiccated at -20°C.

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS: Store desiccated at -20°C.

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M Hydroxylamine, pH 8.5

  • Purification System: Desalting column (e.g., Zeba™ Spin Desalting Column) or dialysis cassette appropriate for the size of the final conjugate.

  • Reaction Tubes

  • pH meter

Procedure:

Step 1: Reagent Preparation and Equilibration

  • Allow EDC and NHS/Sulfo-NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use, as they are susceptible to hydrolysis.

  • Prepare a solution of Molecule-COOH in Activation Buffer.

  • Prepare a solution of Molecule-NH2 in Coupling Buffer.

Step 2: Activation of Carboxylic Acid Groups

  • To the solution of Molecule-COOH in Activation Buffer, add EDC and NHS. For recommended concentrations and molar ratios, refer to Table 1.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

Step 3: Removal of Excess Activation Reagents (Optional but Recommended)

  • To prevent unwanted side reactions with Molecule-NH2 if it also contains carboxyl groups, it is advisable to remove the excess EDC and NHS.

  • This can be achieved by buffer exchange into the Coupling Buffer using a desalting column or through dialysis.

Step 4: Coupling with Amine-Containing Molecule

  • If Step 3 was skipped, adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

  • Add the Molecule-NH2 solution to the activated Molecule-COOH solution.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

Step 5: Quenching the Reaction

  • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

  • Incubate for an additional 15-30 minutes at room temperature to deactivate any unreacted NHS esters.

Step 6: Purification of the Conjugate

  • Remove unreacted reagents, byproducts, and quenching buffer from the final conjugate using an appropriate method such as size-exclusion chromatography (desalting column) or dialysis. The choice of method will depend on the molecular weight of the conjugate.

  • Store the purified conjugate in an appropriate buffer at 4°C or -20°C.

Data Presentation

Table 1: Recommended Reaction Conditions for EDC/NHS Coupling

ParameterRecommended Range/ValueNotes
Activation pH 4.5 - 6.0MES buffer is a common choice.
Coupling pH 7.0 - 8.5PBS or borate (B1201080) buffer can be used.
EDC Molar Excess 2- to 10-fold over carboxyl groupsOptimization may be required.
NHS Molar Excess 2- to 5-fold over carboxyl groupsSulfo-NHS can be used for aqueous reactions.
Activation Time 15 - 30 minutesAt room temperature.
Coupling Time 1 - 2 hours at RT or overnight at 4°CLonger incubation may improve efficiency.
Quenching Reagent Hydroxylamine, Tris, GlycineFinal concentration of 10-50 mM.

Visualizations

EDC_NHS_Coupling_Mechanism cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.0-8.5) Carboxylic_Acid R-COOH (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (Unstable) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC O_Acylisourea->Carboxylic_Acid Hydrolysis NHS_Ester Amine-Reactive NHS Ester (More Stable) O_Acylisourea->NHS_Ester + NHS NHS NHS Amide_Bond R-CO-NH-R' (Stable Amide Bond) NHS_Ester->Amide_Bond + R'-NH2 Primary_Amine R'-NH2 (Primary Amine)

Caption: Chemical reaction mechanism of two-step EDC/NHS coupling.

Experimental_Workflow A 1. Prepare Reagents (Molecule-COOH, Molecule-NH2, Buffers) B 2. Activate Carboxylic Acid Add EDC and NHS to Molecule-COOH (pH 4.5-6.0, 15-30 min) A->B C 3. (Optional) Remove Excess Reagents (Desalting Column) B->C D 4. Adjust pH to 7.2-7.5 B->D If step 3 is skipped E 5. Add Amine-Containing Molecule (1-2 hours at RT or overnight at 4°C) C->E D->E F 6. Quench Reaction (Add Tris or Hydroxylamine) E->F G 7. Purify Conjugate (Dialysis or Desalting) F->G H Final Conjugate G->H

References

Application Notes: Acid-PEG25-NHS Ester in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid-PEG25-NHS ester is a heterobifunctional crosslinker that has emerged as a valuable tool in the development of targeted drug delivery systems. This linker possesses two distinct reactive termini: an N-hydroxysuccinimide (NHS) ester and a carboxylic acid, separated by a 25-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3] The NHS ester facilitates the covalent conjugation to primary amines on targeting ligands such as antibodies or small molecules, while the carboxylic acid end can be activated to attach therapeutic agents.[1][4] The hydrophilic PEG spacer enhances the solubility and bioavailability of the drug conjugate, reduces immunogenicity, and prolongs circulation time.[2][5]

These characteristics make this compound an ideal candidate for constructing sophisticated drug delivery vehicles, including antibody-drug conjugates (ADCs) and targeted nanoparticles, designed to selectively deliver cytotoxic agents to cancer cells while minimizing off-target toxicity.[6][7]

Principle of Application: Folate Receptor-Targeted Nanoparticles

A prominent application of this linker is in the development of nanoparticles targeted to cancer cells that overexpress the folate receptor.[1][6] In this model, a targeting ligand, such as folic acid, is first conjugated to the NHS ester end of the this compound. The resulting Folate-PEG25-Acid is then incorporated into a drug-loaded nanoparticle formulation, with the carboxylic acid available for drug attachment or interaction with the nanoparticle matrix. The folate moiety on the nanoparticle surface then directs the therapeutic payload to tumor cells via folate receptor-mediated endocytosis.

Quantitative Data Summary

The following tables summarize typical quantitative data for folate-targeted nanoparticles formulated using a PEGylated polymer, which serves as a model for systems developed with this compound.

Table 1: Nanoparticle Formulation and Characterization

ParameterUnconjugated NanoparticlesFolate-Conjugated Nanoparticles
Average Particle Size (nm) ~190~200
Polydispersity Index (PDI) < 0.2< 0.2
Zeta Potential (mV) -15 to -25-10 to -20
Drug (Doxorubicin) Encapsulation Efficiency (%) ~50~52
Drug Loading (%) ~5~5.5

Data adapted from studies on PLGA-PEG based nanoparticles.[4][8]

Table 2: In Vitro Drug Release Profile (Doxorubicin)

Time (hours)Cumulative Release (%) - pH 7.4Cumulative Release (%) - pH 5.5
1 1018
6 2540
12 3555
24 5070
48 6585
72 7595

This data represents a typical pH-sensitive release profile, advantageous for endosomal drug release.[9]

Experimental Protocols

Protocol 1: Synthesis of Folate-PEG25-Acid

This protocol describes the conjugation of folic acid to this compound.

Materials:

  • This compound

  • Folic Acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Dialysis membrane (MWCO 1 kDa)

  • Lyophilizer

Procedure:

  • Activation of Folic Acid: Dissolve folic acid (1.1 molar equivalents to this compound) in anhydrous DMSO. Add NHS (1.2 molar equivalents) and DCC (1.2 molar equivalents) to the solution. Stir the reaction mixture in the dark at room temperature for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.[6]

  • Conjugation: In a separate flask, dissolve this compound (1 molar equivalent) in anhydrous DMSO. Remove the DCU precipitate from the activated folic acid solution by filtration. Slowly add the activated folic acid solution to the this compound solution with continuous stirring. Let the reaction proceed for 4-6 hours at room temperature.

  • Purification: Transfer the reaction mixture to a dialysis membrane and dialyze against deionized water for 48 hours, with frequent water changes.

  • Lyophilization: Freeze-dry the dialyzed solution to obtain purified Folate-PEG25-Acid as a yellow powder.

  • Characterization: Confirm the synthesis using ¹H NMR and FTIR spectroscopy.

Protocol 2: Formulation of Folate-Targeted Doxorubicin Nanoparticles

This protocol details the preparation of drug-loaded nanoparticles using the synthesized Folate-PEG25-Acid. This example uses a PLGA-based nanoparticle formulation.

Materials:

  • Folate-PEG25-Acid

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Doxorubicin hydrochloride (DOX)

  • Polyvinyl alcohol (PVA)

  • Dichloromethane (DCM)

  • Deionized water

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve PLGA, Folate-PEG25-Acid (at a desired molar ratio to PLGA), and DOX in DCM.

  • Emulsification: Add the organic phase dropwise to an aqueous solution of PVA while sonicating on an ice bath. This will form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet three times with deionized water to remove unencapsulated drug and excess PVA.

  • Resuspension: Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) for storage or immediate use.

Protocol 3: In Vitro Drug Release Study

This protocol describes how to assess the release of the encapsulated drug from the nanoparticles.

Materials:

  • Drug-loaded nanoparticles

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

  • Dialysis membrane (MWCO appropriate for the drug)

  • Shaking incubator

  • UV-Vis Spectrophotometer or HPLC

Procedure:

  • Sample Preparation: Resuspend a known amount of drug-loaded nanoparticles in PBS (pH 7.4). Transfer the suspension into a dialysis bag.

  • Release Study: Place the dialysis bag in a larger volume of PBS (pH 7.4 or pH 5.5) to ensure sink conditions. Incubate at 37°C with gentle shaking.

  • Sampling: At predetermined time intervals, withdraw a sample from the release medium outside the dialysis bag and replace it with an equal volume of fresh buffer.

  • Quantification: Determine the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released over time.

Visualizations

Signaling Pathways

Targeted drug delivery systems often aim to interfere with specific cellular signaling pathways that are dysregulated in cancer.

folate_receptor_endocytosis cluster_cytoplasm Cytoplasm Folate-NP Folate-Targeted Nanoparticle FR Folate Receptor Folate-NP->FR Binding Caveolae Caveolae Endosome Early Endosome (pH ~6.0-6.5) Caveolae->Endosome Endocytosis Late_Endosome Late Endosome/ Lysosome (pH ~5.0-5.5) Endosome->Late_Endosome Maturation Drug Drug Release Late_Endosome->Drug Recycled_FR Recycled Folate Receptor Late_Endosome->Recycled_FR Recycled_FR->FR Recycling

Caption: Folate receptor-mediated endocytosis pathway.[6][10]

PI3K_AKT_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Cell_Survival Cell Survival, Growth, Proliferation mTOR->Cell_Survival

Caption: Simplified PI3K/AKT signaling pathway.[1][11]

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Formulation cluster_characterization Characterization cluster_invitro In Vitro Studies A 1. Conjugate Folate to This compound B 2. Formulate Drug-Loaded Nanoparticles A->B C 3. Analyze Size, Zeta Potential, Drug Load B->C D 4. In Vitro Drug Release Assay C->D E 5. Cellular Uptake & Cytotoxicity Assays D->E

Caption: Workflow for nanoparticle synthesis and evaluation.

References

Application Notes and Protocols: Surface Modification of Biomaterials using Acid-PEG-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification of biomaterials is a critical strategy to enhance their biocompatibility and functionality for a wide range of biomedical applications, including medical devices, drug delivery systems, and tissue engineering scaffolds.[1][2][3] One of the most effective methods to prevent non-specific protein adsorption and subsequent cellular adhesion, a phenomenon known as biofouling, is the grafting of polyethylene (B3416737) glycol (PEG) onto the material surface.[1][4] This process, often referred to as PEGylation, creates a hydrophilic, neutral, and sterically hindering layer that repels proteins and cells.

The use of heterobifunctional PEG linkers, such as Acid-PEG-NHS ester, offers a versatile platform for surface functionalization. The N-hydroxysuccinimide (NHS) ester end-group readily reacts with primary amines on a biomaterial surface to form stable amide bonds, while the terminal carboxylic acid group can be subsequently used to conjugate other bioactive molecules, such as peptides or small molecule drugs, using carbodiimide (B86325) chemistry. This allows for the creation of "smart" biomaterial surfaces that can both resist non-specific interactions and present specific biological cues to elicit desired cellular responses. For instance, conjugating the RGD peptide motif can promote specific cell adhesion via integrin receptors.

These application notes provide detailed protocols for the surface modification of biomaterials using Acid-PEG-NHS ester, methods for surface characterization, and assays to evaluate the biological performance of the modified surfaces.

Key Applications

  • Reduction of Non-Specific Protein Adsorption: PEGylated surfaces significantly reduce the adsorption of proteins from biological fluids, which is the initial step in biofouling and the foreign body response.

  • Prevention of Cell Adhesion: By minimizing protein adsorption, PEG-modified surfaces effectively prevent the adhesion of cells, such as platelets and bacteria, which is crucial for blood-contacting devices and preventing implant-related infections.

  • Enhanced Biocompatibility: The non-immunogenic and non-antigenic nature of PEG contributes to the overall biocompatibility of the modified material.

  • Controlled Cell Adhesion: The terminal acid group can be functionalized with cell-adhesive ligands, like RGD peptides, to promote the adhesion and growth of specific cell types, which is valuable in tissue engineering.

  • Drug Delivery: The PEG linker can be used to tether drugs or targeting moieties to a biomaterial surface for localized and sustained release.

Experimental Protocols

Protocol 1: Surface Amination of a Biomaterial

This protocol describes a general method to introduce primary amine groups onto a biomaterial surface, which is a prerequisite for reaction with NHS esters. This example uses (3-Aminopropyl)triethoxysilane (APTES) for silica-based or hydroxylated surfaces.

Materials:

  • Biomaterial substrate (e.g., glass, silicon wafer)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous Toluene (B28343)

  • Ethanol (B145695)

  • Deionized (DI) water

  • Nitrogen gas stream

Procedure:

  • Surface Cleaning and Activation:

    • Thoroughly clean the biomaterial substrate by sonicating in ethanol and then DI water for 15 minutes each.

    • Dry the substrate under a stream of nitrogen.

    • Activate the surface by treating with an oxygen plasma for 2-5 minutes. This generates hydroxyl groups on the surface.

  • Silanization:

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

    • Immerse the activated substrates in the APTES solution.

    • Incubate for 2 hours at room temperature with gentle agitation.

  • Washing and Curing:

    • Remove the substrates from the APTES solution and rinse thoroughly with fresh toluene to remove any unbound silane.

    • Rinse with ethanol and then DI water.

    • Dry the substrates under a nitrogen stream.

    • Cure the aminated surface by baking in an oven at 110°C for 30 minutes. The surface is now ready for PEGylation.

Protocol 2: Covalent Immobilization of Acid-PEG-NHS Ester

This protocol details the reaction of the aminated surface with Acid-PEG-NHS ester.

Materials:

  • Aminated biomaterial substrate

  • Acid-PEG-NHS ester

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching buffer (e.g., 50 mM Tris or glycine (B1666218) in PBS)

  • Nitrogen gas stream

Procedure:

  • Reagent Preparation:

    • Allow the Acid-PEG-NHS ester vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the Acid-PEG-NHS ester in DMF or DMSO to a final concentration of 10-20 mg/mL. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.

  • PEGylation Reaction:

    • Immerse the aminated substrate in the Acid-PEG-NHS ester solution.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation. The reaction should be carried out in a moisture-free environment.

  • Washing and Quenching:

    • Remove the substrate from the PEG solution and wash thoroughly with the solvent (DMF or DMSO) to remove unreacted PEG.

    • Wash with PBS.

    • To quench any unreacted NHS esters, immerse the substrate in the quenching buffer for 30 minutes at room temperature.

    • Rinse the substrate extensively with DI water.

  • Final Steps:

    • Dry the PEGylated substrate under a stream of nitrogen.

    • The surface now presents terminal carboxylic acid groups and is ready for characterization or further conjugation.

Protocol 3: Conjugation of a Bioactive Molecule (e.g., RGD Peptide) to the Acid-PEG Surface

This protocol describes the coupling of an amine-containing molecule to the terminal carboxylic acid of the PEGylated surface using EDC/NHS chemistry.

Materials:

  • Acid-PEG functionalized biomaterial

  • Bioactive molecule with a primary amine (e.g., GRGDS peptide)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.4

  • Quenching Buffer: 1 M Ethanolamine, pH 8.5

  • DI water

Procedure:

  • Activation of Carboxylic Acid Groups:

    • Prepare fresh solutions of EDC (e.g., 400 mM) and NHS (e.g., 100 mM) in cold Activation Buffer.

    • Immerse the Acid-PEG functionalized substrate in a solution containing EDC and NHS in Activation Buffer. A common starting molar ratio is 2:1 (EDC:NHS).

    • Incubate for 15-30 minutes at room temperature to activate the terminal carboxyl groups, forming an NHS-ester intermediate.

  • Coupling Reaction:

    • Dissolve the amine-containing bioactive molecule (e.g., GRGDS peptide) in Coupling Buffer (PBS, pH 7.4) to the desired concentration.

    • Remove the substrate from the activation solution and immediately immerse it in the peptide solution.

    • Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching and Washing:

    • Remove the substrate from the coupling solution.

    • Immerse the substrate in Quenching Buffer for 15-30 minutes to deactivate any remaining activated carboxyl groups.

    • Wash the substrate extensively with PBS and then DI water to remove non-covalently bound molecules.

  • Final Steps:

    • Dry the functionalized biomaterial under a nitrogen stream.

    • Store the substrate under appropriate conditions to maintain the activity of the conjugated molecule.

Surface Characterization and Performance Evaluation

Data Presentation

The success of surface modification can be quantified using various analytical techniques. The following tables summarize representative data on the characterization and performance of PEGylated surfaces.

Table 1: Surface Characterization Data

Characterization TechniqueUnmodified SurfacePEGylated SurfaceExpected Outcome
Water Contact Angle High (e.g., 80°-90°)Low (e.g., 30°-50°)Increased hydrophilicity after PEGylation.
Ellipsometry Thickness ~0 nm2-10 nmIndicates the presence of a PEG layer.
X-ray Photoelectron Spectroscopy (XPS) - C1s Peak Predominantly C-C/C-HEmergence of C-O peakConfirms the chemical composition of the PEG layer.

Table 2: Protein Adsorption Data

ProteinUnmodified Surface Adsorption (ng/cm²)PEGylated Surface Adsorption (ng/cm²)% Reduction
Fibrinogen ~1200< 100> 90%
Albumin ~250< 20> 90%
Lysozyme ~300< 25> 90%
Note: Values are representative and can vary based on the substrate, PEG density, and experimental conditions.

Table 3: Cell Adhesion Data

Cell TypeUnmodified Surface (cells/cm²)PEGylated Surface (cells/cm²)RGD-PEG Surface (cells/cm²)
Fibroblasts > 15,000< 1,000> 10,000
Platelets > 3,000,000< 100,000N/A
Note: Values are representative. PEGylation significantly reduces non-specific cell adhesion, while RGD functionalization restores and promotes specific cell adhesion.

Visualizations

Experimental Workflows and Signaling Pathways

G cluster_0 Protocol 1: Surface Amination cluster_1 Protocol 2: PEGylation cluster_2 Protocol 3: Bio-conjugation A1 Biomaterial Substrate A2 Plasma Activation A1->A2 A3 APTES Treatment A2->A3 A4 Washing & Curing A3->A4 A5 Aminated Surface A4->A5 B1 Aminated Surface B3 Reaction B1->B3 B2 Acid-PEG-NHS Ester B2->B3 B4 Washing & Quenching B3->B4 B5 Acid-PEG Surface B4->B5 C1 Acid-PEG Surface C2 EDC/NHS Activation C1->C2 C4 Coupling Reaction C2->C4 C3 RGD Peptide C3->C4 C5 Washing & Quenching C4->C5 C6 RGD-Functionalized Surface C5->C6

Caption: Workflow for surface modification and functionalization.

G cluster_0 Mechanism of Action cluster_1 Biological Consequence A Biomaterial Surface B Grafted PEG Layer A->B PEGylation C Hydration Layer (Steric Hindrance) B->C D Protein Adsorption Blocked C->D E Cell Adhesion Prevented D->E F Reduced Biofouling E->F G Improved Biocompatibility F->G

Caption: How PEGylation prevents biofouling.

G cluster_cell Cell cluster_surface Biomaterial Surface integrin Integrin Receptor fak FAK integrin->fak Clustering src Src fak->src Activates pax Paxillin fak->pax downstream Downstream Signaling (Proliferation, Migration) fak->downstream src->fak Phosphorylates vin Vinculin pax->vin actin Actin Cytoskeleton vin->actin Links to rgd RGD Peptide rgd->integrin Binds peg PEG Spacer peg->rgd surface Substrate surface->peg

Caption: RGD-Integrin mediated cell adhesion signaling.

References

Application of Acid-PEG25-NHS Ester in PROTAC Development: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for the utilization of Acid-PEG25-NHS ester in the development of Proteolysis Targeting Chimeras (PROTACs). This heterobifunctional linker is a critical component in the design of potent and effective protein degraders, offering a versatile platform for connecting a target-binding warhead to an E3 ligase-recruiting ligand.

Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of molecules that co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. A PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is not merely a spacer but plays a crucial role in determining the efficacy, selectivity, and physicochemical properties of the PROTAC.

This compound is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) linker that features a carboxylic acid group at one terminus and an N-hydroxysuccinimide (NHS) ester at the other. This heterobifunctional nature allows for the sequential and controlled conjugation of the POI ligand and the E3 ligase ligand, facilitating the modular synthesis of PROTACs. The 25-unit PEG chain imparts significant hydrophilicity to the final PROTAC molecule, which can enhance solubility and cell permeability, two common challenges in PROTAC development.

Physicochemical Properties of this compound

A clear understanding of the linker's properties is essential for rational PROTAC design.

PropertyValueReference
Molecular Formula C₅₈H₁₀₉NO₃₁[1]
Molecular Weight 1316.47 g/mol [1]
Appearance Solid or viscous liquid[2]
Solubility Soluble in Methylene Chloride, Acetonitrile, DMF, DMSO[3]
Purity >95% (HPLC)[2]

Key Applications in PROTAC Development

The unique characteristics of the this compound linker make it a valuable tool for several aspects of PROTAC development:

  • Enhanced Solubility and Permeability: The long, hydrophilic PEG chain can significantly improve the aqueous solubility of often lipophilic PROTAC molecules. This is crucial for their biological activity and formulation. Furthermore, the flexible PEG chain can adopt conformations that shield polar surface area, potentially improving cell membrane permeability.

  • Optimization of Ternary Complex Formation: The length and flexibility of the 25-unit PEG linker are critical for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. An optimal linker length facilitates the correct orientation of the POI and E3 ligase for efficient ubiquitination.

  • Systematic SAR Studies: The defined length of the PEG25 linker allows for systematic structure-activity relationship (SAR) studies. By comparing the activity of PROTACs with different linker lengths, researchers can optimize the degradation efficiency of their molecules.

  • Modular PROTAC Synthesis: The heterobifunctional nature of the linker simplifies the synthetic process, allowing for a modular and convergent approach to PROTAC assembly.

Representative Efficacy of PROTACs with Long-Chain PEG Linkers

While specific data for PROTACs explicitly using "this compound" is not always detailed in the literature, the following table presents representative data for PROTACs employing long-chain PEG linkers to illustrate their typical efficacy. This data is intended to provide a general understanding of the performance that can be expected.

Target ProteinE3 LigaseLinker Length (PEG units)DC₅₀ (nM)Dₘₐₓ (%)Cell LineReference
SMARCA2VHLNot specified, long PEG25070MV-4-11
SMARCA4VHLNot specified, long PEG30065MV-4-11
BTKCRBN≥ 41 - 40>85Ramos
BRD4CRBNNot specified, long PEGNot specifiedNot specifiedHeLa

Note: DC₅₀ represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dₘₐₓ is the maximum percentage of protein degradation achieved.

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism by which a PROTAC induces the degradation of a target protein.

PROTAC_Mechanism PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Synthesis and Evaluation

This diagram outlines the key steps involved in the development and characterization of a PROTAC using an this compound linker.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation PROTAC Evaluation Ligand_POI POI Ligand (with amine or carboxyl group) Conjugation1 Step 1: Conjugation (e.g., Amide bond formation) Ligand_POI->Conjugation1 Ligand_E3 E3 Ligand (with amine or carboxyl group) Conjugation2 Step 2: Conjugation (e.g., Amide bond formation) Ligand_E3->Conjugation2 Linker This compound Linker->Conjugation1 Intermediate Ligand-Linker Intermediate Conjugation1->Intermediate Intermediate->Conjugation2 Final_PROTAC Final PROTAC Molecule Conjugation2->Final_PROTAC Cell_Culture Cell Culture and Treatment Final_PROTAC->Cell_Culture Binding_Assay Binding Affinity Assays (Optional) Final_PROTAC->Binding_Assay Western_Blot Western Blot Analysis Cell_Culture->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis

Caption: Workflow for PROTAC synthesis and biological evaluation.

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments in PROTAC development using an this compound linker.

Protocol 1: PROTAC Synthesis via Sequential Amide Coupling

This protocol describes a general method for synthesizing a PROTAC by sequentially coupling the POI ligand and the E3 ligase ligand to the this compound linker. The order of addition can be reversed depending on the functional groups available on the ligands.

Materials:

  • Amine-functionalized POI ligand

  • Carboxylic acid-functionalized E3 ligase ligand

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar peptide coupling reagent

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) for deprotection if Boc-protected amines are used

  • Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

Step 1: Conjugation of Amine-Functionalized POI Ligand to this compound

  • Dissolve the amine-functionalized POI ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the resulting POI-Linker-Acid intermediate using reverse-phase HPLC.

Step 2: Conjugation of Carboxylic Acid-Functionalized E3 Ligase Ligand to the POI-Linker Intermediate

  • Dissolve the purified POI-Linker-Acid intermediate (1.0 eq) and the carboxylic acid-functionalized E3 ligase ligand (1.2 eq) in anhydrous DMF.

  • Add PyBOP (1.5 eq) and DIPEA (3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight under an inert atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC molecule using reverse-phase HPLC.

  • Characterize the final product by HRMS and NMR to confirm its identity and purity.

Protocol 2: Determination of Target Protein Degradation by Western Blot

This protocol outlines the steps to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.

Materials:

  • Cancer cell line expressing the target protein

  • Complete cell culture medium

  • Synthesized PROTAC stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Collect the cell lysates and clarify them by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

    • Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Repeat the immunoblotting process for the loading control antibody.

  • Detection and Data Analysis:

    • Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the target protein band intensity to the loading control band intensity for each sample.

    • Calculate the percentage of protein remaining relative to the vehicle-treated control.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values using a suitable software (e.g., GraphPad Prism).

By following these detailed application notes and protocols, researchers can effectively leverage the advantages of this compound to design, synthesize, and evaluate novel PROTACs for targeted protein degradation.

References

Application Notes: Biotinylation of Proteins Using a PEG25 Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a cornerstone technique in life sciences research and drug development. The exceptionally high affinity of the biotin-avidin (or streptavidin) interaction (Kd ≈ 10⁻¹⁵ M) provides a powerful and versatile tool for the detection, purification, and immobilization of proteins and other biomolecules.[1][2] The incorporation of a Polyethylene Glycol (PEG) spacer arm between biotin and the target protein offers significant advantages, including increased hydrophilicity, reduced steric hindrance, and improved solubility of the resulting conjugate.[][4][5] This application note provides a detailed overview and protocols for the biotinylation of proteins using a long-chain PEG25 linker, specifically focusing on amine-reactive N-hydroxysuccinimide (NHS) ester chemistry.

Advantages of a PEG25 Linker

Long-chain PEG linkers, such as PEG25, are particularly beneficial in applications where maintaining the biological activity of the protein is critical and where spatial separation between the biotin tag and the protein is desired.

  • Enhanced Solubility: The hydrophilic nature of the PEG chain imparts greater water solubility to the biotinylated protein, preventing aggregation that can occur with more hydrophobic linkers.

  • Reduced Steric Hindrance: The extended length of the PEG25 spacer arm minimizes steric hindrance, ensuring efficient binding of the biotin moiety to avidin (B1170675) or streptavidin without interfering with the protein's native conformation or function.

  • Improved Bioavailability and Stability: In therapeutic applications, PEGylation can increase the hydrodynamic radius of the protein, prolonging its circulation half-life and reducing immunogenicity.

  • Flexibility: The flexible nature of the PEG chain allows for greater rotational freedom of the biotin tag, facilitating its interaction with binding partners.

Applications of Biotin-PEG25-Labeled Proteins

The versatility of biotin-PEG25-labeled proteins makes them invaluable in a wide range of applications:

  • Immunoassays: Used in ELISA, Western blotting, and immunohistochemistry for sensitive detection of target antigens.

  • Affinity Purification: Enables the efficient isolation of binding partners from complex biological samples.

  • Drug Delivery and Targeting: Facilitates the targeted delivery of therapeutic agents to specific cells or tissues by conjugating the biotinylated protein to an avidin-linked delivery vehicle.

  • Protein-Protein Interaction Studies: Employed in techniques like proximity-dependent biotinylation (e.g., with TurboID) to map protein interaction networks in living cells.

  • Biomolecule Immobilization: Allows for the stable attachment of proteins to surfaces in applications such as biosensors and microarrays.

Experimental Workflow for Protein Biotinylation

The general workflow for biotinylating a protein with an NHS-PEG25-Biotin reagent involves several key steps, from initial protein preparation to the final purification of the conjugate.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Protein Preparation (Buffer Exchange) Biotinylation Biotinylation Reaction (Protein + Reagent) Protein_Prep->Biotinylation Amine-free buffer Reagent_Prep NHS-PEG25-Biotin Reagent Preparation Reagent_Prep->Biotinylation Freshly prepared Quenching Quench Reaction (e.g., with Tris or Glycine) Biotinylation->Quenching Purification Purification (Dialysis or Desalting Column) Quenching->Purification Remove excess biotin Characterization Characterization (e.g., HABA Assay, Mass Spec) Purification->Characterization

Caption: General workflow for protein biotinylation.

Quantitative Data Summary

The efficiency of biotinylation is influenced by several factors, including protein concentration, the molar ratio of the biotin reagent to the protein, reaction time, and pH. The following tables summarize typical reaction parameters and expected outcomes.

Table 1: Recommended Molar Excess of NHS-PEG25-Biotin for Antibody Biotinylation

Protein ConcentrationMolar Excess of Biotin ReagentExpected Biotin Molecules per Antibody
1-2 mg/mL20- to 50-fold4 - 8
5-10 mg/mL10- to 20-fold3 - 6

Note: These are starting recommendations and may require optimization for specific proteins and applications. Data synthesized from multiple sources.

Table 2: Example of Biotinylation Efficiency for Different Proteins

ProteinMolar Ratio (Biotin-PEG:Protein)Conjugation Efficiency (%)
Lysozyme (LZ)1:170.9 ± 1.3
Lysozyme (LZ)5:198.4 ± 1.9
Bovine Serum Albumin (BSA)5:180.2 ± 0.4
Bovine Serum Albumin (BSA)10:195.6 ± 5.5

Data from a study on the biotinylation of Lysozyme and Bovine Serum Albumin.

Detailed Experimental Protocols

Protocol 1: Biotinylation of an Antibody (IgG) with NHS-PEG25-Biotin

This protocol describes the biotinylation of a purified antibody in an amine-free buffer.

Materials:

  • Purified IgG (1-10 mg/mL)

  • NHS-PEG25-Biotin

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Buffer: 1M Tris-HCl, pH 7.5

  • Desalting columns or dialysis cassettes for buffer exchange and purification

Procedure:

  • Buffer Exchange: Ensure the antibody is in an amine-free buffer like PBS. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting column or dialysis.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of NHS-PEG25-Biotin in anhydrous DMSO or DMF. Note: NHS esters are moisture-sensitive and hydrolyze in aqueous solutions. Do not prepare stock solutions for long-term storage.

  • Calculate Reagent Volume: Determine the volume of the 10 mM NHS-PEG25-Biotin stock solution needed to achieve the desired molar excess (refer to Table 1).

    • Example Calculation for a 20-fold molar excess:

      • Volume of IgG solution: 1 mL

      • Concentration of IgG: 2 mg/mL

      • Molecular weight of IgG: ~150,000 g/mol

      • Moles of IgG = (0.002 g) / (150,000 g/mol ) = 1.33 x 10⁻⁸ mol

      • Moles of Biotin reagent needed = 20 * (1.33 x 10⁻⁸ mol) = 2.66 x 10⁻⁷ mol

      • Volume of 10 mM Biotin stock = (2.66 x 10⁻⁷ mol) / (0.01 mol/L) = 2.66 x 10⁻⁵ L = 26.6 µL

  • Biotinylation Reaction: Add the calculated volume of the NHS-PEG25-Biotin stock solution to the antibody solution. Mix gently by pipetting.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice. Incubation on ice may help to preserve the activity of sensitive proteins.

  • Quenching: Stop the reaction by adding the quenching buffer (e.g., 1M Tris-HCl) to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the unreacted biotin reagent and quenching buffer by dialysis against PBS or by using a desalting column.

  • Storage: Store the biotinylated antibody under the same conditions as the unmodified protein, typically at 4°C for short-term storage or -20°C to -80°C for long-term storage.

Protocol 2: Determination of Biotin Incorporation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for estimating the degree of biotinylation.

Materials:

  • HABA/Avidin solution

  • Biotinylated protein sample

  • PBS (pH 7.2)

  • Spectrophotometer

Procedure:

  • Measure the absorbance of the HABA/Avidin solution at 500 nm (A₅₀₀ initial).

  • Add a known volume of the biotinylated protein solution to the HABA/Avidin solution and mix.

  • Incubate for 5-10 minutes at room temperature.

  • Measure the absorbance of the solution at 500 nm again (A₅₀₀ final). The absorbance will decrease as biotin displaces HABA from avidin.

  • Calculate the change in absorbance (ΔA₅₀₀ = A₅₀₀ initial - A₅₀₀ final).

  • Use the molar extinction coefficient of the HABA-avidin complex and the change in absorbance to calculate the concentration of biotin in the sample.

  • Determine the molar ratio of biotin to protein by dividing the molar concentration of biotin by the molar concentration of the protein.

Application Example: ELISA Workflow

The following diagram illustrates the use of a biotin-PEG25-labeled secondary antibody in an indirect ELISA.

ELISA_Workflow cluster_elisa Indirect ELISA Workflow step1 1. Antigen Coating Plate is coated with antigen. step2 2. Blocking Non-specific sites are blocked. step1->step2 step3 3. Primary Antibody Unlabeled primary antibody binds to antigen. step2->step3 step4 4. Secondary Antibody Biotin-PEG25 labeled secondary antibody binds to primary antibody. step3->step4 step5 5. Streptavidin-HRP Streptavidin-HRP conjugate binds to biotin. step4->step5 step6 6. Substrate Addition Substrate is added, producing a colorimetric signal. step5->step6 step7 7. Detection Signal is measured with a spectrophotometer. step6->step7

Caption: Workflow of an indirect ELISA.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Biotinylation Efficiency Inactive NHS-PEG25-Biotin reagent (hydrolyzed).Use fresh, anhydrous DMSO/DMF to prepare the reagent stock immediately before use. Store the solid reagent desiccated at -20°C.
Presence of primary amines in the protein buffer.Perform buffer exchange into an amine-free buffer (e.g., PBS) before the reaction.
Insufficient molar excess of biotin reagent.Increase the molar ratio of NHS-PEG25-Biotin to protein.
Protein Aggregation/Precipitation Low solubility of the protein or biotinylated conjugate.The PEG25 linker should minimize this, but if it occurs, try performing the reaction at a lower protein concentration or on ice.
Loss of Protein Activity Modification of critical lysine (B10760008) residues in the active site.Reduce the molar excess of the biotin reagent or shorten the reaction time. Consider alternative biotinylation chemistries that target other functional groups (e.g., maleimide (B117702) for thiols).

Disclaimer: These application notes and protocols are intended for guidance and may require optimization for specific applications and proteins.

References

Application Notes and Protocols for Fluorescent Labeling of Cells with Acid-PEG25-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of cell surface proteins is a cornerstone technique in modern cell biology, immunology, and drug development. It enables the visualization, tracking, and quantification of cells and their surface molecules, providing critical insights into cellular processes such as protein trafficking, receptor internalization, and cell-cell interactions. Acid-PEG25-NHS ester is a versatile, amine-reactive fluorescent labeling reagent that offers a robust method for covalently attaching a fluorescent dye to the surface of live cells.

This bifunctional linker consists of a 25-unit polyethylene (B3416737) glycol (PEG) spacer, a terminal carboxylic acid group, and a highly reactive N-hydroxysuccinimide (NHS) ester. The NHS ester reacts specifically and efficiently with primary amines (-NH2) found on the N-termini of proteins and the side chains of lysine (B10760008) residues, forming stable amide bonds. The hydrophilic PEG spacer enhances the solubility of the labeling reagent in aqueous buffers and minimizes non-specific binding, while the terminal carboxylic acid can be used for further conjugation after the initial labeling. This document provides detailed application notes and experimental protocols for the fluorescent labeling of cells using this compound.

Principle of the Method

The labeling strategy is based on the covalent reaction between the NHS ester group of the this compound and primary amines on cell surface proteins. This reaction is highly efficient under physiological to slightly alkaline pH conditions (pH 7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.[1][2] The covalent nature of the resulting amide bond ensures that the fluorescent label is stably attached to the cell surface, allowing for long-term tracking and analysis.

Applications

The use of this compound for fluorescently labeling cells opens up a wide range of applications in biological research and drug development:

  • Cell Tracking and Imaging: Labeled cells can be easily visualized and tracked in vitro and in vivo using fluorescence microscopy or flow cytometry.

  • Protein Trafficking and Internalization Studies: By labeling cell surface proteins, their subsequent internalization and trafficking pathways can be monitored over time. This is particularly useful for studying receptor-mediated endocytosis.

  • Proteomics: The PEG linker can be used to enrich and identify cell surface proteins.[3]

  • Antibody-Drug Conjugate (ADC) Development: The fundamental chemistry is analogous to that used in creating ADCs, making this reagent useful for studying antibody-cell interactions.[3][4]

  • Drug Delivery Systems: The carboxylic acid handle allows for the subsequent attachment of drugs or targeting ligands.[3]

Data Presentation

Table 1: Recommended Reagent Concentrations and Incubation Times for Cell Labeling
Cell TypeThis compound ConcentrationIncubation TimeTemperatureReference
Mammalian (General)100 µM - 500 µM5 - 30 minutesRoom Temperature[5]
Lymphocytes250 µM15 minutesRoom TemperatureGeneral Protocol
Adherent Cancer Cells (e.g., HeLa)100 µM10 minutesRoom TemperatureGeneral Protocol

Note: The optimal concentration and incubation time should be empirically determined for each cell type and experimental condition to achieve sufficient labeling without compromising cell viability.

Table 2: Typical Buffers and Reagents for Cell Labeling
ReagentPurposeRecommended Concentration/pHKey Considerations
Labeling BufferMaintain physiological pH for cell viability and optimal NHS ester reactivity.Phosphate-Buffered Saline (PBS), pH 7.2-7.4 or Hanks' Balanced Salt Solution (HBSS), pH 7.2-7.4Must be free of primary amines (e.g., Tris, glycine) which will compete with the labeling reaction.[6]
Quenching BufferStop the labeling reaction by consuming excess NHS ester.Tris-Buffered Saline (TBS) or Glycine solution50-100 mM Tris or Glycine, pH ~7.4-8.0
Wash BufferRemove unreacted labeling reagent and quenching buffer.PBS or HBSS
Cell Culture MediumMaintain cell viability before and after labeling.As required for the specific cell line

Experimental Protocols

Protocol 1: Fluorescent Labeling of Suspension Cells

This protocol provides a general procedure for labeling suspension cells, such as lymphocytes, with this compound.

Materials:

  • Suspension cells of interest

  • This compound conjugated to a fluorescent dye

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Labeling Buffer (e.g., PBS, pH 7.4)

  • Quenching Buffer (e.g., 100 mM Tris-HCl in PBS, pH 7.4)

  • Wash Buffer (e.g., PBS)

  • Cell Culture Medium

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Cell Preparation: Harvest cells and wash them once with ice-cold Labeling Buffer. Centrifuge at 300 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in Labeling Buffer to a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.

  • Reagent Preparation: Prepare a 10 mM stock solution of the fluorescent this compound in anhydrous DMSO. This stock solution can be stored at -20°C, protected from light and moisture. Immediately before use, dilute the stock solution in Labeling Buffer to the desired final concentration (e.g., 100-500 µM).

  • Labeling Reaction: Add the diluted labeling reagent to the cell suspension. Mix gently by pipetting.

  • Incubation: Incubate the cells for 5-30 minutes at room temperature, protected from light. The optimal incubation time should be determined empirically.

  • Quenching: Add Quenching Buffer to the cell suspension to a final concentration of 50-100 mM. Incubate for 10-15 minutes at room temperature to stop the reaction.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in Wash Buffer. Repeat this wash step two more times to ensure complete removal of unreacted reagent.

  • Final Resuspension: Resuspend the labeled cells in the appropriate cell culture medium for downstream applications or in a suitable buffer for immediate analysis (e.g., flow cytometry).

Protocol 2: Fluorescent Labeling of Adherent Cells

This protocol is designed for labeling adherent cells grown in culture plates.

Materials:

  • Adherent cells grown in a multi-well plate or on coverslips

  • This compound conjugated to a fluorescent dye

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Labeling Buffer (e.g., PBS, pH 7.4)

  • Quenching Buffer (e.g., 100 mM Glycine in PBS, pH 7.4)

  • Wash Buffer (e.g., PBS)

  • Cell Culture Medium

Procedure:

  • Cell Preparation: Aspirate the cell culture medium from the wells. Gently wash the cells once with pre-warmed (37°C) Labeling Buffer.

  • Reagent Preparation: Prepare the fluorescent this compound solution in Labeling Buffer as described in Protocol 1.

  • Labeling Reaction: Add a sufficient volume of the labeling solution to each well to completely cover the cell monolayer.

  • Incubation: Incubate the plate for 5-20 minutes at room temperature, protected from light.

  • Quenching: Aspirate the labeling solution and add Quenching Buffer to each well. Incubate for 10 minutes at room temperature.

  • Washing: Aspirate the Quenching Buffer and wash the cells three times with Wash Buffer.

  • Analysis: The labeled cells can now be analyzed directly by fluorescence microscopy or harvested for other downstream applications.

Mandatory Visualization

Chemical Reaction of this compound with a Primary Amine

Caption: Reaction of this compound with a primary amine on a protein.

Experimental Workflow for Cell Labeling

G A Prepare Cell Suspension (1-10 x 10^6 cells/mL) C Incubate (5-30 min, RT) A->C B Prepare Labeling Reagent (100-500 µM in PBS) B->C D Quench Reaction (50-100 mM Tris or Glycine) C->D E Wash Cells (3x) D->E F Downstream Analysis (Microscopy, Flow Cytometry) E->F

Caption: Workflow for fluorescently labeling suspension cells.

Signaling Pathway: Receptor-Mediated Endocytosis

G cluster_0 Cell Surface cluster_1 Cytoplasm A 1. Label Surface Proteins (this compound) B 2. Ligand Binding to Receptor C 3. Clathrin-Coated Pit Formation B->C Signal D 4. Endocytosis C->D E 5. Early Endosome D->E F 6. Late Endosome / Lysosome (Degradation or Recycling) E->F

Caption: Tracking receptor internalization via fluorescent labeling.

References

Troubleshooting & Optimization

How to prevent hydrolysis of Acid-PEG25-NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent the hydrolysis of Acid-PEG25-NHS ester and ensure successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my conjugation yield consistently low when using this compound?

Low conjugation yield is often due to several factors, with the primary culprit being the premature hydrolysis of the NHS ester.[1] This competing reaction with water reduces the amount of active ester available to react with your target amine.[2][3]

Potential Causes and Solutions:

  • NHS Ester Hydrolysis: The N-hydroxysuccinimide (NHS) ester is highly susceptible to hydrolysis, especially in aqueous solutions.[1][3] The rate of this hydrolysis reaction increases significantly with pH.[4]

    • Solution: Always prepare the this compound solution immediately before you intend to use it.[1][5] If you dissolve the ester in an organic solvent like DMSO or DMF, ensure the solvent is anhydrous (water-free).[6] Avoid repeated freeze-thaw cycles of the reagent.[1]

  • Suboptimal pH: The reaction is highly pH-dependent. At a low pH, primary amines on your target molecule are protonated (-NH3+) and are not effective nucleophiles.[7] At a high pH, the rate of hydrolysis outpaces the amine conjugation reaction.[6][7]

    • Solution: The optimal pH range for most NHS ester conjugations is between 7.2 and 8.5.[1][8] A starting pH of 8.3-8.5 is often recommended.[4][9]

  • Incorrect Buffer System: Buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will directly compete with your target molecule for reaction with the NHS ester, significantly reducing your yield.[1][10]

    • Solution: Use amine-free buffers. Recommended options include phosphate-buffered saline (PBS), bicarbonate, HEPES, or borate (B1201080) buffers.[1][6] If your protein or molecule is in an incompatible buffer, a buffer exchange step via dialysis or gel filtration is necessary before beginning the conjugation.[6][10]

  • Degraded Reagent: Improper storage of the this compound can lead to its degradation over time due to moisture.[1]

    • Solution: Store the reagent at -20°C in a desiccated environment.[11][12] Before opening the vial, always allow it to equilibrate to room temperature to prevent moisture from the air condensing on the cold powder.[6][13]

Q2: How should I properly store and handle the this compound reagent?

Proper storage and handling are critical to maintaining the reactivity of the NHS ester.

  • Storage: Store the solid reagent at -20°C (or colder) under desiccated conditions.[6][12]

  • Handling: Before use, allow the vial to warm completely to room temperature before opening it.[6][14] This prevents atmospheric moisture from condensing onto the reagent, which would cause hydrolysis.[13] It is best to purge the vial with an inert gas like nitrogen or argon before resealing for storage.[13]

  • Solution Preparation: Prepare solutions immediately before use.[1][5] The NHS-ester group hydrolyzes rapidly in aqueous solutions.[5][8] Avoid preparing stock solutions for long-term storage, as their reactivity will diminish over time.[4][5]

Q3: The this compound is not dissolving or is precipitating in my reaction buffer. What should I do?

This is a common issue as non-sulfonated NHS esters often have limited solubility in purely aqueous buffers.[8][15]

  • Solution: First, dissolve the this compound in a small volume of a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[4][6][9] Ensure the solvent is anhydrous and amine-free.[6][9] Then, add this stock solution dropwise to your aqueous reaction buffer while gently vortexing. The final concentration of the organic solvent should generally be kept below 10% of the total reaction volume to minimize the risk of protein denaturation.[1] If precipitation persists, consider using a water-soluble version of the crosslinker if available.[15]

Q4: How can I quickly test if my stored this compound is still active?

You can perform a simple qualitative test to check the reactivity of your NHS ester by intentionally hydrolyzing it and measuring the release of the NHS byproduct, which absorbs light at 260 nm.[13]

  • Method: Dissolve a small amount of the ester in a suitable buffer. Measure the absorbance at 260 nm. Then, add a strong base (e.g., NaOH) to rapidly hydrolyze the ester and immediately measure the absorbance at 260 nm again. A significant increase in absorbance after adding the base indicates that the NHS ester was reactive.[13] A detailed protocol is provided in the "Experimental Protocols" section below.

Key Reaction Parameters for Preventing Hydrolysis

The following table summarizes the critical parameters and recommended conditions to maximize conjugation efficiency and minimize hydrolysis of the this compound.

ParameterRecommended ConditionRationale & Key ConsiderationsCitations
pH 7.2 - 8.5 (Optimal start: 8.3-8.5)A compromise between amine reactivity and NHS ester stability. Lower pH protonates amines, making them unreactive. Higher pH rapidly accelerates hydrolysis.[4][6][8][9]
Temperature Room Temperature (20-25°C) or 4°CLower temperatures (4°C) slow the rate of hydrolysis, which can be beneficial for longer incubation times or with very dilute reactants.[1][7][8][9]
Reaction Buffers Phosphate, Bicarbonate, HEPES, BorateThese buffers are free of primary amines and will not compete in the reaction.[1][6]
Buffers to Avoid Tris, GlycineThese buffers contain primary amines that will react with the NHS ester, quenching the reaction with the intended target.[1][6][10]
Reagent Solvent Anhydrous (dry) DMSO or DMFUsed to dissolve the water-insoluble NHS ester before adding it to the aqueous reaction mixture. Must be free of water and amines.[4][6][9]
Reagent Prep Dissolve immediately before useThe half-life of NHS esters in aqueous buffer is short (e.g., 10 minutes at pH 8.6, 4°C), so fresh solutions are critical for success.[1][5][8]
Reactant Conc. >1 mg/mL of protein/targetHydrolysis is a more significant competitor in dilute solutions. Higher target concentrations favor the desired conjugation reaction.[4][6]

Visualizing the Chemistry and Troubleshooting Process

reagent This compound product Stable Amide Bond (Desired Conjugate) reagent->product Aminolysis (Conjugation) hydrolysis Hydrolyzed PEG-Acid (Inactive) reagent->hydrolysis Hydrolysis (Competing Reaction) amine Primary Amine (R-NH2) water Water (H2O)

References

Technical Support Center: Optimizing Conjugation Efficiency of Acid-PEG25-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your conjugation experiments using Acid-PEG25-NHS ester. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve optimal conjugation efficiency.

Troubleshooting Guide

This guide addresses common issues encountered during the conjugation of this compound to primary amine-containing molecules.

Question: Why is my conjugation yield consistently low?

Answer:

Low conjugation yield is a common issue that can be attributed to several factors, primarily related to the hydrolysis of the NHS ester, suboptimal reaction conditions, or reagent integrity.

Potential Causes and Solutions:

  • NHS Ester Hydrolysis: The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis in aqueous solutions, a reaction that directly competes with the desired amidation reaction with the primary amine.[1][2][3][4] The rate of hydrolysis is significantly influenced by pH.[5]

    • Solution:

      • Prepare the this compound solution immediately before use. Do not prepare stock solutions for long-term storage in aqueous buffers.

      • If dissolving the reagent in an organic solvent like DMSO or DMF, ensure the solvent is anhydrous (moisture-free).

      • Avoid repeated freeze-thaw cycles of the reagent.

  • Suboptimal pH: The reaction between the NHS ester and a primary amine is highly pH-dependent. At a low pH, the primary amine is protonated (-NH3+), rendering it non-nucleophilic and unreactive. Conversely, at a high pH, the rate of NHS ester hydrolysis increases dramatically, reducing the amount of active reagent available for conjugation.

    • Solution: The optimal pH range for most NHS ester conjugations is between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as an effective starting point to balance amine reactivity and NHS ester stability.

  • Incorrect Buffer: The choice of buffer is critical for successful conjugation. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the target molecule for reaction with the NHS ester, thereby reducing the conjugation efficiency.

    • Solution: Use amine-free buffers such as Phosphate-Buffered Saline (PBS), carbonate-bicarbonate, HEPES, or borate (B1201080) buffers. If your protein or molecule of interest is in an incompatible buffer, a buffer exchange step using dialysis or gel filtration is necessary before initiating the conjugation reaction.

  • Low Reactant Concentration: The hydrolysis of the NHS ester is a unimolecular reaction (reaction with water), whereas the desired conjugation is a bimolecular reaction. In dilute solutions of the target molecule, the competing hydrolysis reaction can be more pronounced.

    • Solution: If possible, increase the concentration of your amine-containing molecule to favor the conjugation reaction over hydrolysis. A recommended protein concentration is typically in the range of 1-10 mg/mL.

Question: My conjugated protein shows aggregation or precipitation. What can I do?

Answer:

Protein aggregation following conjugation can occur due to several factors, including excessive labeling or suboptimal buffer conditions.

Potential Causes and Solutions:

  • High Degree of Labeling: Attaching a large number of PEG chains to a protein can alter its physicochemical properties, sometimes leading to aggregation. The this compound is a relatively large molecule, and excessive modification can lead to insolubility.

    • Solution: Optimize the molar ratio of this compound to your protein. Perform small-scale pilot experiments with varying molar ratios (e.g., 5-fold, 10-fold, 20-fold molar excess of the PEG reagent) to determine the optimal ratio that provides sufficient labeling without causing aggregation.

  • Buffer Incompatibility: The final buffer conditions after conjugation may not be optimal for the stability of the newly formed conjugate.

    • Solution: Ensure the final buffer conditions (pH, ionic strength) are suitable for your specific protein's stability. After the reaction, purify the conjugate into a buffer known to be optimal for its long-term storage.

Question: How can I confirm if my this compound reagent is still active?

Answer:

The NHS ester moiety is sensitive to moisture and can hydrolyze over time if not stored properly, leading to an inactive reagent.

Potential Causes and Solutions:

  • Improper Storage and Handling: Exposure to moisture is the primary cause of NHS ester inactivation.

    • Solution:

      • Store the this compound in a desiccated environment at -20°C.

      • Before opening the vial, always allow it to equilibrate to room temperature to prevent condensation of moisture from the air onto the reagent.

      • After use, purge the vial with an inert gas like nitrogen or argon before resealing.

  • Reactivity Test: You can perform a simple qualitative test to check the reactivity of your NHS ester.

    • Solution: The hydrolysis of an NHS ester releases N-hydroxysuccinimide, which can be detected by an increase in absorbance at 260 nm. You can measure the absorbance of a solution of the NHS ester before and after intentional hydrolysis with a base to confirm its reactivity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound?

A1: The optimal pH is a compromise between maximizing the reactivity of the primary amine and minimizing the hydrolysis of the NHS ester. A pH range of 7.2 to 8.5 is generally recommended. For many applications, starting with a pH of 8.3-8.5 provides a good balance.

Q2: Which buffers are compatible with NHS ester reactions?

A2: Compatible buffers are those that do not contain primary amines. Recommended buffers include Phosphate-Buffered Saline (PBS), carbonate-bicarbonate, HEPES, and borate buffers.

Q3: Which buffers should I avoid?

A3: Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, as they will compete with your target molecule for reaction with the NHS ester.

Q4: How should I store and handle my this compound?

A4: Store the reagent in a tightly sealed container, under a dry, inert atmosphere (like nitrogen or argon), and at -20°C. Always allow the vial to warm to room temperature before opening to prevent moisture condensation.

Q5: What is the primary side reaction that competes with the desired conjugation?

A5: The primary competing side reaction is the hydrolysis of the NHS ester by water, which deactivates the reagent. This reaction is more rapid at higher pH values.

Q6: Can I use an organic solvent to dissolve the this compound?

A6: Yes, if the this compound is not readily soluble in your aqueous reaction buffer, you can first dissolve it in a small amount of a dry, amine-free organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) and then add it to your reaction mixture. The final concentration of the organic solvent in the reaction should typically not exceed 10%.

Data Presentation

Table 1: Effect of pH on the Half-life of NHS Esters in Aqueous Solution

This table summarizes the stability of NHS esters at different pH values and temperatures. The half-life is the time it takes for 50% of the reactive NHS ester to hydrolyze.

pHTemperature (°C)Half-life
7.004-5 hours
7.0Room Temperature~1 hour
8.0Room Temperature~1 hour
8.54~30-60 minutes
8.6410 minutes
9.0Room TemperatureMinutes

Data compiled from multiple sources.

Table 2: Recommended Reaction Conditions for this compound Conjugation

ParameterRecommended Condition
pH 7.2 - 8.5 (start with 8.3-8.5 for optimization)
Buffer Phosphate (B84403), Carbonate-Bicarbonate, HEPES, or Borate buffers
Temperature Room temperature (20-25°C) or 4°C
Reaction Time 30 minutes to 2 hours at room temperature, or 2 hours to overnight at 4°C
Molar Ratio 5-fold to 20-fold molar excess of this compound to the amine-containing molecule (empirically determine the optimal ratio)
Solvent If needed, use anhydrous DMSO or DMF (final concentration ≤10%)

Experimental Protocols

General Protocol for Conjugating this compound to a Protein

This protocol provides a general guideline. Optimization may be required for your specific application.

  • Buffer Exchange (if necessary): Ensure your protein is in an amine-free buffer at a pH between 7.2 and 8.5 (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.5). If your protein is in a buffer containing primary amines like Tris, perform a buffer exchange using a desalting column or dialysis. The recommended protein concentration is between 1-10 mg/mL.

  • Prepare this compound Solution: Immediately before use, dissolve the this compound in an anhydrous, amine-free organic solvent such as DMSO or DMF to a stock concentration of 10 mg/mL.

  • Reaction: Add the calculated amount of the dissolved this compound solution to the protein solution while gently vortexing. A 10- to 20-fold molar excess of the PEG reagent over the protein is a common starting point. The final volume of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 to 4 hours. Longer incubation times at 4°C can sometimes improve efficiency, especially for dilute protein solutions.

  • Quenching (Optional): To stop the reaction, you can add a quenching reagent that contains a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes.

  • Purification: Remove the excess, unreacted this compound and the N-hydroxysuccinimide byproduct from the labeled protein using a desalting column, gel filtration, or dialysis.

Mandatory Visualization

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Conjugation Reaction cluster_cleanup 3. Quenching & Purification cluster_final 4. Final Product p Protein in Amine-Free Buffer (pH 7.2-8.5) mix Add PEG-NHS to Protein (Vortex Gently) p->mix peg Dissolve Acid-PEG25-NHS in anhydrous DMSO/DMF peg->mix incubate Incubate (RT or 4°C) mix->incubate quench Quench (Optional) (e.g., Tris Buffer) incubate->quench purify Purify Conjugate (e.g., Desalting Column) quench->purify final_product Purified PEGylated Protein purify->final_product

Caption: Experimental workflow for protein conjugation with this compound.

Caption: Reaction scheme for this compound conjugation and the competing hydrolysis.

References

Technical Support Center: Troubleshooting Protein Aggregation During PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the common challenge of protein aggregation during PEGylation. This guide provides answers to frequently asked questions, detailed troubleshooting protocols, and preventative strategies to ensure the successful conjugation of polyethylene (B3416737) glycol (PEG) to your protein of interest.

Frequently Asked Questions (FAQs)

Q1: What is protein aggregation in the context of PEGylation, and why is it a concern?

A1: Protein aggregation is the process where individual protein molecules clump together to form larger, often non-functional and potentially immunogenic, complexes.[1] During PEGylation, this can manifest as visible precipitates or soluble high-molecular-weight species.[2] Aggregation is a critical concern in biopharmaceutical development as it can lead to a loss of therapeutic efficacy, reduced bioavailability, and an increased risk of an adverse immune response in patients.[3][4]

Q2: What are the primary causes of protein aggregation during PEGylation?

A2: Protein aggregation during PEGylation can be triggered by a combination of factors related to the protein itself, the PEG reagent, and the reaction conditions.[3] Key causes include:

  • Intermolecular Cross-linking: Bifunctional PEG reagents can link multiple protein molecules together, leading to large aggregates.[5]

  • High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[3][5]

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can destabilize the protein, exposing hydrophobic regions that promote aggregation.[3][5]

  • Poor Reagent Quality: Impurities in the PEG reagent can contribute to unwanted side reactions and aggregation.

  • Mechanical Stress: Agitation, filtration, and pumping during the manufacturing process can induce protein unfolding and subsequent aggregation.[3]

Q3: How can I detect and quantify protein aggregation during my PEGylation experiment?

A3: Several analytical techniques can be employed to detect and quantify protein aggregation. It is often recommended to use a combination of methods for a comprehensive analysis.

  • Size Exclusion Chromatography (SEC): This is a widely used method to separate molecules based on their size. Aggregates will elute earlier than the monomeric PEGylated protein.[5]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of larger aggregates.[5][6]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight bands corresponding to cross-linked protein aggregates.[5]

  • Turbidity Measurements: An increase in the absorbance of a solution at higher wavelengths (e.g., 340-600 nm), measured by a UV-Vis spectrophotometer, can indicate the formation of insoluble aggregates.[5]

Troubleshooting and Prevention Strategies

Encountering aggregation during PEGylation can be a significant setback. The following section provides a systematic approach to troubleshooting and preventing this issue.

Logical Relationship of Aggregation Causes

Aggregation Protein Aggregation Intermolecular Intermolecular Cross-linking Intermolecular->Aggregation HighConc High Protein Concentration HighConc->Aggregation SuboptimalCond Suboptimal Reaction Conditions SuboptimalCond->Aggregation ReagentQuality Poor Reagent Quality ReagentQuality->Aggregation MechanicalStress Mechanical Stress MechanicalStress->Aggregation BifunctionalPEG Bifunctional PEG Reagents BifunctionalPEG->Intermolecular IncreasedProximity Increased Molecular Proximity IncreasedProximity->HighConc pH pH pH->SuboptimalCond Temperature Temperature Temperature->SuboptimalCond Buffer Buffer Composition Buffer->SuboptimalCond Impurities Impurities/Diol Content Impurities->ReagentQuality Agitation Agitation/Shear Agitation->MechanicalStress Start Aggregation Observed CheckProtein 1. Assess Starting Protein Quality Start->CheckProtein OptimizeConditions 2. Optimize Reaction Conditions CheckProtein->OptimizeConditions Protein is monomeric SEC_DLS Use SEC/DLS to check for pre-existing aggregates CheckProtein->SEC_DLS AddExcipients 3. Add Stabilizing Excipients OptimizeConditions->AddExcipients Aggregation persists AggregationResolved Aggregation Minimized OptimizeConditions->AggregationResolved Aggregation resolved ScreenMatrix Screen pH, Temp, Molar Ratio, Protein Conc. OptimizeConditions->ScreenMatrix ModifyProcess 4. Modify Reaction Process AddExcipients->ModifyProcess Aggregation persists AddExcipients->AggregationResolved Aggregation resolved ExcipientTable Refer to Stabilizing Excipients Table AddExcipients->ExcipientTable ModifyProcess->AggregationResolved Aggregation resolved SlowAddition Stepwise addition of PEG, Lower Temperature ModifyProcess->SlowAddition Sample PEGylated Protein Sample InitialScreen Initial Screen for Aggregation Sample->InitialScreen SEC Size Exclusion Chromatography (SEC) InitialScreen->SEC Quantitative Analysis DLS Dynamic Light Scattering (DLS) InitialScreen->DLS Qualitative/Quantitative Analysis SDS_PAGE SDS-PAGE (non-reducing) InitialScreen->SDS_PAGE Qualitative Analysis Quantification Quantify Monomer, Aggregate, and Unreacted Protein SEC->Quantification SizeDistribution Determine Particle Size Distribution and PDI DLS->SizeDistribution VisualizeHMW Visualize High Molecular Weight Species SDS_PAGE->VisualizeHMW Report Final Report Quantification->Report SizeDistribution->Report VisualizeHMW->Report

References

Best buffer conditions for NHS ester reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-hydroxysuccinimide (NHS) Ester Bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for successful NHS ester reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for NHS ester conjugation reactions?

The optimal pH for reacting NHS esters with primary amines (like the ε-amino group of lysine (B10760008) residues in proteins) is between 7.2 and 8.5.[1][2][3] A pH of 8.3-8.5 is often recommended as an ideal starting point for many applications.[3][4][5][6] The reaction is highly pH-dependent for two main reasons:

  • At lower pH (below 7): The primary amine groups are protonated (-NH3+), which makes them unreactive towards the NHS ester.[2][3][4][6]

  • At higher pH (above 8.5-9): The rate of hydrolysis of the NHS ester increases significantly.[2][4][5] This competing reaction with water reduces the amount of NHS ester available to react with the target molecule, leading to lower conjugation efficiency.[2][3][4]

Q2: Which buffers are compatible with NHS ester reactions, and which should be avoided?

It is crucial to select a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester, thereby reducing conjugation efficiency.[2][3][7]

Recommended Buffers:

  • Phosphate-Buffered Saline (PBS)[2][8][9]

  • Carbonate-Bicarbonate buffers[1][2][9]

  • HEPES buffers[1][2][9]

  • Borate buffers[1][2][9]

A 0.1 M sodium bicarbonate solution is a frequently recommended choice.[3][4][6]

Incompatible Buffers to Avoid:

  • Tris (tris(hydroxymethyl)aminomethane)[1][2][3][7]

  • Glycine[2][3][8]

If your sample is in an incompatible buffer, a buffer exchange step using methods like dialysis or gel filtration is necessary before initiating the conjugation reaction.[2][7] However, Tris or glycine (B1666218) buffers can be useful for quenching (stopping) the reaction once the desired conjugation has occurred.[1][3][8]

Q3: How should I handle and store NHS ester reagents?

NHS esters are sensitive to moisture and should be stored in a desiccated environment at -20°C.[2] Before opening, it is critical to allow the vial to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the reagent, which can lead to hydrolysis.[2] For water-insoluble NHS esters, it is best to dissolve them in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[2][10][11] It is recommended to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.[2]

Data Presentation

Table 1: Recommended Buffer Conditions for NHS Ester Reactions
ParameterRecommended Range/ValueNotes
pH 7.2 - 8.5Optimal for balancing amine reactivity and minimizing NHS ester hydrolysis.[1][2][3] A pH of 8.3-8.5 is often ideal.[3][4][5][6]
Compatible Buffers Phosphate (B84403), Carbonate-Bicarbonate, HEPES, BorateThese buffers are free of primary amines that would compete in the reaction.[1][2][9]
Incompatible Buffers Tris, GlycineContain primary amines that interfere with the conjugation.[2][3][7] Can be used to quench the reaction.[1][8]
Typical Buffer Concentration 0.1 MA common concentration for buffers like sodium bicarbonate or phosphate.[4][5][6]
Table 2: Half-life of NHS Esters in Aqueous Solution at Different pH Values

The stability of NHS esters is highly dependent on the pH of the aqueous environment. The half-life is the time it takes for half of the reactive NHS ester to hydrolyze.

pHTemperature (°C)Half-life
7.004-5 hours[1][12]
8.04~1 hour[9]
8.6410 minutes[1][12]

This data highlights the importance of working efficiently and at the correct pH to maximize conjugation before the reagent is inactivated by hydrolysis.

Experimental Protocols

General Protocol for Protein Labeling with an NHS Ester

This protocol provides a general guideline for the conjugation of an NHS ester to a protein. Optimal conditions may vary depending on the specific protein and NHS ester being used.

  • Buffer Preparation: Prepare an amine-free reaction buffer, such as 0.1 M sodium bicarbonate, and adjust the pH to 8.3.[3] Alternatively, 0.1 M phosphate buffer at the same pH can be used.[4][6]

  • Protein Solution Preparation: Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL.[2][4] Ensure the protein solution does not contain any amine-based stabilizers.

  • NHS Ester Solution Preparation: Immediately before use, dissolve the NHS ester in a high-quality, anhydrous organic solvent such as DMSO or amine-free DMF.[2][3] The concentration of this stock solution will depend on the desired molar excess for the reaction.

  • Reaction Initiation: Add the calculated amount of the dissolved NHS ester to the protein solution while gently vortexing.[2] The final concentration of the organic solvent in the reaction mixture should ideally not exceed 10%.[11] A 10 to 20-fold molar excess of the NHS ester over the protein is a common starting point, but this may need to be optimized.[9]

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or overnight on ice.[4] The optimal time can vary.

  • Quenching (Optional): To stop the reaction, a quenching reagent with a primary amine, such as Tris or glycine, can be added to a final concentration of 20-50 mM.[2][8]

  • Purification: Remove the excess, unreacted NHS ester and the NHS byproduct from the labeled protein. Common methods include desalting columns, gel filtration, or dialysis.[2][4]

Mandatory Visualization

NHS_Ester_Reaction_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_products Products cluster_side_reaction Competing Side Reaction Protein_Amine Protein-NH₂ (Primary Amine) Intermediate Tetrahedral Intermediate Protein_Amine->Intermediate Nucleophilic Attack NHS_Ester R-CO-O-NHS (NHS Ester) NHS_Ester->Intermediate Hydrolysis_Product R-COOH (Carboxylic Acid) NHS_Ester->Hydrolysis_Product Hydrolysis (pH dependent) Amide_Bond Protein-NH-CO-R (Stable Amide Bond) Intermediate->Amide_Bond NHS_Leaving_Group N-Hydroxysuccinimide (Leaving Group) Intermediate->NHS_Leaving_Group Elimination H2O H₂O

Caption: NHS ester reaction pathway showing the desired amide bond formation and the competing hydrolysis side reaction.

Troubleshooting_Workflow Start Low Conjugation Yield Check_pH Is buffer pH within 7.2 - 8.5 range? Start->Check_pH Check_Buffer_Type Is buffer amine-free (e.g., PBS, Borate)? Check_pH->Check_Buffer_Type Yes Adjust_pH Adjust pH to 8.3 Check_pH->Adjust_pH No Check_Reagent_Handling Was NHS ester handled correctly (anhydrous, fresh)? Check_Buffer_Type->Check_Reagent_Handling Yes Buffer_Exchange Perform buffer exchange Check_Buffer_Type->Buffer_Exchange No Check_Concentration Is protein concentration adequate (≥1 mg/mL)? Check_Reagent_Handling->Check_Concentration Yes Use_Fresh_Reagent Prepare fresh NHS ester solution before use Check_Reagent_Handling->Use_Fresh_Reagent No Increase_Concentration Increase protein concentration Check_Concentration->Increase_Concentration No Success Successful Conjugation Check_Concentration->Success Yes Adjust_pH->Check_Buffer_Type Buffer_Exchange->Check_Reagent_Handling Use_Fresh_Reagent->Check_Concentration Increase_Concentration->Success

Caption: A troubleshooting decision tree for addressing low yield in NHS ester conjugation experiments.

Troubleshooting Guide

Problem: My conjugation yield is consistently low.

Low conjugation yield is a common issue that can often be resolved by systematically evaluating the reaction conditions.

  • Potential Cause 1: Suboptimal pH.

    • Solution: Verify that the reaction buffer pH is within the optimal range of 7.2-8.5.[2][3][11] A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester.[2][3][4] For many proteins, starting at pH 8.3 is a good practice.[3][4][5]

  • Potential Cause 2: Incorrect Buffer.

    • Solution: Ensure you are using an amine-free buffer such as phosphate, bicarbonate, HEPES, or borate.[1][2][3] Buffers containing primary amines like Tris or glycine will compete with your target molecule and must be removed prior to the reaction.[2][3][7]

  • Potential Cause 3: NHS Ester Hydrolysis.

    • Solution: The NHS ester is highly susceptible to hydrolysis, especially at higher pH.[1][11] Always prepare the NHS ester solution immediately before use.[2][11] If dissolving the NHS ester in an organic solvent, ensure it is anhydrous (e.g., dry DMSO or DMF).[2][11]

  • Potential Cause 4: Low Protein Concentration.

    • Solution: The rate of hydrolysis is a more significant competitor in dilute protein solutions.[2] If possible, increase the concentration of your protein to favor the bimolecular conjugation reaction over the unimolecular hydrolysis. A concentration of 1-10 mg/mL is recommended.[2][4]

Problem: My NHS ester reagent won't dissolve or precipitates upon addition to the reaction buffer.

  • Potential Cause 1: Poor Water Solubility.

    • Solution: Many non-sulfonated NHS esters have poor solubility in aqueous buffers.[1][3] First, dissolve the reagent in a small amount of a water-miscible organic solvent like DMSO or DMF before adding it to the reaction mixture.[1][3] The final volume of the organic solvent should typically be kept below 10% to avoid protein denaturation.[11]

  • Potential Cause 2: Reagent Quality.

    • Solution: The NHS ester may have hydrolyzed due to improper storage in the presence of moisture. Ensure reagents are stored in a desiccator at -20°C and are warmed to room temperature before opening.[2] Using a fresh vial of the reagent may be necessary.

References

How to avoid over-labeling with Acid-PEG25-NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acid-PEG25-NHS ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answer frequently asked questions regarding the use of this compound in bioconjugation experiments, with a specific focus on preventing over-labeling.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with my protein?

The optimal pH for reacting NHS esters with primary amines on proteins (such as the ε-amino group of lysine (B10760008) residues and the N-terminus) is typically between 7.2 and 8.5.[1][2][3] Within this range, the primary amine groups are sufficiently deprotonated to be nucleophilic and efficiently react with the NHS ester. A lower pH will result in protonated, unreactive amines, while a higher pH (above 8.5-9.0) significantly increases the rate of hydrolysis of the NHS ester, which competes with the desired conjugation reaction and can lead to lower yields.[4][5] For many proteins, a pH of 8.3-8.5 is a good starting point.

Q2: Which buffers should I use for the conjugation reaction?

It is critical to use a buffer that does not contain primary amines, as these will compete with your target protein for reaction with the this compound.

  • Recommended Buffers: Phosphate-buffered saline (PBS), borate (B1201080) buffer, and carbonate-bicarbonate buffer are commonly used and recommended for NHS ester labeling reactions. A 0.1 M sodium bicarbonate solution is often a good choice as it has an appropriate pH.

  • Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with NHS ester reactions and will significantly reduce labeling efficiency.

Q3: How do I control the stoichiometry to avoid over-labeling?

Controlling the molar ratio of this compound to your protein is the most critical factor in preventing over-labeling. The goal is to use an appropriate molar excess of the NHS ester to achieve the desired degree of labeling without modifying too many sites.

For mono-labeling of many common proteins, an empirical molar excess of 8-fold of the NHS ester is often a good starting point. However, the optimal ratio can vary depending on the protein's structure, the number of available primary amines, and their accessibility. For initial experiments, it is recommended to perform a series of small-scale labeling reactions with varying molar ratios to determine the optimal condition for your specific protein.

Q4: How should I prepare and handle the this compound?

This compound is moisture-sensitive and should be stored at -20°C with a desiccant. Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation.

It is highly recommended to dissolve the NHS ester in a high-quality, anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use. Do not prepare stock solutions in aqueous buffers for storage as the NHS ester will hydrolyze.

Q5: How can I stop the labeling reaction?

To stop the reaction and prevent further labeling, you can add a quenching reagent that contains a primary amine. Common quenching agents include Tris, glycine, or lysine, typically added to a final concentration of 20-50 mM. The quenching reagent will react with and consume any unreacted this compound.

Troubleshooting Guide: Over-Labeling

Over-labeling of your protein with this compound can lead to loss of biological activity, altered protein properties, and aggregation. This guide provides a systematic approach to troubleshoot and resolve over-labeling issues.

Symptom Potential Cause Recommended Solution
High Degree of Labeling (Confirmed by analysis) Molar excess of this compound is too high. Reduce the molar ratio of the NHS ester to the protein. Perform a titration experiment with a range of molar ratios (e.g., 2:1, 5:1, 10:1) to find the optimal stoichiometry for your desired degree of labeling.
Reaction time is too long. Decrease the incubation time. Monitor the reaction progress over time to determine the optimal duration. Reactions can often be completed in 1-4 hours at room temperature or overnight at 4°C.
Protein concentration is too low. In dilute protein solutions, the competing hydrolysis reaction is less significant, potentially leading to more extensive labeling. If possible, increase the protein concentration to 1-10 mg/mL.
Protein Precipitation or Aggregation after Labeling Over-modification altering protein properties. The addition of too many PEG chains can significantly alter the protein's pI and solubility. Reduce the degree of labeling by optimizing the molar ratio and reaction time as described above.
Use of a hydrophobic NHS ester. While this compound has a hydrophilic PEG spacer, excessive labeling can still increase hydrophobicity. Ensure you are using the correct reagent and consider using a PEGylated version with a longer PEG chain if solubility is a persistent issue.
Loss of Biological Activity Modification of critical amine residues. Random labeling of lysine residues can modify those essential for the protein's function. To mitigate this, use a lower molar excess of the NHS ester to favor modification of the most reactive and accessible amines, which may not be in the active site. Site-specific conjugation methods could be an alternative if a specific labeling site is required.

Experimental Protocols

General Protocol for Controlled Protein Labeling with this compound

This protocol provides a general guideline. Optimization will be required for your specific protein and desired degree of labeling.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution: Ensure your protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.

  • Calculate the Required Amount of this compound: Use the following formula to calculate the mass of NHS ester needed for a desired molar excess: Mass of NHS ester (mg) = (Molar excess) x (Mass of protein (mg)) x (MW of NHS ester (Da)) / (MW of protein (Da)) For initial experiments, a molar excess of 8 is a reasonable starting point for mono-labeling.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the calculated amount of this compound in a small volume of anhydrous DMSO or DMF. The volume of the organic solvent should ideally be less than 10% of the final reaction volume.

  • Perform the Labeling Reaction: Add the dissolved NHS ester solution to the protein solution while gently vortexing.

  • Incubate: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. The optimal time may need to be determined experimentally.

  • Quench the Reaction: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction. Incubate for 15-30 minutes.

  • Purify the Conjugate: Remove unreacted NHS ester, hydrolyzed byproducts, and quenching reagent by passing the reaction mixture through a desalting column or by dialysis against an appropriate storage buffer.

  • Characterize the Conjugate: Determine the degree of labeling using appropriate analytical techniques such as UV-Vis spectroscopy, mass spectrometry, or HPLC.

Visualizations

Chemical Reaction Pathway

Chemical reaction of this compound with a primary amine. cluster_0 Reactants cluster_1 Products Protein-NH2 Protein-NH₂ Conjugate Protein-NH-CO-PEG₂₅-Acid Protein-NH2->Conjugate Nucleophilic Attack Acid-PEG25-NHS Acid-PEG₂₅-NHS NHS NHS Acid-PEG25-NHS->NHS Leaving Group

Caption: Chemical reaction of this compound with a primary amine.

Experimental Workflow for Controlled Labeling

Experimental workflow for controlled protein labeling. A Prepare Protein Solution (Amine-free buffer, 1-10 mg/mL) B Calculate NHS Ester Amount (Target Molar Excess) A->B C Dissolve NHS Ester (Anhydrous DMSO/DMF) B->C D Mix & Incubate (RT: 1-4h or 4°C: overnight) C->D E Quench Reaction (e.g., Tris, Glycine) D->E F Purify Conjugate (Desalting/Dialysis) E->F G Characterize Conjugate (Degree of Labeling) F->G

Caption: Experimental workflow for controlled protein labeling.

Troubleshooting Logic for Over-Labeling

Troubleshooting decision tree for over-labeling. Start Over-labeling Observed? HighMolarRatio Is Molar Ratio > 10:1? Start->HighMolarRatio Yes LongReactionTime Is Reaction Time > 4h at RT? Start->LongReactionTime No ReduceRatio Action: Reduce Molar Ratio (e.g., 5:1) and re-test. HighMolarRatio->ReduceRatio Yes HighMolarRatio->LongReactionTime No End Problem Resolved ReduceRatio->End ReduceTime Action: Reduce Reaction Time (e.g., 1-2h) and re-test. LongReactionTime->ReduceTime Yes LowProteinConc Is Protein Conc. < 1 mg/mL? LongReactionTime->LowProteinConc No ReduceTime->End IncreaseConc Action: Increase Protein Conc. (> 1 mg/mL) and re-test. LowProteinConc->IncreaseConc Yes CheckpH Is pH optimal (7.2-8.5)? LowProteinConc->CheckpH No IncreaseConc->End AdjustpH Action: Adjust pH and re-test. CheckpH->AdjustpH No CheckpH->End Yes AdjustpH->End

Caption: Troubleshooting decision tree for over-labeling.

References

Technical Support Center: Post-Conjugation Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of excess Acid-PEG25-NHS ester following a bioconjugation reaction.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove excess this compound after conjugation?

Following a conjugation reaction, any unreacted or hydrolyzed this compound remains in the mixture with the desired PEGylated biomolecule. It is critical to remove this excess reagent and its byproducts to ensure the purity of the final conjugate. This purification is essential for accurate downstream applications and analysis, as residual unconjugated PEG can interfere with activity assays, characterization, and therapeutic efficacy.

Q2: What are the most common methods for removing unconjugated this compound?

The most effective methods for removing smaller, unconjugated PEG reagents from larger, PEGylated biomolecules are based on differences in molecular size and other physicochemical properties.[1] The primary techniques employed are:

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius, making it highly effective at separating large PEGylated proteins from smaller, unreacted PEG-NHS esters.[][3]

  • Dialysis: A membrane-based technique that allows for the diffusion of small molecules like excess PEG reagents across a semi-permeable membrane while retaining the larger PEGylated conjugate.[1][4][5]

  • Tangential Flow Filtration (TFF): An efficient and scalable membrane filtration technique for concentrating and purifying biomolecules. It is well-suited for removing small molecules from larger ones in the biomanufacturing process.[6][7][8]

  • Ion Exchange Chromatography (IEX): This method separates molecules based on differences in their surface charge. PEGylation can shield the charges on a protein's surface, altering its interaction with IEX resins and allowing for the separation of PEGylated species from unreacted protein.[][9]

Troubleshooting Guide

Symptom Possible Cause Recommendation
Low recovery of PEGylated conjugate Non-specific binding to the purification matrix/membrane. For SEC and IEX, ensure the column is properly equilibrated with the running buffer. Consider using a buffer with a slightly higher ionic strength to minimize ionic interactions.[10] For dialysis and TFF, consider using membranes made of low-protein-binding materials like regenerated cellulose.[10] Pre-condition membranes according to the manufacturer's instructions.
Precipitation of the conjugate. Verify the solubility of your PEGylated biomolecule in the chosen purification buffer. You may need to adjust the pH or add solubilizing agents.
For TFF, improper pressure settings. Optimize the transmembrane pressure (TMP) to prevent excessive protein denaturation or aggregation on the membrane surface.
Presence of unreacted this compound in the final product Inefficient separation. SEC: Ensure the column has sufficient resolution for the separation. The sample volume should not exceed 2-5% of the total column volume for optimal performance.[11]
Dialysis: Use a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your PEGylated conjugate but large enough to allow the free PEG to pass through. Increase the dialysis time and perform at least two to three buffer changes with a large volume of fresh buffer (at least 100 times the sample volume).[10]
TFF: Perform a sufficient number of diavolumes (typically 5-10) to wash out the unreacted PEG.[12]
Conjugate appears aggregated after purification Harsh purification conditions. Avoid excessively high pressures in TFF and high flow rates in chromatography that can induce shear stress. Ensure the buffer composition and pH are optimal for the stability of your conjugate throughout the purification process.
Purification method is slow and inefficient for large volumes Method not scalable. For large-scale purification, TFF is generally more efficient and scalable than dialysis or traditional gravity-flow chromatography.[6][13]

Comparison of Purification Methods

Method Principle Typical Purity Yield Scalability Key Considerations
Size Exclusion Chromatography (SEC) Separation based on molecular size.[]>95%80-95%ModerateCan be time-consuming for large volumes; potential for sample dilution.
Dialysis Diffusion across a semi-permeable membrane based on a concentration gradient.[1]>90%>90%Low to ModerateSimple and gentle, but can be slow and require large buffer volumes.[10]
Tangential Flow Filtration (TFF) Size-based separation using a membrane and tangential flow to prevent fouling.[8]>95%>95%HighFast and highly scalable; requires specialized equipment.[6][13]
Ion Exchange Chromatography (IEX) Separation based on net surface charge.[]VariableVariableHighEffective for separating PEGylated species with different degrees of PEGylation.[9]

Detailed Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC)

This protocol outlines the general steps for removing excess this compound using SEC.

  • Column Selection and Equilibration:

    • Choose an SEC column with a fractionation range appropriate for separating your PEGylated biomolecule from the free this compound.

    • Equilibrate the column with a suitable buffer (e.g., Phosphate-Buffered Saline, PBS) at a recommended flow rate until a stable baseline is achieved.

  • Sample Preparation:

    • Centrifuge your conjugation reaction mixture to remove any precipitated material.

    • Filter the supernatant through a 0.22 µm filter to prevent clogging of the column.

  • Sample Injection and Elution:

    • Inject the prepared sample onto the equilibrated SEC column. For optimal resolution, the injection volume should not exceed 2-5% of the total column volume.[11]

    • Elute the sample with the equilibration buffer at a constant flow rate.[12]

  • Fraction Collection and Analysis:

    • Monitor the column eluent using a UV detector (typically at 280 nm for proteins).

    • Collect fractions corresponding to the different peaks. The larger PEGylated conjugate will elute first, followed by the smaller, unreacted this compound.[12]

    • Analyze the collected fractions using SDS-PAGE or other relevant techniques to confirm the purity of the PEGylated product.

Protocol 2: Dialysis

This protocol provides a general procedure for removing excess this compound via dialysis.

  • Membrane Selection and Preparation:

    • Select a dialysis membrane (tubing or cassette) with a Molecular Weight Cut-Off (MWCO) significantly smaller than your PEGylated biomolecule (e.g., 3-4 times smaller).

    • Prepare the dialysis membrane according to the manufacturer's instructions, which may include rinsing with water or buffer.[11]

  • Sample Loading:

    • Load the conjugation reaction mixture into the dialysis tubing or cassette, leaving some headspace.

    • Securely seal the dialysis device.

  • Dialysis:

    • Immerse the sealed dialysis device in a large volume of dialysis buffer (at least 100 times the sample volume) at 4°C with gentle stirring.[10][11]

    • Allow dialysis to proceed for several hours to overnight.[10]

  • Buffer Exchange:

    • For efficient removal of the excess PEG reagent, change the dialysis buffer at least two to three times.[10][12]

  • Sample Recovery:

    • After the final dialysis step, carefully remove the dialysis device from the buffer.

    • Open the device and recover the purified PEGylated conjugate.

Protocol 3: Tangential Flow Filtration (TFF)

This protocol describes the use of TFF for the removal of unreacted this compound.

  • System and Membrane Preparation:

    • Select a TFF cassette with an appropriate MWCO (typically 3-6 times smaller than the PEGylated biomolecule).[12]

    • Install the cassette and flush the TFF system with buffer according to the manufacturer's instructions to remove any storage solution and equilibrate the membrane.[12]

  • Concentration (Optional):

    • If necessary, concentrate the initial conjugation reaction mixture to a smaller volume by running the TFF system in concentration mode.

  • Diafiltration:

    • Switch the system to diafiltration mode. Add diafiltration buffer to the sample reservoir at the same rate as the permeate is being removed. This continuous buffer exchange washes out the smaller, unreacted this compound while retaining the larger PEGylated conjugate.[11][12]

    • Perform diafiltration for a sufficient number of diavolumes (typically 5-10) to achieve the desired level of purity.[11][12]

  • Final Concentration and Sample Recovery:

    • After diafiltration, concentrate the purified sample to the desired final volume.

    • Recover the concentrated and purified PEGylated biomolecule from the system.[12]

Visualizations

SEC_Workflow cluster_prep Sample Preparation cluster_sec SEC Purification cluster_analysis Analysis Reaction_Mixture Conjugation Reaction Mixture Centrifuge Centrifuge & Filter Reaction_Mixture->Centrifuge Inject Inject Sample Centrifuge->Inject Equilibrate Equilibrate SEC Column Equilibrate->Inject Elute Elute with Buffer Inject->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Purity (e.g., SDS-PAGE) Collect->Analyze Purified_Product Purified_Product Analyze->Purified_Product Purified PEGylated Conjugate

Caption: Experimental workflow for purification using Size Exclusion Chromatography (SEC).

Dialysis_Workflow cluster_prep Preparation cluster_dialysis Dialysis Process cluster_recovery Recovery Reaction_Mixture Conjugation Reaction Mixture Load_Sample Load Sample into Dialysis Device Reaction_Mixture->Load_Sample Immerse Immerse in Dialysis Buffer Load_Sample->Immerse Stir Gentle Stirring (4°C) Immerse->Stir Buffer_Change Buffer Exchange (2-3 times) Stir->Buffer_Change Recover Recover Sample Buffer_Change->Recover Purified_Product Purified_Product Recover->Purified_Product Purified PEGylated Conjugate

Caption: Workflow for the removal of excess reagents using dialysis.

TFF_Workflow cluster_setup System Setup cluster_tff TFF Process cluster_recovery Recovery Reaction_Mixture Conjugation Reaction Mixture System_Prep Prepare TFF System & Equilibrate Concentrate Concentration (Optional) System_Prep->Concentrate Diafiltration Diafiltration (5-10 Diavolumes) Concentrate->Diafiltration Final_Concentration Final Concentration Diafiltration->Final_Concentration Recover Recover Purified Sample Final_Concentration->Recover Purified_Product Purified_Product Recover->Purified_Product Purified PEGylated Conjugate

Caption: Tangential Flow Filtration (TFF) workflow for conjugate purification.

References

Side reactions of NHS esters in bioconjugation and how to minimize them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during N-hydroxysuccinimide (NHS) ester bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction of NHS esters in bioconjugation and how can it be minimized?

A1: The primary side reaction is the hydrolysis of the NHS ester, where it reacts with water instead of the desired primary amine on the biomolecule. This results in an inactive carboxyl group and reduces conjugation efficiency.[1][][3] The rate of hydrolysis is highly dependent on pH and temperature.[1][4]

To minimize hydrolysis:

  • Control pH: Perform the reaction within the optimal pH range of 7.2-8.5. While the reaction with amines is faster at higher pH, so is hydrolysis. A common starting point is pH 8.3.

  • Control Temperature: Lowering the reaction temperature to 4°C can significantly reduce the rate of hydrolysis, though it may require a longer incubation time.

  • Use Fresh Reagents: Prepare the NHS ester solution immediately before use in an anhydrous solvent like DMSO or DMF to prevent premature hydrolysis.

  • Optimize Reactant Concentrations: Higher concentrations of the protein and NHS ester favor the desired bimolecular reaction over the unimolecular hydrolysis. A protein concentration of at least 2 mg/mL is recommended.

Q2: Can NHS esters react with other amino acids besides lysine (B10760008)?

A2: Yes, while NHS esters are highly selective for primary amines (N-terminus and lysine residues), side reactions with other nucleophilic amino acid side chains can occur, particularly under certain conditions.

  • Tyrosine, Serine, and Threonine: The hydroxyl groups of these residues can be acylated by NHS esters to form less stable ester bonds. This is more likely to occur when accessible primary amines are limited.

  • Cysteine and Histidine: The sulfhydryl group of cysteine and the imidazole (B134444) group of histidine can also react with NHS esters, though this is less common.

These side reactions are generally less efficient than the reaction with primary amines. To minimize them, it is recommended to work within the optimal pH range for amine reactivity and consider using a milder reaction pH (around 7.5) if side reactions with hydroxyl groups are a concern.

Q3: Which buffers are compatible with NHS ester reactions and which should be avoided?

A3: The choice of buffer is critical for a successful conjugation.

  • Compatible Buffers: Phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are all suitable for NHS ester reactions. A commonly used buffer is 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer at a pH of 8.3-8.5.

  • Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided in the reaction mixture. These compounds will compete with the target biomolecule for reaction with the NHS ester, significantly reducing the conjugation efficiency. If your protein is in an incompatible buffer, a buffer exchange step is necessary before starting the conjugation.

Q4: How do I stop or "quench" the NHS ester reaction?

A4: To stop the reaction, you can add a quenching reagent that contains primary amines to consume any unreacted NHS ester. Common quenching reagents include Tris, glycine, or ethanolamine, typically added to a final concentration of 20-100 mM. An alternative method is to raise the pH to >8.6, which rapidly hydrolyzes the remaining NHS esters.

Troubleshooting Guides

Problem 1: Low or No Conjugation Yield
Potential Cause Troubleshooting Steps
Hydrolyzed NHS Ester Ensure proper storage of the NHS ester reagent in a desiccated environment at -20°C. Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. Prepare the NHS ester solution fresh in anhydrous DMSO or DMF immediately before use. You can test the reactivity of your NHS ester by measuring the release of NHS at 260 nm after intentional hydrolysis with a base.
Incorrect Buffer pH Verify that the reaction buffer pH is within the optimal range of 7.2-8.5. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis.
Incompatible Buffer Ensure the reaction buffer does not contain primary amines (e.g., Tris, glycine). If necessary, perform a buffer exchange into a compatible buffer like PBS or sodium bicarbonate.
Low Protein Concentration The rate of hydrolysis is a more significant competitor in dilute protein solutions. If possible, increase the concentration of your protein to at least 2 mg/mL to favor the bimolecular conjugation reaction.
Insufficient Molar Excess of NHS Ester The optimal molar ratio of NHS ester to protein should be determined empirically. For initial experiments, a 5- to 20-fold molar excess is a common starting point. If the labeling efficiency is low, try increasing the molar excess.
Inaccessible Amine Groups The primary amines on your protein may be sterically hindered or buried within the protein's structure. If structural information is available, assess the accessibility of lysine residues.
Problem 2: Protein Precipitation or Aggregation During/After Conjugation
Potential Cause Troubleshooting Steps
High Degree of Labeling (DOL) Over-modification of the protein can alter its physicochemical properties, leading to aggregation. Reduce the molar excess of the NHS ester in the reaction to achieve a lower DOL.
Use of a Hydrophobic NHS Ester Conjugating a very hydrophobic molecule to your protein can decrease the overall solubility of the conjugate. Consider using a PEGylated (polyethylene glycol) version of the NHS ester to increase the hydrophilicity of the final conjugate.
Inappropriate Buffer Conditions Suboptimal buffer pH or ionic strength can contribute to protein instability. Screen different buffer conditions to find one that maintains the stability of your protein during the conjugation.
Solvent-Induced Precipitation If using an organic solvent (DMSO or DMF) to dissolve the NHS ester, ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%) to avoid denaturing the protein.

Quantitative Data

Table 1: Half-life of NHS Esters in Aqueous Solution This table summarizes the stability of NHS esters at different pH values and temperatures. The half-life is the time it takes for 50% of the reactive NHS ester to hydrolyze.

pH Temperature (°C) Half-life
7.004-5 hours
7.0Room Temperature~7 hours
8.041 hour
8.5Room Temperature~125-180 minutes
8.6410 minutes
9.0Room TemperatureMinutes

Table 2: Recommended Molar Excess of NHS Ester for Protein Labeling The optimal molar ratio depends on the protein, its concentration, and the desired degree of labeling (DOL). This table provides general starting points.

Application/Condition Recommended Molar Excess (NHS Ester : Protein)
Mono-labeling of Proteins5- to 10-fold
General Antibody Labeling15- to 20-fold
High-Efficiency Labeling≥ 20-fold
Dilute Protein Solutions (<2 mg/mL)Higher molar excess may be required

Experimental Protocols

Protocol 1: General Procedure for NHS Ester Conjugation to a Protein

1. Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS ester reagent

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

2. Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 2-10 mg/mL. If necessary, perform a buffer exchange.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.

  • Perform the Conjugation Reaction:

    • Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess (refer to Table 2).

    • Add the NHS ester solution to the protein solution while gently vortexing.

    • Incubate the reaction for 30-60 minutes at room temperature or 2-4 hours at 4°C, protected from light if the label is fluorescent.

  • Quench the Reaction (Optional): Add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate: Remove unreacted NHS ester and byproducts using a desalting column (e.g., Sephadex G-25) or dialysis, exchanging into the desired storage buffer.

Protocol 2: Determining the Degree of Labeling (DOL) by Spectrophotometry

1. Materials:

  • Purified protein-dye conjugate

  • Spectrophotometer

  • Quartz cuvettes

  • Buffer used for purification

2. Procedure:

  • Measure Absorbance: Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance wavelength of the dye (Amax).

  • Calculations:

    • Calculate the concentration of the dye (C_dye): C_dye (M) = Amax / (ε_dye * path length) where ε_dye is the molar extinction coefficient of the dye at Amax.

    • Calculate the corrected protein absorbance (A_protein_corr): A_protein_corr = A280 - (Amax * CF) where CF is the correction factor for the dye's absorbance at 280 nm (CF = A280 of dye / Amax of dye).

    • Calculate the concentration of the protein (C_protein): C_protein (M) = A_protein_corr / (ε_protein * path length) where ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • Calculate the Degree of Labeling (DOL): DOL = C_dye / C_protein

Visualizations

ReactionPathways NHSEster NHS Ester AmideBond Stable Amide Bond (Desired Product) NHSEster->AmideBond Aminolysis (pH 7.2-8.5) HydrolyzedEster Inactive Carboxylic Acid (Side Product) NHSEster->HydrolyzedEster Hydrolysis ProteinAmine Protein Primary Amine (-NH2) ProteinAmine->AmideBond Water Water (H2O) Water->HydrolyzedEster

Caption: Competing reaction pathways for NHS esters in bioconjugation.

TroubleshootingTree Start Low Conjugation Yield? CheckReagent Is NHS Ester fresh & handled correctly? Start->CheckReagent Yes Success Conjugation Successful Start->Success No CheckpH Is pH between 7.2-8.5? CheckReagent->CheckpH Yes FixReagent Use fresh, anhydrous NHS ester solution CheckReagent->FixReagent No CheckBuffer Is buffer amine-free? CheckpH->CheckBuffer Yes FixpH Adjust pH to 7.2-8.5 CheckpH->FixpH No CheckConcentration Is protein concentration >2 mg/mL? CheckBuffer->CheckConcentration Yes FixBuffer Buffer exchange to compatible buffer CheckBuffer->FixBuffer No IncreaseMolarRatio Increase Molar Ratio of NHS Ester CheckConcentration->IncreaseMolarRatio Yes FixConcentration Concentrate protein CheckConcentration->FixConcentration No IncreaseMolarRatio->Success FixReagent->CheckpH FixpH->CheckBuffer FixBuffer->CheckConcentration FixConcentration->IncreaseMolarRatio

Caption: Troubleshooting decision tree for low conjugation yield.

ExperimentalWorkflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification & Analysis PrepProtein Prepare Protein (Amine-free buffer, 2-10 mg/mL) Mix Mix Protein and NHS Ester (Vortex gently) PrepProtein->Mix PrepNHS Prepare NHS Ester (Fresh, in anhydrous DMSO/DMF) PrepNHS->Mix Incubate Incubate (RT for 30-60 min or 4°C for 2-4h) Mix->Incubate Quench Quench Reaction (Optional) (Add Tris or Glycine) Incubate->Quench Purify Purify Conjugate (Desalting column or dialysis) Quench->Purify Analyze Analyze (Determine DOL via spectrophotometry) Purify->Analyze

Caption: General experimental workflow for NHS ester bioconjugation.

References

Technical Support Center: Improving the Stability of Acid-PEG25-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability and successful application of Acid-PEG25-NHS ester conjugates in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability in this compound conjugates?

The primary cause of instability is the hydrolysis of the N-hydroxysuccinimide (NHS) ester group. The NHS ester is highly susceptible to moisture, which leads to its cleavage and renders the conjugate unable to react with primary amines on the target molecule.[1][2][3][4][5] This hydrolysis is accelerated at higher pH values.

Q2: How should I properly store and handle my this compound conjugate to minimize degradation?

To ensure maximum stability, this compound conjugates should be stored at -20°C with a desiccant to protect them from moisture. Before use, it is crucial to allow the vial to equilibrate to room temperature before opening. This prevents atmospheric moisture from condensing inside the cold vial, which would lead to rapid hydrolysis of the NHS ester.

Q3: Can I prepare stock solutions of my this compound conjugate?

It is strongly recommended to dissolve the this compound immediately before use and to avoid preparing stock solutions for storage. The NHS-ester moiety readily hydrolyzes in the presence of any moisture, and stock solutions, even in anhydrous solvents, are prone to degradation over time. Prepare only the amount of solution needed for the immediate experiment and discard any unused portion.

Q4: What is the optimal pH for performing conjugation reactions with Acid-PEG25-NHS esters?

The optimal pH for reacting NHS esters with primary amines is a compromise between maximizing the reactivity of the amine and minimizing the hydrolysis of the NHS ester. This is typically in the range of pH 7.2 to 8.5. While the reaction with amines is faster at more alkaline pHs, the competing hydrolysis reaction also accelerates significantly. For many applications, a pH of 8.3-8.5 is considered optimal.

Q5: Which buffers should I avoid when working with Acid-PEG25-NHS esters?

Avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine. These buffers will compete with the target molecule for reaction with the NHS ester, which will significantly reduce the efficiency of your conjugation. Suitable amine-free buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate buffers, HEPES, and borate (B1201080) buffers.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Conjugation Yield NHS ester has hydrolyzed. Ensure proper storage of the reagent at -20°C with a desiccant. Allow the vial to warm to room temperature before opening to prevent moisture condensation. Prepare fresh solutions in an anhydrous solvent like DMSO or DMF immediately before use. You can test the reactivity of your NHS ester by measuring the release of NHS at 260 nm after intentional hydrolysis with a strong base.
Incorrect buffer pH. Verify that the reaction buffer pH is within the optimal range of 7.2-8.5. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis.
Buffer contains primary amines. Exchange your protein or molecule into an amine-free buffer such as PBS, borate, or carbonate buffer before starting the conjugation reaction.
Low protein concentration. The rate of hydrolysis is a more significant competitor in dilute protein solutions. If possible, increase the concentration of your protein to favor the bimolecular conjugation reaction over unimolecular hydrolysis.
Precipitation of the Conjugate Over-labeling of the protein. Reduce the molar excess of the this compound in the reaction or decrease the reaction time.
Use of a hydrophobic NHS ester. Conjugating a very hydrophobic molecule to your protein can decrease the overall solubility of the conjugate. Consider using a more hydrophilic version of the NHS ester if available.
Inconsistent Results Between Experiments Variable Reagent Quality. Use high-quality reagents, including anhydrous DMSO or amine-free DMF. Aliquoting the solid NHS ester upon receipt can help maintain its quality for longer.
Acidification of Reaction Mixture. During large-scale labeling, the hydrolysis of the NHS ester can lead to a drop in pH. Monitor the pH of the reaction mixture throughout the process or use a more concentrated buffer to maintain a stable pH.
Inaccurate quantitation of protein or NHS ester. Ensure accurate concentration measurements of your starting materials before initiating the reaction.

Data Presentation

Table 1: Half-life of NHS Esters at Various pH Values

This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.

pHTemperature (°C)Half-life of NHS EsterReference
7.004 - 5 hours
8.0Room Temperature210 minutes
8.5Room Temperature180 minutes
8.6410 minutes
9.0Room Temperature125 minutes

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with an this compound

This protocol provides a general guideline for the conjugation of an this compound to a protein containing primary amines.

  • Buffer Exchange of Protein:

    • Ensure your protein is in an amine-free buffer at a pH between 7.2 and 8.5. A common choice is 0.1 M phosphate (B84403) buffer with 0.15 M NaCl, pH 7.2-7.5.

    • If your protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.

    • The recommended protein concentration is 1-10 mg/mL.

  • Preparation of NHS Ester Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the required amount of the NHS ester in a high-quality, anhydrous water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). Do not prepare aqueous stock solutions. A typical concentration for the NHS ester stock solution is 10 mM.

  • Conjugation Reaction:

    • Add the calculated amount of the dissolved this compound to your protein solution while gently vortexing. A 5- to 20-fold molar excess of the NHS ester over the protein is a common starting point. The optimal ratio may need to be determined empirically.

    • Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM. Incubate for 15-30 minutes.

  • Purification of the Conjugate:

    • Remove the unreacted NHS ester and byproducts by using a desalting column, gel filtration, or dialysis against a suitable storage buffer (e.g., PBS).

Protocol 2: Spectrophotometric Assay to Determine the Reactivity of an NHS Ester

This protocol can be used to assess the quality of an NHS ester reagent by measuring the amount of N-hydroxysuccinimide (NHS) released upon complete hydrolysis.

  • Reagent Preparation:

    • Weigh 1-2 mg of the NHS ester reagent into a tube.

    • Dissolve the reagent in 2 mL of an amine-free buffer (e.g., phosphate buffer, pH 7-8). If the reagent is not water-soluble, first dissolve it in a small volume of DMSO or DMF (e.g., 250 µL) and then add the buffer.

    • Prepare a control tube containing only the buffer (and organic solvent if used).

  • Initial Absorbance Measurement:

    • Measure the absorbance of the reagent solution at 260 nm. If the absorbance is greater than 1.0, dilute the solution with additional buffer until the absorbance is within the linear range of the spectrophotometer and record this adjusted value.

  • Forced Hydrolysis:

    • To 1 mL of the reagent solution, add 100 µL of 0.5-1.0 N NaOH.

    • Vortex the tube for 30 seconds.

  • Final Absorbance Measurement:

    • Promptly measure the absorbance of the base-hydrolyzed solution at 260 nm (within 1 minute).

  • Interpretation:

    • A significant increase in absorbance at 260 nm after base hydrolysis indicates that the NHS ester was active and has released NHS. If there is little to no change in absorbance, the reagent has likely already hydrolyzed and is inactive.

Visualizations

Hydrolysis_Pathway Acid-PEG-NHS Acid-PEG-NHS Inactive_Acid_PEG Inactive Acid-PEG-COOH Acid-PEG-NHS->Inactive_Acid_PEG Hydrolysis NHS N-hydroxysuccinimide Acid-PEG-NHS->NHS H2O H2O H2O->Acid-PEG-NHS

Caption: Degradation pathway of an Acid-PEG-NHS ester via hydrolysis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Buffer_Exchange Buffer Exchange Protein (Amine-free buffer, pH 7.2-8.5) Conjugation Add NHS Ester to Protein (Mix and Incubate) Buffer_Exchange->Conjugation Prepare_NHS Prepare Fresh NHS Ester Solution (Anhydrous DMSO/DMF) Prepare_NHS->Conjugation Quench Quench Reaction (e.g., Tris buffer) Conjugation->Quench Purify Purify Conjugate (e.g., Desalting Column) Quench->Purify Analyze Analyze Conjugate Purify->Analyze

Caption: General experimental workflow for protein conjugation.

References

Dealing with low yield in Acid-PEG25-NHS ester reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acid-PEG-NHS ester reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this bioconjugation technique.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for Acid-PEG-NHS ester conjugation reactions?

The optimal pH range for reacting Acid-PEG-NHS esters with primary amines (like those on proteins) is between 7.2 and 8.5.[1][2][3] A pH of 8.3 to 8.5 is often recommended as a starting point.[4][5] Within this range, the primary amine groups are sufficiently deprotonated to be effective nucleophiles. At a lower pH, the amines are protonated and less reactive, while at a higher pH (above 8.5), the rate of hydrolysis of the NHS ester significantly increases, which competes with the desired conjugation reaction and can lead to lower yields.[1][2][6]

Q2: Which buffers are compatible with NHS ester reactions, and which should be avoided?

Compatible Buffers: Amine-free buffers are essential for successful conjugation. Recommended options include:

  • Phosphate-buffered saline (PBS)[1][3]

  • HEPES[1][3]

  • Carbonate/Bicarbonate[1][3]

  • Borate[1][3]

Incompatible Buffers: Buffers containing primary amines must be avoided as they will compete with the target molecule for reaction with the NHS ester, thereby reducing conjugation efficiency.[1][2][7][8][9] Common examples to avoid are:

  • Tris (tris(hydroxymethyl)aminomethane)[1][2][3]

  • Glycine[1][3]

If your protein is in an incompatible buffer, a buffer exchange step using methods like dialysis or gel filtration is necessary before starting the conjugation.[1][4]

Q3: How should I store and handle Acid-PEG-NHS ester reagents?

Acid-PEG-NHS esters are highly sensitive to moisture and should be stored in a desiccated environment at -20°C.[1][7][8][9][10][11] Before use, the vial must be allowed to equilibrate to room temperature to prevent condensation.[1][7][8][9][10] It is best to dissolve the reagent in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use and not to prepare stock solutions for storage.[1][2][7][8] Any unused reconstituted reagent should be discarded.[7][8]

Q4: What is the primary side reaction that competes with NHS ester conjugation?

The main competing reaction is the hydrolysis of the NHS ester.[1][3][10] In this reaction, the NHS ester reacts with water to form an unreactive carboxylic acid and N-hydroxysuccinimide.[10] The rate of this hydrolysis reaction is highly dependent on the pH, increasing as the pH becomes more alkaline.[1][3][12]

Troubleshooting Guide: Low Conjugation Yield

Low or no yield is a common problem in Acid-PEG-NHS ester reactions. The following guide provides potential causes and solutions to help you troubleshoot your experiment.

Possible Cause Recommended Solution
Reagent Quality
Hydrolyzed NHS EsterEnsure proper storage and handling to prevent moisture contamination.[1][10] Allow the reagent vial to equilibrate to room temperature before opening.[1][10] Prepare fresh solutions in anhydrous DMSO or DMF immediately before use.[1][2] You can perform a reactivity test to check the quality of the NHS ester.[1]
Poor Quality SolventUse a high-quality, anhydrous grade of DMSO or DMF.[2] Degraded DMF can contain amines that will react with the NHS ester.[2][5]
Reaction Conditions
Incorrect Buffer pHVerify that the reaction buffer is within the optimal pH range of 7.2-8.5 using a calibrated pH meter.[1][2]
Incompatible Buffer ComponentsEnsure the buffer is free of primary amines like Tris or glycine.[1][2][3] If necessary, perform a buffer exchange.[4] High concentrations of sodium azide (B81097) (>3 mM) or glycerol (B35011) (20-50%) can also interfere.[12]
Low Reactant ConcentrationIncrease the concentration of your protein or target molecule.[1][2][4] A typical starting protein concentration is 1-10 mg/mL.[4] Increasing reactant concentrations favors the desired conjugation reaction over hydrolysis.[4]
Suboptimal Molar RatioOptimize the molar ratio of the NHS ester to your target molecule. A 5 to 20-fold molar excess of the NHS ester is a common starting point.[4] Perform small-scale pilot reactions with varying molar ratios to find the optimal condition.[4]
Inefficient QuenchingIf quenching is desired to stop the reaction, add a quenching reagent with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.[4]
Target Molecule Properties
Steric HindranceIf the primary amines on your target molecule are not easily accessible, consider using a PEG linker with a longer spacer arm to overcome steric hindrance.[4]
Protein AggregationA high degree of labeling can sometimes cause protein aggregation.[4] Optimize the molar ratio of the NHS ester to your protein.[4]
Stability of NHS Esters in Aqueous Solutions

The stability of NHS esters is highly dependent on pH. The table below summarizes the half-life of NHS esters at different pH values.

pHTemperatureHalf-life
7.00°C4-5 hours
8.64°C10 minutes

Data sourced from Thermo Fisher Scientific.[12][13]

Recommended Reaction Parameters
ParameterRecommended Range/Value
pH 7.2 - 8.5 (starting point of 8.3-8.5 is often recommended)[4]
Temperature 4°C to Room Temperature (25°C)[4]
Reaction Time 30 minutes to 4 hours (can be extended to overnight at 4°C)[4]
Buffer Amine-free buffers such as Phosphate (B84403), Bicarbonate, HEPES, Borate[4]
NHS Ester Solvent Anhydrous DMSO or DMF[4]
Molar Ratio (NHS ester:Protein) A 5-20 fold molar excess is a common starting point; optimization is recommended.[4]

Experimental Protocols

General Protocol for Protein Labeling with Acid-PEG-NHS Ester

This protocol provides a general guideline for conjugating an Acid-PEG-NHS ester to a protein. Optimization may be required for your specific application.

1. Prepare Protein Solution:

  • Dissolve or buffer exchange your protein into an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.5).
  • The recommended protein concentration is 1-10 mg/mL.[1][4]

2. Prepare NHS Ester Solution:

  • Immediately before use, dissolve the Acid-PEG-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.[4]

3. Reaction:

  • Add the calculated amount of the dissolved NHS ester to the protein solution while gently vortexing.[4]
  • The volume of the organic solvent should not exceed 10% of the total reaction volume.[4][11]

4. Incubation:

  • Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[4][8][11]

5. Quenching (Optional):

  • To stop the reaction, add a quenching reagent with a primary amine, such as Tris-HCl or glycine, to a final concentration of 50-100 mM.[4]
  • Incubate for an additional 10-15 minutes at room temperature.

6. Purification:

  • Remove excess, unreacted NHS ester and the NHS byproduct from the labeled protein using dialysis, size exclusion chromatography (gel filtration), or another suitable purification method.[1][4]

Visual Guides

Troubleshooting_Low_Yield start Low or No Yield reagent_quality Check Reagent Quality start->reagent_quality reaction_conditions Check Reaction Conditions start->reaction_conditions target_properties Consider Target Molecule Properties start->target_properties hydrolyzed NHS Ester Hydrolyzed? reagent_quality->hydrolyzed Moisture exposure? ph_check Incorrect pH? reaction_conditions->ph_check steric_hindrance Steric Hindrance? target_properties->steric_hindrance solvent_quality Solvent Quality Poor? hydrolyzed->solvent_quality No solution_storage Improve Storage & Handling hydrolyzed->solution_storage Yes solution_solvent Use Anhydrous Solvent solvent_quality->solution_solvent Yes buffer_check Incompatible Buffer? ph_check->buffer_check No solution_ph Adjust pH to 7.2-8.5 ph_check->solution_ph Yes concentration_check Low Concentration? buffer_check->concentration_check No solution_buffer Buffer Exchange buffer_check->solution_buffer Yes ratio_check Suboptimal Molar Ratio? concentration_check->ratio_check No solution_concentration Increase Reactant Concentration concentration_check->solution_concentration Yes solution_ratio Optimize Molar Ratio ratio_check->solution_ratio Yes aggregation Protein Aggregation? steric_hindrance->aggregation No solution_linker Use Longer Spacer Arm steric_hindrance->solution_linker Yes solution_aggregation Optimize Molar Ratio aggregation->solution_aggregation Yes Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction prep_protein 1. Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) prep_nhs 2. Prepare NHS Ester Solution (Anhydrous DMSO/DMF) prep_protein->prep_nhs react 3. Mix Protein and NHS Ester prep_nhs->react incubate 4. Incubate (RT or 4°C) react->incubate quench 5. Quench Reaction (Optional) (e.g., Tris, Glycine) incubate->quench purify 6. Purify Conjugate (e.g., Dialysis, Gel Filtration) quench->purify end End purify->end start Start start->prep_protein

References

How to handle and store Acid-PEG25-NHS ester effectively

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective handling, storage, and use of Acid-PEG25-NHS ester.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound?

A1: this compound is highly sensitive to moisture.[1][2] It should be stored at -20°C and always with a desiccant.[1][2][3] To prevent condensation upon use, it is crucial to allow the vial to equilibrate to room temperature before opening.

Q2: What solvents can be used to dissolve this compound?

A2: This reagent is soluble in water-miscible organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). For aqueous reactions, it should first be dissolved in a small amount of anhydrous organic solvent before being added to the aqueous buffer. The final concentration of the organic solvent in the reaction mixture should ideally not exceed 10%.

Q3: Can I prepare a stock solution of this compound for later use?

A3: It is strongly recommended to dissolve the NHS ester immediately before use. The N-hydroxysuccinimide (NHS) ester moiety is susceptible to hydrolysis, which renders it non-reactive. Preparing stock solutions for storage is not advised as this will lead to degradation of the reagent.

Q4: What is the optimal pH for reacting this compound with primary amines?

A4: The reaction between an NHS ester and a primary amine is most efficient in the pH range of 7.2 to 8.5. At lower pH values, the primary amines are protonated and less nucleophilic, leading to a slower reaction rate. At higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction.

Q5: Which buffers are compatible with NHS ester reactions?

A5: It is critical to use amine-free buffers. Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with the target molecule for reaction with the NHS ester. Phosphate-buffered saline (PBS) at a pH between 7.2 and 7.5 is a commonly used and recommended buffer. Other suitable amine-free buffers include borate, carbonate-bicarbonate, and HEPES.

Q6: How can I stop or "quench" the conjugation reaction?

A6: The reaction can be quenched by adding a buffer containing primary amines, such as Tris-buffered saline (TBS) or a glycine solution, to a final concentration of 20-50 mM. These primary amines will react with any remaining unreacted NHS ester. Alternatively, raising the pH to above 8.6 will rapidly hydrolyze the NHS ester, effectively stopping the reaction.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low Labeling Efficiency Incorrect pH of reaction buffer: The pH is outside the optimal 7.2-8.5 range.Verify the pH of your reaction buffer using a calibrated pH meter. Adjust as necessary.
Hydrolysis of NHS ester: The reagent was exposed to moisture or stored improperly.Always allow the reagent to warm to room temperature before opening. Use anhydrous solvents for initial dissolution. Prepare the NHS ester solution immediately before use.
Presence of competing amines: The reaction buffer contains primary amines (e.g., Tris, glycine).Exchange your sample into an amine-free buffer like PBS before starting the reaction.
Low reactant concentrations: The concentrations of the target molecule or the NHS ester are too low.Increase the concentration of your target molecule if possible. A protein concentration of at least 2 mg/mL is recommended. You can also increase the molar excess of the this compound.
No Reaction or Very Poor Yield Inactive NHS ester: The reagent has completely hydrolyzed due to improper handling or storage.Discard the old reagent and use a fresh vial of this compound.
Protonated primary amines: The pH of the reaction is too low (acidic).Ensure the reaction pH is within the optimal 7.2-8.5 range.
Precipitation in Reaction Mixture Low solubility of the conjugate: The resulting PEGylated molecule may have different solubility characteristics.The hydrophilic PEG spacer in this compound generally increases the aqueous solubility of the resulting compound. If precipitation occurs, consider adjusting the buffer composition or concentration.
Solvent incompatibility: The amount of organic solvent used to dissolve the NHS ester is too high.Keep the final concentration of the organic solvent (e.g., DMSO, DMF) in the reaction mixture below 10%.

Quantitative Data Summary

Table 1: Half-life of NHS Ester Hydrolysis at Different pH Values

pHHalf-life
7.04-5 hours
8.01 hour
8.610 minutes

Table 2: Recommended Reaction Conditions

ParameterRecommended Value
Reaction pH 7.2 - 8.5
Reaction Temperature Room Temperature or 4°C
Incubation Time 30 minutes to 2 hours
Molar Excess of NHS Ester 5- to 20-fold over the target molecule

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound
  • Buffer Exchange: Ensure the protein sample is in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer with 0.15 M NaCl, pH 7.2-7.5). If necessary, perform dialysis or use a desalting column to exchange the buffer.

  • Prepare Protein Solution: Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.

  • Prepare NHS Ester Solution: Allow the vial of this compound to equilibrate to room temperature. Immediately before use, dissolve a calculated amount of the ester in anhydrous DMSO or DMF to prepare a 10 mM solution.

  • Reaction: Add a 20-fold molar excess of the 10 mM NHS ester solution to the protein solution. Ensure the volume of the organic solvent does not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching (Optional): To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.

  • Purification: Remove unreacted this compound and byproducts by dialysis or size-exclusion chromatography (e.g., a desalting column).

Protocol 2: General Procedure for Modifying an Amine-Containing Small Molecule
  • Dissolve Small Molecule: Dissolve the amine-containing small molecule in an anhydrous organic solvent (e.g., DMF, DCM, DMSO).

  • Add Reagents: Under continuous stirring, add a base (e.g., TEA, DIPEA) and the this compound to the reaction mixture. A 1:1 or 2:1 molar ratio of NHS ester to the small molecule can be a starting point.

  • Reaction and Monitoring: Stir the reaction mixture for 3-24 hours. Monitor the progress of the reaction using techniques like LC-MS or TLC.

  • Purification: Isolate the final product using standard organic synthesis workup procedures or by column purification.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction cluster_analysis Analysis protein_prep Prepare Protein in Amine-Free Buffer (pH 7.2-7.5) mix Mix Protein and NHS Ester Solution protein_prep->mix reagent_prep Prepare Fresh This compound Solution in DMSO/DMF reagent_prep->mix incubate Incubate (RT or 4°C) mix->incubate quench Quench Reaction (e.g., Tris buffer) incubate->quench purify Purify Conjugate (e.g., Desalting Column) quench->purify analyze Analyze Final Product purify->analyze

Caption: Experimental workflow for protein conjugation with this compound.

reaction_pathway reagents This compound + R-NH₂ (Primary Amine) product Acid-PEG25-NH-R (Stable Amide Bond) reagents->product Conjugation hydrolysis Hydrolysis (Competing Reaction) reagents->hydrolysis H₂O conditions pH 7.2 - 8.5 Amine-Free Buffer byproduct N-Hydroxysuccinimide (NHS) product->byproduct hydrolysis_product Acid-PEG25-COOH + NHS hydrolysis->hydrolysis_product

Caption: Reaction pathway for this compound with a primary amine.

References

Validation & Comparative

A Comparative Guide to HPLC Analysis of Acid-PEG25-NHS Ester Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugation reactions is paramount. The conjugation of molecules using linkers like Acid-PEG25-NHS ester is a common strategy to improve the therapeutic properties of proteins, peptides, and oligonucleotides. N-hydroxysuccinimide (NHS) esters are highly reactive towards primary amines, but they are also susceptible to hydrolysis, making High-Performance Liquid Chromatography (HPLC) an indispensable tool for monitoring reaction progress, identifying products, and assessing purity.[1][2]

This guide provides a comparative overview of the primary HPLC methods used to analyze the reaction products of this compound, supported by experimental protocols and data presentation.

The this compound Reaction

This compound is a heterobifunctional linker featuring a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. One terminus is an NHS ester, which reacts efficiently with primary amines (e.g., the N-terminus or lysine (B10760008) side chains of proteins) to form a stable amide bond.[3][] The other terminus is a carboxylic acid, which can be used for subsequent conjugation steps if desired.[3] A critical competing reaction is the hydrolysis of the NHS ester in the aqueous buffer, which converts the reactive NHS ester into a non-reactive carboxylic acid, yielding a hydrolyzed PEG byproduct.

cluster_reactants Reactants cluster_products Potential Products A This compound C Desired Conjugate (Amide Bond) A->C Aminolysis (Desired Reaction) D Hydrolyzed PEG-Acid (Byproduct) A->D Hydrolysis (Side Reaction) B Amine-Containing Molecule (e.g., Protein, Peptide) B->C H2O H₂O (Buffer) H2O->D

Caption: Reaction scheme of this compound with an amine-containing molecule.

HPLC Analysis: A General Workflow

The analysis of the reaction mixture involves separating and quantifying each component. The general workflow is a multi-step process from sample preparation to data interpretation.

start Reaction Mixture (Conjugate, Reactants, Byproducts) prep Sample Preparation (Quenching, Dilution, Filtration) start->prep inject HPLC Injection prep->inject sep Chromatographic Separation inject->sep detect Detection (UV, ELSD, MS) sep->detect end Data Analysis (Chromatogram, Peak Integration) detect->end

References

A Head-to-Head Comparison of PEG Linker Lengths in Antibody-Drug Conjugates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) hinges on the careful selection of each component. The linker, the bridge between the antibody and the cytotoxic payload, plays a pivotal role in the overall therapeutic index of an ADC. Among the diverse linker technologies, polyethylene (B3416737) glycol (PEG) linkers have gained prominence for their ability to favorably modulate the physicochemical and pharmacological properties of ADCs. The length of the PEG chain can significantly influence an ADC's solubility, stability, pharmacokinetics (PK), and ultimately, its anti-tumor efficacy and toxicity profile.[1] This guide provides an objective comparison of different PEG linker lengths, supported by experimental data, to inform the selection of the optimal linker for next-generation ADCs.

Hydrophobic payloads can often lead to ADC aggregation and rapid clearance from circulation. The incorporation of hydrophilic PEG linkers can counteract these issues, permitting higher drug-to-antibody ratios (DARs) without compromising the ADC's properties.[1] However, the choice of PEG linker length is a delicate balance between enhancing pharmacokinetic properties and maintaining potent cytotoxicity.

Comparative Analysis of PEG Linker Lengths

The following tables summarize quantitative data from various studies to compare key performance metrics across different PEG linker lengths. It is important to note that the data is synthesized from studies using different antibodies, payloads, and experimental models, which may influence the results.[2]

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics

Longer PEG chains generally increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer plasma half-life.[2] This extended circulation time can result in greater accumulation of the ADC in the tumor tissue.[2] A study systematically evaluating the effect of PEG size on the pharmacokinetics of ADCs with a DAR of 8 demonstrated that ADC exposure increased with the size of the PEG linker up to PEG8, at which point a plateau was reached.[3]

LinkerClearance (mL/day/kg)Plasma Half-life (t½)Key Observation
No PEG~15ShortRapid clearance.
PEG2~10IncreasedModerate improvement in clearance.
PEG4~7Further IncreasedSignificant reduction in clearance.
PEG8~5LongApproached clearance of the parent antibody.[3]
PEG12~5LongSimilar clearance to PEG8.[3]
PEG24~5LongNo significant further reduction in clearance beyond PEG8.[3]

Data adapted from Burke et al., 2017.[3]

Table 2: In Vitro Cytotoxicity of ADCs with Varying PEG Linker Lengths

The effect of PEG linker length on in vitro cytotoxicity can be context-dependent. In some cases, longer PEG chains can lead to a decrease in potency, potentially due to steric hindrance affecting antigen binding or payload release. However, other studies have shown a negligible impact on in vitro activity.

LinkerADC Construct (Antibody-Payload)Cell LineIC50 (nM)Key Observation
No PEGAffibody-MMAENCI-N874.94Highest in vitro potency.[4]
PEG4 (4 kDa)Affibody-MMAENCI-N8731.96.5-fold reduction in cytotoxicity compared to no PEG.[4]
PEG10 (10 kDa)Affibody-MMAENCI-N87111.322.5-fold reduction in cytotoxicity compared to no PEG.[4]
PEG8αCD30-MMAECD30+ LymphomaComparable to other PEG lengthsNo significant effect on potency.[5]
PEG12αCD30-MMAECD30+ LymphomaComparable to other PEG lengthsNo significant effect on potency.[5]
PEG24αCD30-MMAECD30+ LymphomaComparable to other PEG lengthsNo significant effect on potency.[5]
Table 3: In Vivo Efficacy of ADCs with Different PEG Linker Lengths

The improved pharmacokinetic properties conferred by longer PEG linkers often translate to enhanced in vivo efficacy. The prolonged circulation and increased tumor accumulation of the ADC can lead to greater tumor growth inhibition.

LinkerADC ConstructTumor ModelTumor Growth InhibitionKey Observation
No PEGNon-PEGylated ADCL540cy Xenograft11% decrease in tumor weightModest efficacy.
PEG2PEGylated ADCL540cy Xenograft35-45% decrease in tumor weightImproved efficacy over non-PEGylated ADC.
PEG4PEGylated ADCL540cy Xenograft35-45% decrease in tumor weightSimilar efficacy to PEG2.
PEG8PEGylated ADCL540cy Xenograft75-85% decrease in tumor weightSignificant improvement in efficacy.
PEG12PEGylated ADCL540cy Xenograft75-85% decrease in tumor weightSimilar high efficacy to PEG8.
PEG24PEGylated ADCL540cy Xenograft75-85% decrease in tumor weightMaintained high efficacy.

In vivo efficacy data is highly dependent on the specific ADC, tumor model, and dosing regimen, making direct comparisons challenging.

Experimental Workflows and Methodologies

To ensure the reproducibility and comparability of studies evaluating different PEG linker lengths, detailed and standardized experimental protocols are essential.

ADC_Development_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Antibody_Modification Antibody Modification (e.g., Reduction) Conjugation Conjugation Antibody_Modification->Conjugation Drug_Linker_Prep Drug-Linker Preparation (Varying PEG Lengths) Drug_Linker_Prep->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Characterization Characterization (DAR, Aggregation) Purification->Characterization Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Characterization->Cytotoxicity_Assay Animal_Model Tumor Xenograft Model Characterization->Animal_Model Cell_Culture Target Cell Culture Cell_Culture->Cytotoxicity_Assay IC50_Determination IC50 Determination Cytotoxicity_Assay->IC50_Determination PK_Study Pharmacokinetic Study Animal_Model->PK_Study Efficacy_Study Efficacy Study Animal_Model->Efficacy_Study Data_Analysis Data Analysis PK_Study->Data_Analysis Efficacy_Study->Data_Analysis

Caption: Experimental workflow for comparing ADCs with different PEG linker lengths.

Detailed Experimental Protocols

1. ADC Synthesis and Characterization

  • Antibody Modification: A monoclonal antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free sulfhydryl groups for conjugation.[1]

  • Drug-Linker Preparation: The PEGylated linker-payload construct is synthesized separately. The PEG linker of a defined length (e.g., PEG4, PEG8, PEG24) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.[1]

  • Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to allow for covalent bond formation.

  • Purification: The resulting ADC is purified from unreacted linker and payload using techniques like size-exclusion chromatography (SEC).

  • Characterization: The drug-to-antibody ratio (DAR) is determined using UV-Vis spectroscopy and/or hydrophobic interaction chromatography (HIC). Purity and aggregation are assessed by SEC.

2. In Vitro Cytotoxicity Assay (e.g., MTT Assay)

  • Cell Culture: Target cancer cell lines are cultured in appropriate media.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

  • ADC Treatment: Serial dilutions of the ADCs with different PEG linker lengths are added to the cells and incubated for a specified period (e.g., 72-96 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).[1]

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.[1]

3. Pharmacokinetic (PK) Study in Rodents

  • Animal Model: Healthy mice or rats are used for the study.

  • Administration: ADCs with varying PEG linker lengths are administered intravenously at a defined dose.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.[1]

  • Sample Processing: Plasma is isolated from the blood samples.

  • Quantification: The concentration of the ADC in the plasma is quantified using an ELISA that detects the antibody portion of the conjugate.

4. In Vivo Efficacy Study

  • Animal Model: Immunocompromised mice bearing subcutaneous tumor xenografts are used.

  • Treatment: Once tumors reach a specified volume, mice are treated with ADCs having different PEG linkers.

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint: The study is concluded when tumors in the control group reach a predefined size, or at a set time point.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.[1]

Payload Mechanism of Action: A Generalized View

The PEG linker's primary role is to optimize the delivery and pharmacokinetic properties of the ADC. The cytotoxic effect is mediated by the payload upon its release inside the target cancer cell. For many commonly used payloads, such as auristatins (e.g., MMAE), the mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

Payload_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen Binding Internalization Internalization via Receptor-Mediated Endocytosis Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Microtubule_Disruption Microtubule Disruption Payload_Release->Microtubule_Disruption Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Generalized mechanism of action for an ADC with a microtubule inhibitor payload.

Conclusion

The length of the PEG linker is a critical design parameter in the development of antibody-drug conjugates, with a profound impact on their therapeutic index. While shorter PEG linkers may in some cases offer higher in vitro potency, longer linkers generally enhance pharmacokinetic properties and in vivo efficacy, particularly for ADCs with hydrophobic payloads.[1] A clear trade-off can exist between in vitro cytotoxicity and in vivo performance, highlighting the importance of comprehensive evaluation. The optimal PEG linker length is likely specific to the antibody, payload, and target, necessitating empirical evaluation through a systematic workflow as outlined in this guide.[1] By carefully considering the interplay between linker length and ADC performance, researchers can rationally design more effective and safer antibody-drug conjugates.

References

The Long and Short of It: A Comparative Guide to Acid-PEG25-NHS Ester and Shorter PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker in bioconjugation is a critical decision that profoundly influences the efficacy, stability, and pharmacokinetic profile of the final product.[1] Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) linkers are widely utilized due to their hydrophilicity, biocompatibility, and their ability to enhance the solubility and in vivo half-life of bioconjugates.[1] This guide provides an objective comparison of a long-chain linker, Acid-PEG25-NHS ester, with its shorter counterparts, supported by experimental data to inform the optimal choice for specific bioconjugation needs.

The length of the PEG linker, ranging from short, discrete units (e.g., PEG2, PEG4) to longer chains like PEG25, plays a pivotal role in defining the physicochemical and biological properties of bioconjugates such as antibody-drug conjugates (ADCs).[1] While shorter PEG spacers are advantageous for creating compact conjugates, longer linkers may be essential for overcoming steric hindrance and improving solubility.[1]

Impact on Bioconjugate Properties: A Quantitative Comparison

The length of the PEG chain directly influences key parameters of a bioconjugate, including its clearance rate, binding affinity, and cellular uptake. The following tables summarize quantitative data from various studies, offering a comparative view of how different PEG linker lengths affect these critical attributes.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylated MoleculeReference Molecule
No PEG~8.51.0Non-binding IgG-MMAE
PEG2~7.00.82Non-binding IgG-MMAE
PEG4~5.50.65Non-binding IgG-MMAE
PEG6~4.00.47Non-binding IgG-MMAE
PEG8~2.50.29Non-binding IgG-MMAE
PEG12~2.50.29Non-binding IgG-MMAE
PEG24~2.50.29Non-binding IgG-MMAE

Data synthesized from a study on non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8.[1] This data illustrates a clear trend where longer PEG chains significantly decrease the clearance rate of ADCs, thereby prolonging their circulation time.

Table 2: Influence of PEG Linker Length on Receptor Binding Affinity

PEG Linker LengthIC50 (nM)Relative Binding Affinity
Short mini-PEGLowerHigher
Longer PEGHigherLower

Data from a study on natGa-NOTA-PEGn-RM26 binding to the Gastrin-Releasing Peptide Receptor (GRPR). This study suggests that for certain receptor-ligand interactions, shorter, more constrained linkers can lead to higher binding affinity.

Table 3: Effect of PEG Linker Length on Macrophage Uptake of Nanocarriers

PEG Linker Length (kDa)Uptake by RAW264.7 cells (in presence of FBS)
0.65Higher
2Lower
5Lower

Data from a study investigating antibody-nanocarrier conjugates targeting dendritic cells. The results indicate that longer PEG chains provide a more pronounced "stealth" effect, reducing uptake by macrophages.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental findings. Below are protocols for key experiments relevant to bioconjugation with PEG linkers.

Protocol 1: General Protein Conjugation with Acid-PEG-NHS Ester

This protocol outlines the steps for conjugating an Acid-PEG-NHS ester to a protein via primary amines (lysine residues).

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Acid-PEG-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

  • PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the Acid-PEG-NHS ester in DMSO or DMF to a stock concentration (e.g., 10 mM). The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.

  • Conjugation Reaction: Add a molar excess (e.g., 20-fold) of the dissolved PEG-NHS ester to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quenching: Add quenching buffer to stop the reaction by consuming any unreacted NHS ester.

  • Purification: Remove excess, unreacted PEG linker and byproducts by SEC or dialysis.

  • Characterization: Characterize the resulting conjugate for purity, concentration, and degree of labeling (e.g., using UV-Vis spectroscopy or HPLC).

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC.

A. UV/Vis Spectroscopy:

  • Measure the absorbance of the purified ADC solution at two wavelengths: 280 nm (for the antibody) and a wavelength where the drug has maximum absorbance.

  • Calculate the concentrations of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law.

  • The DAR is the molar ratio of the drug to the antibody.

B. Hydrophobic Interaction Chromatography (HIC):

  • HIC separates ADC species based on the number of conjugated drug molecules, as each drug-linker addition increases the hydrophobicity of the antibody.

  • Inject the purified ADC sample onto an HIC column with a decreasing salt gradient.

  • The different DAR species will elute as distinct peaks, allowing for quantification of the average DAR.

Protocol 3: In Vivo Half-Life Determination

This protocol is used to assess the pharmacokinetic profile of a bioconjugate.

Materials:

  • PEGylated bioconjugate

  • Animal model (e.g., mice or rats)

  • Method to quantify the bioconjugate in plasma (e.g., ELISA)

Procedure:

  • Administer a single intravenous (IV) dose of the PEGylated bioconjugate to a cohort of animals.

  • Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, 72 hr).

  • Process the blood samples to obtain plasma.

  • Quantify the concentration of the bioconjugate in the plasma samples using a validated analytical method.

  • Plot the plasma concentration of the bioconjugate versus time and fit the data to a pharmacokinetic model to calculate the elimination half-life (t½).

Visualizing the Process and Principles

Diagrams can effectively illustrate complex biological processes and relationships.

Bioconjugation_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein (in Amine-Free Buffer) Mix Mix & Incubate (pH 7.2-8.0) Protein->Mix PEG_NHS Acid-PEG-NHS Ester (dissolved in DMSO/DMF) PEG_NHS->Mix Purify Purification (SEC / Dialysis) Mix->Purify Conjugate Formation Analyze Characterization (DAR, Purity, etc.) Purify->Analyze Purified Bioconjugate

Caption: General workflow for bioconjugation using an Acid-PEG-NHS ester.

PEG_Linker_Effects cluster_short Shorter PEG Linkers (e.g., PEG2-PEG8) cluster_long Longer PEG Linkers (e.g., PEG25) Center PEG Linker Length Compact More Compact Conjugate Center->Compact HighAffinity Potentially Higher Binding Affinity Center->HighAffinity FastClearance Faster Clearance Center->FastClearance HighSolubility Enhanced Solubility Center->HighSolubility Stealth Improved 'Stealth' Effect (Reduced Immunogenicity) Center->Stealth SlowClearance Slower Clearance (Longer Half-Life) Center->SlowClearance StericHindrance Potential Steric Hindrance Center->StericHindrance

Caption: Relationship between PEG linker length and bioconjugate properties.

Conclusion

The choice between a long-chain linker like this compound and shorter PEG alternatives is not a one-size-fits-all decision. It is a critical parameter that must be tailored to the specific application and desired therapeutic outcome.

This compound and other long-chain PEGs are generally preferred when the primary goals are to:

  • Significantly extend the in vivo circulation half-life of the bioconjugate.

  • Enhance the solubility and stability of hydrophobic drugs or proteins.

  • Reduce immunogenicity and minimize clearance by the reticuloendothelial system.

Shorter PEG linkers may be the optimal choice when:

  • A more compact and less sterically hindered conjugate is required.

  • Maximizing the binding affinity of the conjugated ligand to its receptor is paramount.

  • A shorter circulation lifetime is desired for the specific therapeutic application.

Ultimately, the rational design of next-generation bioconjugates requires a thorough understanding of the trade-offs associated with PEG linker length. By carefully considering the experimental data and the principles outlined in this guide, researchers can make informed decisions to optimize the performance of their biopharmaceutical candidates.

References

A Guide to Alternatives for Amine-Reactive PEGylation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a cornerstone technique for enhancing the therapeutic properties of biomolecules. The most common method involves the use of N-hydroxysuccinimide (NHS) esters of PEG to target primary amines on proteins and peptides. However, the landscape of bioconjugation has evolved, offering a diverse toolkit of alternative PEGylation strategies with distinct advantages in terms of specificity, stability, and reaction efficiency. This guide provides an objective comparison of key alternatives to the traditional Acid-PEG-NHS ester approach, supported by experimental data and detailed protocols to inform the selection of the optimal PEGylation strategy for your research needs.

This guide will delve into the performance of three major classes of NHS-ester alternatives:

  • Thiol-Reactive PEGylation: Primarily utilizing maleimide (B117702) chemistry to target free cysteine residues.

  • Bioorthogonal "Click" Chemistry: Employing azide-alkyne cycloadditions for highly specific and efficient conjugation.

  • Carbonyl-Reactive PEGylation: Leveraging the reaction between aldehydes or ketones and hydrazide or alkoxyamine-functionalized PEG.

Data Presentation: A Quantitative Comparison of PEGylation Chemistries

The choice of PEGylation chemistry can significantly impact the efficiency of the conjugation reaction, the stability of the resulting linkage, and the biological activity of the final product. The following tables summarize key quantitative parameters for each alternative compared to the conventional NHS-ester method.

PEGylation Chemistry Target Residue(s) Typical Reaction Efficiency/Yield Reaction pH Linkage Formed Relative Reaction Rate
NHS Ester Lysine (B10760008), N-terminus50-90%7.2-8.5AmideModerate
Maleimide Cysteine>90%[1]6.5-7.5[2]ThioetherFast[1]
Azide-Alkyne (SPAAC) Azide/Alkyne-tagged residue>95%4.0-8.5TriazoleVery Fast
Aldehyde/Ketone Aldehyde/Ketone70-95%5.0-7.0Hydrazone/OximeModerate to Fast
Linkage Hydrolytic Stability Stability in Reducing Environments Notes
Amide (from NHS Ester) Highly StableStableConsidered a permanent linkage under physiological conditions.
Thioether (from Maleimide) Generally StableStable, but retro-Michael reaction can occurThe thioether bond can undergo exchange with other thiols, particularly at higher pH and in the presence of excess thiol.[3]
Triazole (from Click Chemistry) Highly Stable[2]Highly StableThe 1,2,3-triazole ring is exceptionally stable and considered a bio-inert linker.
Hydrazone (from Hydrazide) pH-dependent; cleavable at acidic pHStableCan be designed for acid-labile drug release in endosomal compartments.
Oxime (from Alkoxyamine) More stable than hydrazoneStableOffers a more stable alternative to hydrazone linkages.

Experimental Protocols

Detailed and reproducible protocols are crucial for successful bioconjugation. Below are representative protocols for the discussed PEGylation alternatives.

Protocol 1: Thiol-Reactive PEGylation using Maleimide-PEG

This protocol describes the site-specific PEGylation of a protein with a free cysteine residue using a maleimide-activated PEG.

Materials:

  • Protein solution (containing a free cysteine) in a thiol-free buffer (e.g., phosphate-buffered saline, pH 7.0).

  • Maleimide-PEG reagent.

  • Reducing agent (e.g., TCEP, to ensure the cysteine is in its reduced state).

  • Quenching reagent (e.g., free cysteine or β-mercaptoethanol).

  • Purification column (e.g., size-exclusion chromatography).

Procedure:

  • Protein Preparation: Dissolve the protein in a degassed, thiol-free buffer at a concentration of 1-10 mg/mL. If necessary, treat the protein with a 2-5 fold molar excess of TCEP for 30 minutes at room temperature to reduce any disulfide bonds involving the target cysteine.

  • PEGylation Reaction: Dissolve the Maleimide-PEG reagent in the reaction buffer. Add a 10-20 fold molar excess of the Maleimide-PEG to the protein solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight.

  • Quenching: Add a 50-fold molar excess of free cysteine or β-mercaptoethanol to quench any unreacted Maleimide-PEG. Incubate for 30 minutes at room temperature.

  • Purification: Purify the PEGylated protein from excess PEG reagent and quenching agent using size-exclusion chromatography (SEC) or another suitable purification method.

  • Characterization: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the degree of PEGylation.

Protocol 2: Copper-Free Click Chemistry using Azide-PEG and a DBCO-labeled Protein

This protocol outlines the PEGylation of a protein containing a dibenzocyclooctyne (DBCO) group with an azide-functionalized PEG via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Materials:

  • DBCO-labeled protein solution in a suitable buffer (e.g., PBS, pH 7.4).

  • Azide-PEG reagent.

  • Purification column (e.g., SEC).

Procedure:

  • Protein Preparation: The protein of interest must first be functionalized with a DBCO group using an appropriate DBCO-NHS ester or other crosslinker. Purify the DBCO-labeled protein to remove any unreacted crosslinker.

  • PEGylation Reaction: Dissolve the Azide-PEG reagent in the reaction buffer. Add a 1.5-5 fold molar excess of the Azide-PEG to the DBCO-labeled protein solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for longer incubation times (e.g., overnight).

  • Purification: Purify the PEGylated protein from excess Azide-PEG using SEC.

  • Characterization: Confirm successful PEGylation by SDS-PAGE and mass spectrometry.

Protocol 3: Reductive Amination using Aldehyde-PEG

This protocol describes the N-terminal specific PEGylation of a protein using an aldehyde-activated PEG and a reducing agent.

Materials:

  • Protein solution in a suitable buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0-6.0).

  • Aldehyde-PEG reagent.

  • Reducing agent (e.g., sodium cyanoborohydride).

  • Quenching solution (e.g., Tris buffer).

  • Purification column (e.g., ion-exchange chromatography or SEC).

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. The slightly acidic pH helps to favor the reaction at the N-terminal α-amine over the ε-amines of lysine residues.

  • PEGylation Reaction: Dissolve the Aldehyde-PEG reagent in the reaction buffer. Add a 5-20 fold molar excess of the Aldehyde-PEG to the protein solution.

  • Incubation: Gently mix and incubate at room temperature for 30 minutes.

  • Reduction: Add a 20-50 fold molar excess of sodium cyanoborohydride to the reaction mixture. Continue to incubate at room temperature for 2-4 hours.

  • Quenching: Add Tris buffer to a final concentration of 50 mM to quench the reaction.

  • Purification: Purify the PEGylated protein using ion-exchange chromatography or SEC.

  • Characterization: Analyze the conjugate by SDS-PAGE and mass spectrometry to confirm PEGylation and determine its extent.

Mandatory Visualizations

Signaling Pathway of PEGylated Interferon-alpha

PEGylated interferons are widely used in the treatment of viral hepatitis and some cancers. PEGylation extends the half-life of interferon, leading to sustained signaling through the JAK-STAT pathway.

PEG_Interferon_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PEG-IFN PEGylated Interferon-α IFNAR IFNAR1/IFNAR2 Receptor Complex PEG-IFN->IFNAR Binding JAK1 JAK1 IFNAR->JAK1 Activation TYK2 TYK2 IFNAR->TYK2 Activation STAT1 STAT1 JAK1->STAT1 Phosphorylation STAT2 STAT2 JAK1->STAT2 Phosphorylation TYK2->STAT1 Phosphorylation TYK2->STAT2 Phosphorylation ISGF3 ISGF3 Complex STAT1->ISGF3 STAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISRE Interferon-Stimulated Response Element (ISRE) ISGF3->ISRE Binding ISG Interferon-Stimulated Genes (ISGs) ISRE->ISG Transcription

Caption: Signaling pathway of PEGylated Interferon-alpha.

Experimental Workflow for PEGylated Antibody-Drug Conjugate (ADC) Characterization

The development of PEGylated ADCs requires a rigorous characterization workflow to ensure product quality, efficacy, and safety. This diagram illustrates a typical experimental workflow.

ADC_Workflow cluster_synthesis Synthesis & Conjugation cluster_purification Purification cluster_characterization Characterization cluster_analysis Data Analysis Antibody Monoclonal Antibody Conjugation PEGylation Reaction Antibody->Conjugation Linker PEG Linker (e.g., Maleimide-PEG) Linker->Conjugation Drug Cytotoxic Drug Drug->Conjugation Purification Purification (e.g., SEC, HIC) Conjugation->Purification SDS_PAGE SDS-PAGE Purification->SDS_PAGE Mass_Spec Mass Spectrometry (LC-MS) Purification->Mass_Spec HIC_HPLC Hydrophobic Interaction Chromatography (HIC) Purification->HIC_HPLC Binding_Assay Antigen Binding Assay (ELISA) Purification->Binding_Assay Cytotoxicity_Assay In Vitro Cytotoxicity Assay Purification->Cytotoxicity_Assay Purity Purity & Aggregation SDS_PAGE->Purity DAR Drug-to-Antibody Ratio (DAR) Mass_Spec->DAR Conjugation_Site Conjugation Site Analysis Mass_Spec->Conjugation_Site HIC_HPLC->DAR Potency Biological Activity Binding_Assay->Potency Cytotoxicity_Assay->Potency

Caption: Workflow for PEGylated ADC characterization.

Logical Relationship of PEGylation Chemistry Selection

The selection of an appropriate PEGylation chemistry is a critical decision that depends on the properties of the biomolecule and the desired attributes of the final conjugate.

PEG_Selection_Logic Start Start: Need to PEGylate a biomolecule Q_Amines Are primary amines (Lys, N-terminus) the target? Start->Q_Amines Q_Cysteines Are free cysteines available or can be engineered? Q_Amines->Q_Cysteines No NHS_Ester Use NHS Ester-PEG Q_Amines->NHS_Ester Yes Q_Bioorthogonal Is bioorthogonal (in vivo) conjugation required? Q_Cysteines->Q_Bioorthogonal No Maleimide Use Maleimide-PEG Q_Cysteines->Maleimide Yes Q_Cleavable Is a cleavable linker desired? Q_Bioorthogonal->Q_Cleavable No Click_Chem Use Azide/Alkyne-PEG (Click Chemistry) Q_Bioorthogonal->Click_Chem Yes Hydrazide Use Hydrazide-PEG Q_Cleavable->Hydrazide Yes End Select optimal PEGylation strategy Q_Cleavable->End No NHS_Ester->End Maleimide->End Click_Chem->End Hydrazide->End

Caption: Decision tree for selecting a PEGylation chemistry.

References

A Comparative Guide to Validating the Degree of Labeling of Acid-PEG25-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical techniques for validating the degree of labeling (DoL) when conjugating Acid-PEG25-NHS ester to proteins and other amine-containing biomolecules. The DoL, or the average number of PEG molecules attached to each biomolecule, is a critical quality attribute that significantly impacts the therapeutic efficacy, pharmacokinetics, and immunogenicity of the resulting bioconjugate. Accurate determination of the DoL is therefore essential during research, development, and quality control.

This document outlines the principles behind several widely used methods, presents their comparative advantages and disadvantages in a structured format, and provides detailed experimental protocols to aid in their implementation.

Overview of Analytical Techniques

The selection of an appropriate analytical method for determining the DoL depends on several factors, including the nature of the bioconjugate, the required precision, available instrumentation, and throughput needs. The most prevalent techniques can be broadly categorized as those that directly measure the mass or size of the conjugate and those that quantify the consumption of reactive groups.

Direct Measurement Methods:

  • Mass Spectrometry (MS): Directly measures the molecular weight increase of the biomolecule after PEGylation.

  • Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): Separates conjugates by size and determines their absolute molar mass.

  • Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: Quantifies the ratio of PEG to protein-specific signals.

Indirect Quantification Methods:

  • Colorimetric and Fluorometric Assays: Measure the reduction of free primary amines on the biomolecule after reaction with the NHS ester.

The following sections provide a detailed comparison and protocols for these key techniques.

Comparison of Analytical Techniques for DoL Determination

The table below summarizes the key characteristics of each method to facilitate selection based on specific experimental needs.

Technique Principle Advantages Disadvantages Sample Requirement Throughput
MALDI-TOF MS Measures the mass-to-charge ratio to determine the molecular weight of the intact conjugate.[1][2][3][4][5]High accuracy and resolution, provides information on the distribution of PEGylated species, relatively fast analysis time.Can be sensitive to sample purity and matrix selection, may not be suitable for very large or heterogeneous conjugates.Low (µg)Moderate
ESI-MS Ionizes molecules from solution, allowing for the analysis of large biomolecules and complex mixtures.Can be coupled with liquid chromatography (LC) for online separation and analysis, provides high mass accuracy.Spectra can be complex due to multiple charge states and polydispersity of PEG, requiring deconvolution.Low (µg)Moderate to High (with LC)
SEC-MALS Separates molecules based on hydrodynamic radius, followed by MALS detection to determine the absolute molar mass of eluting species.Provides information on both DoL and aggregation state, does not rely on column calibration standards for mass determination.Requires specialized MALS detector, can be sensitive to the refractive index increment (dn/dc) of the sample.Moderate (µg-mg)Low to Moderate
¹H-NMR Quantifies the ratio of integral areas of characteristic proton signals from the PEG chain and the protein.Provides a direct and absolute quantification of the DoL, non-destructive.Requires high sample concentration and purity, can be complex for proteins with overlapping signals, requires high-field NMR spectrometer.High (mg)Low
TNBS Assay 2,4,6-Trinitrobenzenesulfonic acid (TNBS) reacts with primary amines to produce a colored product, allowing for spectrophotometric quantification of remaining free amines.Simple, inexpensive, uses standard laboratory equipment.Indirect measurement, can be affected by interfering substances, requires a separate measurement of the unmodified protein.Moderate (µg-mg)High
Fluorescamine Assay Fluorescamine reacts with primary amines to yield a fluorescent product, enabling fluorometric quantification of unreacted amines.High sensitivity, rapid reaction.Indirect measurement, fluorescence can be quenched by certain buffer components, requires a fluorometer.Low (µg)High

Experimental Protocols

This section provides detailed methodologies for the key experiments discussed.

DoL Determination by MALDI-TOF Mass Spectrometry

This protocol outlines the general steps for analyzing a PEGylated protein to determine its degree of labeling.

Experimental Workflow:

MALDI_TOF_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis Unmodified Unmodified Protein Mix Mix Sample with Matrix Unmodified->Mix PEGylated PEGylated Protein PEGylated->Mix Matrix Matrix Solution (e.g., Sinapinic Acid) Matrix->Mix Spot Spot on MALDI Target Mix->Spot MALDI MALDI-TOF MS Spot->MALDI Acquire Acquire Mass Spectra MALDI->Acquire Spectra Mass Spectra of Unmodified & PEGylated Proteins Acquire->Spectra Calc Calculate Mass Shift & DoL Spectra->Calc Result Degree of Labeling Calc->Result TNBS_Reaction Protein_NH2 Protein-NH2 (Primary Amine) Product Trinitrophenyl-Protein (Colored Product, λmax ≈ 335 nm) Protein_NH2->Product + TNBS (pH 8.5, 37°C) TNBS TNBS HNMR_Logic NMR_Spectrum ¹H-NMR Spectrum of Purified PEGylated Protein Integrate_PEG Integrate PEG Signal (e.g., -CH2CH2O- at ~3.6 ppm) NMR_Spectrum->Integrate_PEG Integrate_Protein Integrate Characteristic Protein Signal (e.g., Aromatic Protons) NMR_Spectrum->Integrate_Protein Ratio Calculate Integral Ratio Integrate_PEG->Ratio Integrate_Protein->Ratio DoL Degree of Labeling Ratio->DoL

References

Comparative study of heterobifunctional vs homobifunctional linkers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Heterobifunctional and Homobifunctional Linkers in Bioconjugation

For researchers, scientists, and drug development professionals, the selection of an appropriate chemical linker is a critical step in the successful creation of bioconjugates, from antibody-drug conjugates (ADCs) to fluorescently labeled proteins. The linker not only connects two or more molecules but also significantly influences the stability, homogeneity, and overall performance of the final product. This guide provides an objective comparison of two primary classes of bifunctional linkers: heterobifunctional and homobifunctional linkers, supported by experimental data and detailed protocols to inform your selection process.

Fundamental Differences: A Tale of Two Ends

Bifunctional linkers are molecules with two reactive functional groups, allowing them to form covalent bonds with two other molecules. The key distinction between homobifunctional and heterobifunctional linkers lies in the identity of these reactive groups.

Homobifunctional linkers possess two identical reactive groups.[1][2] This inherent symmetry means they are designed to react with the same type of functional group on the molecules to be conjugated.[2] For example, an NHS-ester homobifunctional linker will react with primary amines on both target molecules.[3]

Heterobifunctional linkers , in contrast, have two different reactive groups.[4] This allows for a more controlled, sequential (two-step) conjugation process, where each end of the linker reacts with a different, specific functional group on the respective target molecules. A common example is a linker with an NHS ester to target primary amines and a maleimide (B117702) group to target sulfhydryl groups.

Performance and Application: Control vs. Simplicity

The choice between a homobifunctional and a heterobifunctional linker significantly impacts the outcome of a conjugation reaction, particularly in terms of product homogeneity and the potential for undesirable side reactions.

Homobifunctional Linkers: The One-Pot Approach

Due to their identical reactive ends, homobifunctional linkers are typically used in one-step conjugation reactions. This simplicity can be advantageous for applications like intramolecular crosslinking (studying protein conformation) or creating polymers from monomers. However, when conjugating two different proteins (e.g., an antibody and an enzyme), this one-pot approach can lead to a heterogeneous mixture of products. This includes not only the desired 1:1 conjugate but also self-conjugated molecules (e.g., antibody-antibody or enzyme-enzyme) and larger polymers, which can precipitate out of solution and reduce the overall yield of the desired product.

Heterobifunctional Linkers: Precision and Purity

Heterobifunctional linkers enable a controlled, two-step conjugation process that minimizes the formation of unwanted byproducts. In the first step, one end of the linker is reacted with the first molecule. After removing the excess, unreacted linker, the second molecule is added to react with the second functional group of the linker. This sequential approach drastically reduces the chances of self-conjugation and polymerization, resulting in a more homogenous and well-defined final product with a higher yield of the desired conjugate. This level of control is crucial for complex applications such as the development of antibody-drug conjugates (ADCs), where a precise drug-to-antibody ratio (DAR) is critical for therapeutic efficacy and safety.

Quantitative Data Presentation

The following tables summarize the key characteristics and performance metrics of homobifunctional and heterobifunctional linkers.

Table 1: General Characteristics of Homobifunctional vs. Heterobifunctional Linkers

FeatureHomobifunctional LinkersHeterobifunctional Linkers
Reactive Groups Two identical reactive groupsTwo different reactive groups
Reaction Type Typically a one-step reactionSequential, two-step reaction
Control over Conjugation Low; prone to self-conjugation and polymerizationHigh; minimizes unwanted side reactions
Product Homogeneity Generally low, resulting in a mixture of productsGenerally high, leading to a more defined product
Yield of Desired Product Can be lower due to side reactions and precipitationGenerally higher due to controlled reaction
Primary Applications Intramolecular crosslinking, polymer formation, conjugating similar moleculesConjugating two different biomolecules (e.g., protein-protein, protein-drug)

Table 2: Comparative Performance in Antibody-Drug Conjugate (ADC) Development

Performance MetricHomobifunctional Linkers (Hypothetical Application)Heterobifunctional Linkers (e.g., SMCC)
Drug-to-Antibody Ratio (DAR) Control Poor; difficult to control the number of drugs attached per antibody.Excellent; allows for precise control over DAR.
Product Purity Low; high probability of forming antibody-antibody and drug-drug conjugates.High; sequential reaction minimizes homodimer formation.
Plasma Stability Dependent on the specific chemical bond formed.Generally high, especially with non-cleavable linkers like SMCC, leading to a wider therapeutic window.
Reproducibility Low; the stochastic nature of the reaction makes it difficult to reproduce batches consistently.High; the controlled, stepwise process ensures better batch-to-batch consistency.
Overall Suitability for ADCs Not recommended for generating well-defined ADCs.The preferred choice for ADC development due to high control and product homogeneity.

Experimental Protocols

Detailed methodologies are crucial for successful bioconjugation. Below are generalized protocols for protein-protein conjugation using both a homobifunctional and a heterobifunctional linker.

Protocol 1: Protein-Protein Conjugation using a Homobifunctional NHS-Ester Linker (e.g., DSS)

This protocol describes a one-step conjugation of two different proteins (Protein A and Protein B), both containing primary amines.

Materials:

  • Protein A

  • Protein B

  • Disuccinimidyl suberate (B1241622) (DSS) linker

  • Conjugation Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • Quenching Buffer (e.g., 1M Tris-HCl, pH 7.5)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve Protein A and Protein B in the Conjugation Buffer to a final concentration of 1-5 mg/mL.

  • Linker Preparation: Immediately before use, dissolve DSS in a water-miscible organic solvent like DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction: Add the DSS solution to the mixed protein solution at a 10- to 50-fold molar excess over the total protein concentration.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.

  • Quenching: Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by quenching any unreacted DSS. Incubate for 15 minutes.

  • Purification: Purify the resulting conjugate mixture using size-exclusion chromatography to separate the desired Protein A-Protein B conjugate from unreacted proteins, self-conjugates, and polymers.

Protocol 2: Antibody-Enzyme Conjugation using a Heterobifunctional Linker (e.g., SMCC)

This protocol outlines a two-step process for conjugating an antibody (containing primary amines) to an enzyme (containing sulfhydryl groups) using the amine- and sulfhydryl-reactive SMCC linker.

Materials:

  • Antibody (IgG)

  • Enzyme (with free sulfhydryl groups)

  • Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

  • Purification column (e.g., desalting column)

Procedure:

Step 1: Activation of the Antibody with SMCC

  • Antibody Preparation: Dissolve the antibody in Conjugation Buffer to a concentration of 5-10 mg/mL.

  • Linker Preparation: Immediately before use, dissolve SMCC in DMSO to a concentration of 10 mM.

  • Activation Reaction: Add the SMCC solution to the antibody solution at a 10- to 20-fold molar excess.

  • Incubation: Incubate for 1-2 hours at room temperature with gentle stirring.

  • Purification of Activated Antibody: Remove excess, unreacted SMCC using a desalting column equilibrated with Conjugation Buffer. The purified product is the maleimide-activated antibody.

Step 2: Conjugation of the Activated Antibody to the Enzyme

  • Enzyme Preparation: Ensure the enzyme has free sulfhydryl groups. If not, they can be introduced using a reducing agent like DTT followed by purification. Dissolve the enzyme in Conjugation Buffer.

  • Conjugation Reaction: Immediately mix the maleimide-activated antibody with the sulfhydryl-containing enzyme. The molar ratio should be optimized, but a 1:1 to 1:3 ratio of antibody to enzyme is a good starting point.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Purify the final antibody-enzyme conjugate using an appropriate chromatography method (e.g., size-exclusion or affinity chromatography) to separate the conjugate from unreacted antibody and enzyme.

Mandatory Visualization

The following diagrams illustrate the conceptual workflows for using homobifunctional and heterobifunctional linkers.

Homobifunctional_Workflow cluster_reactants Reactants cluster_reaction One-Step Reaction cluster_products Products (Heterogeneous Mixture) P1 Protein A (with amines) Mix Mix all components P1->Mix P2 Protein B (with amines) P2->Mix Linker Homobifunctional Linker (e.g., DSS) Linker->Mix Desired Desired Conjugate (A-Linker-B) Mix->Desired Side1 Self-Conjugate (A-Linker-A) Mix->Side1 Side2 Self-Conjugate (B-Linker-B) Mix->Side2 Polymer Polymers Mix->Polymer

Caption: Workflow for homobifunctional crosslinking, leading to a heterogeneous product mixture.

Heterobifunctional_Workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Conjugation P1 Molecule 1 (e.g., Antibody with amines) Activate React P1 with Linker P1->Activate Linker Heterobifunctional Linker (e.g., SMCC) Linker->Activate ActivatedP1 Activated Molecule 1 Activate->ActivatedP1 Purify1 Purify ActivatedP1->Purify1 Conjugate React Activated P1 with P2 Purify1->Conjugate P2 Molecule 2 (e.g., Drug with thiol) P2->Conjugate FinalProduct Desired Conjugate (P1-Linker-P2) Conjugate->FinalProduct Purify2 Final Purification FinalProduct->Purify2

Caption: A controlled two-step workflow using a heterobifunctional linker for a homogeneous product.

Conclusion

Both homobifunctional and heterobifunctional linkers are valuable tools in the field of bioconjugation. Homobifunctional linkers offer a straightforward, one-step method suitable for applications where product homogeneity is not a primary concern. However, for the development of complex biotherapeutics like ADCs, where precision and purity are paramount, heterobifunctional linkers are the superior choice. Their ability to facilitate controlled, sequential reactions minimizes the formation of undesirable side products, leading to higher yields of well-defined and reproducible bioconjugates. The selection of the optimal linker will ultimately depend on the specific requirements of the application, including the nature of the molecules to be conjugated, the desired purity of the final product, and the intended use of the bioconjugate.

References

Assessing the Impact of PEG25 Linkers on Protein Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene (B3416737) glycol (PEG) linkers to proteins, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of biologics. Among the various available PEG linkers, the PEG25 linker, consisting of 25 ethylene (B1197577) glycol units, offers a specific length that can influence a protein's stability, bioactivity, and immunogenicity. This guide provides a comparative analysis of the PEG25 linker against other alternatives, supported by experimental data and detailed protocols to aid in the rational design of protein conjugates.

The Role of Linkers in Protein Modification

Linkers are crucial components in the design of bioconjugates, providing a physical separation between the protein and a conjugated molecule, such as another protein, a drug, or a labeling agent. The choice of linker can significantly impact the overall properties of the conjugate. While PEG linkers are favored for their hydrophilicity, biocompatibility, and ability to increase the hydrodynamic radius of proteins, other options, such as peptide linkers (e.g., glycine-serine repeats), offer different degrees of flexibility and potential for specific enzymatic cleavage.

Comparative Analysis of Linker Performance

The selection of an optimal linker is a critical step in the development of a bioconjugate. The following tables summarize the impact of different linker types on key performance indicators of protein function.

Table 1: Impact of Linker Type on Protein Stability
Linker TypeProteinChange in Thermal Stability (Tm)Change in Thermodynamic Stability (ΔG°)Reference
No Linker Alpha-1 AntitrypsinBaselineBaseline[1]
5 kDa PEG Alpha-1 AntitrypsinNo significant changeNo significant change[1]
10 kDa PEG Alpha-1 AntitrypsinNo significant changeNo significant change[1]
20 kDa PEG Alpha-1 AntitrypsinNo significant changeNo significant change[1]
40 kDa PEG (Branched) Alpha-1 AntitrypsinNo significant changeNo significant change[1]
(Gly4Ser)n Peptide Linker Single-chain Arc RepressorVariable, dependent on length and compositionCan increase stability with optimal length

Note: The data presented is compiled from different research articles and experimental conditions may vary. Direct comparison across different studies should be made with caution.

Table 2: Impact of Linker Type on Protein Bioactivity and Pharmacokinetics
Linker TypeProteinEffect on BioactivityEffect on In Vivo Half-LifeReference
No Linker rhTIMP-1Baseline1.1 hours
20 kDa PEG rhTIMP-1Retained inhibitory activity28 hours
Flexible Peptide Linker (e.g., GGGGS) Fusion ProteinsCan maintain or slightly decrease activityDependent on fusion partner
Rigid Peptide Linker (e.g., A(EAAAK)nA) Fusion ProteinsCan maintain or slightly decrease activityDependent on fusion partner

Note: The data presented is compiled from different research articles and experimental conditions may vary. Direct comparison across different studies should be made with caution.

Table 3: Impact of Linker Type on Immunogenicity
Linker TypeKey ConsiderationsTypical Immunogenic PotentialReference
PEG Linkers Can elicit anti-PEG antibodies, especially with repeated administration. Longer PEG chains may increase immunogenicity.Generally low, but can be a concern.
Glycine-Serine (GS) Peptide Linkers Repetitive sequences can sometimes be immunogenic.Generally low.
Other Peptide Linkers Sequence-dependent; can be designed to be non-immunogenic.Variable.

Note: The immunogenicity of a linker is highly context-dependent and can be influenced by the protein it is attached to and the host immune system.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a linker's impact on protein function. The following are protocols for key experiments.

Protocol 1: Determination of Protein Thermal Stability via Thermal Shift Assay (TSA)

Objective: To determine the melting temperature (Tm) of a protein in the presence of different linkers as a measure of thermal stability.

Materials:

  • Protein of interest (unconjugated and conjugated with different linkers)

  • SYPRO Orange dye (5000x stock in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Real-time PCR instrument

Procedure:

  • Prepare a 2x protein solution in PBS.

  • Prepare a working solution of SYPRO Orange dye by diluting the stock 1:1000 in PBS.

  • In a 96-well PCR plate, add 25 µL of the 2x protein solution to each well.

  • Add 25 µL of the diluted SYPRO Orange dye to each well.

  • Seal the plate and centrifuge briefly to remove air bubbles.

  • Place the plate in a real-time PCR instrument.

  • Set the instrument to ramp the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/minute, collecting fluorescence data at each interval.

  • The melting temperature (Tm) is determined by identifying the temperature at which the fluorescence intensity is at its maximum, which corresponds to the protein's unfolding transition.

Protocol 2: Assessment of Protein Bioactivity using Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To quantify the binding activity of a PEGylated protein to its target.

Materials:

  • Target antigen

  • PEGylated protein and unconjugated control

  • Primary antibody specific to the protein (if using a sandwich ELISA format)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)

  • 96-well microplate reader

Procedure:

  • Coat a 96-well plate with the target antigen (1-10 µg/mL in coating buffer) overnight at 4 °C.

  • Wash the plate three times with wash buffer.

  • Block the plate with blocking buffer for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Add serial dilutions of the PEGylated protein and unconjugated control to the wells and incubate for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Add the primary antibody (if applicable) and incubate for 1 hour at room temperature.

  • Wash the plate three times with wash buffer.

  • Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add TMB substrate and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • The binding activity can be determined by comparing the EC50 values of the PEGylated and unconjugated proteins.

Protocol 3: In Vivo Half-Life Determination

Objective: To determine the circulation half-life of a PEGylated protein in an animal model.

Materials:

  • PEGylated protein and unconjugated control

  • Animal model (e.g., mice)

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)

  • ELISA kit for quantifying the protein of interest

Procedure:

  • Administer a known dose of the PEGylated protein or unconjugated control to the animal model (e.g., via intravenous injection).

  • Collect blood samples at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours) post-injection.

  • Process the blood samples to obtain plasma or serum.

  • Quantify the concentration of the protein in the plasma/serum samples using a validated ELISA.

  • Plot the protein concentration versus time on a semi-logarithmic scale.

  • The elimination half-life (t1/2) can be calculated from the slope of the terminal phase of the concentration-time curve.

Visualizing Workflows and Concepts

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.

Experimental_Workflow_for_Linker_Assessment cluster_Preparation Protein & Linker Preparation cluster_Analysis Functional Assessment cluster_Data Data Analysis & Comparison Protein Protein of Interest Conjugation Protein-Linker Conjugation Protein->Conjugation PEG25 PEG25 Linker PEG25->Conjugation AltLinkers Alternative Linkers (e.g., PEG12, GS-linker) AltLinkers->Conjugation Purification Purification of Conjugates Conjugation->Purification Stability Stability Analysis (TSA) Purification->Stability Activity Bioactivity Analysis (ELISA, SPR) Purification->Activity Immunogenicity Immunogenicity (ELISA) Purification->Immunogenicity InVivo In Vivo Studies (Pharmacokinetics) Purification->InVivo Data Comparative Data Analysis Stability->Data Activity->Data Immunogenicity->Data InVivo->Data

Caption: Workflow for assessing the impact of different linkers on protein function.

Signaling_Pathway_Inhibition Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Ligand Ligand Ligand->Receptor Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene Inhibitor Protein-Linker Inhibitor Inhibitor->Receptor

Caption: Inhibition of a signaling pathway by a protein-linker conjugate.

Conclusion

The choice of a linker is a critical determinant of the final properties of a protein conjugate. While a PEG25 linker can offer a balance of increased hydrodynamic size and flexibility, a thorough comparative analysis against other linker types is essential for optimizing protein stability, bioactivity, and immunogenicity for a specific application. The experimental protocols and workflows provided in this guide offer a framework for conducting such assessments, enabling researchers to make data-driven decisions in the design of novel biotherapeutics.

References

Purity Analysis of Acid-PEG25-NHS Ester Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of polyethylene (B3416737) glycol (PEG) reagents is a critical parameter that directly impacts the efficacy, safety, and reproducibility of PEGylated therapeutics and other bioconjugates. The process of PEGylation, the covalent attachment of PEG chains to molecules, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and small molecules.[1] The purity of the PEGylating agent is paramount, as impurities can lead to side reactions, the formation of undesired conjugates, and potential immunogenicity.[1]

This guide provides a comprehensive purity assessment of Acid-PEG25-NHS ester conjugates, comparing its performance with other alternatives and presenting supporting experimental data. This compound is an amine-reactive crosslinker designed for intermolecular crosslinking with free amines.[2][3][4] It features a discrete PEG (dPEG®) backbone, which imparts water solubility to the molecules it is conjugated to.[2][3][4]

Purity Analysis Methodologies

The purity of this compound and its conjugates is typically assessed using a combination of analytical techniques to identify and quantify the main component and potential impurities. The primary methods include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Analytical Technique Information Provided Strengths Limitations
HPLC Separation and quantification of the main component and impurities.[1][5] Can be used to analyze both the PEG reagent and the PEGylated protein.[6]High sensitivity, selectivity, speed, accuracy, and reproducibility. Can separate PEGylated proteins based on the degree of polymerization and the site of PEG attachment.[7]PEG reagents lacking a chromophore can be difficult to quantify with UV detection, requiring alternative detectors like Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).[8]
NMR Spectroscopy Confirmation of chemical structure, detection, and quantification of impurities.[1][9][10] Can determine the molecular weight and degree of substitution of PEG derivatives.[11][12][13]Provides detailed structural information.[1] Can be used to determine the yield of conjugation and polymer purity.[10]Can be complex to interpret, especially for large polymers where 13C coupled 1H peaks can interfere with analysis.[9][12][13]
Mass Spectrometry Accurate average molecular weight and degree of PEGylation.[5] Can be coupled with LC for detailed characterization of PEGylated proteins.[5][6][14]High mass accuracy and resolution provide high confidence in intact mass identification.[15] Can be used to identify specific amino acids conjugated to the drug/drug-linker.[14]The heterogeneity of PEG molecules can lead to complex mass spectra that are challenging to interpret.[6][15]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Objective: To separate and quantify the this compound conjugate from the unreacted protein and excess PEG reagent.

Instrumentation:

  • HPLC system with a UV detector or Charged Aerosol Detector (CAD)/Evaporative Light Scattering Detector (ELSD).

  • Reversed-phase (e.g., C4, C8, or C18) or size-exclusion chromatography (SEC) column.[7][8]

Sample Preparation:

  • The reaction mixture containing the PEGylated protein is quenched.[16]

  • The sample is diluted in an appropriate mobile phase.[7]

Chromatographic Conditions (Example for Reversed-Phase):

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[16]

  • Mobile Phase B: 0.08% TFA in 90% acetonitrile.[16]

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.

  • Flow Rate: Typically 1 mL/min.[7][16]

  • Column Temperature: Often elevated (e.g., 45°C) to improve peak shape.[7][16]

  • Detection: UV at 214 nm or 280 nm.[8][16] For PEG reagents without a chromophore, a CAD or ELSD is used.[17]

Data Analysis:

  • The purity is determined by calculating the relative peak area of the desired conjugate compared to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of the this compound and its conjugate and to detect any structural impurities.

Instrumentation:

  • 400 MHz or higher field NMR spectrometer.[1]

Sample Preparation:

  • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6).[1]

Data Acquisition:

  • Acquire a ¹H NMR spectrum.

  • The integration of specific peaks corresponding to the PEG backbone, the terminal acid group, and the NHS ester can be used to confirm the structure and assess purity.[9][10]

Data Analysis:

  • The purity is calculated by comparing the integration of the characteristic peaks of the main compound to those of any identified impurities.

Mass Spectrometry (MS) for Molecular Weight Determination

Objective: To determine the molecular weight of the PEGylated protein and the degree of PEGylation.

Instrumentation:

  • Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer, often coupled with an LC system (LC-MS).[5][14]

Sample Preparation:

Data Acquisition:

  • The sample is introduced into the mass spectrometer.

  • For complex spectra from heterogeneous PEG conjugates, deconvolution software is used to determine the masses present.[14]

Data Analysis:

  • The mass spectrum will show a distribution of peaks, with each peak corresponding to the protein conjugated with a different number of PEG chains. The average degree of PEGylation can be calculated from this distribution.

Visualizing the Process

The following diagrams illustrate the conjugation reaction and the general workflow for purity analysis.

G Figure 1: Acid-PEG-NHS Ester Conjugation Pathway Protein Protein with Primary Amine (-NH2) Reaction Nucleophilic Acyl Substitution (pH 7.2-8.5) Protein->Reaction PEG_NHS This compound PEG_NHS->Reaction Conjugate PEGylated Protein (Stable Amide Bond) Reaction->Conjugate NHS_leaving N-hydroxysuccinimide (Leaving Group) Reaction->NHS_leaving

Figure 1: Acid-PEG-NHS Ester Conjugation Pathway

G Figure 2: Experimental Workflow for Purity Analysis cluster_reaction PEGylation Reaction cluster_purification Purification cluster_analysis Purity Analysis Protein Protein Reaction Conjugation Reaction Protein->Reaction PEG_Reagent This compound PEG_Reagent->Reaction Purification Removal of Excess Reagent (e.g., Dialysis, SEC) Reaction->Purification HPLC HPLC Purification->HPLC NMR NMR Purification->NMR MS Mass Spectrometry Purification->MS Final_Product Pure PEGylated Conjugate HPLC->Final_Product NMR->Final_Product MS->Final_Product

Figure 2: Experimental Workflow for Purity Analysis

Comparison with Alternative PEGylating Agents

While NHS esters are widely used for their reactivity with primary amines, other functional groups can be employed for bioconjugation, each with its own advantages.[]

PEGylating Agent Reactive Group Target Functional Group Key Features
This compound N-hydroxysuccinimide (NHS) esterPrimary amines (-NH₂)High reactivity at pH 7.2-8.5, forms stable amide bonds.[][19]
Maleimide-PEG MaleimideThiols (-SH)Highly specific for cysteines, forms stable thioether bonds.
Alkyne-PEG Terminal AlkyneAzides (-N₃)Used in "click chemistry" (CuAAC or SPAAC), highly specific and bioorthogonal.[20]
Azide-PEG AzideAlkynesThe other component of "click chemistry" reactions.[20][21]
Aldehyde-PEG AldehydeN-terminal aminesCan achieve site-specific N-terminal modification under controlled pH.[7]

The choice of a PEGylating agent depends on the available functional groups on the biomolecule and the desired specificity of the conjugation. For instance, if site-specific conjugation is required and a free cysteine is available, a maleimide-PEG reagent would be a better choice than an NHS ester-PEG, which would react with all accessible lysines.

Conclusion

The purity of this compound conjugates is crucial for the development of safe and effective biotherapeutics. A multi-faceted analytical approach employing HPLC, NMR, and Mass Spectrometry is essential for comprehensive characterization. Each technique provides unique and complementary information regarding the purity, structure, and molecular weight of the conjugate. The selection of the appropriate PEGylating agent from a variety of available alternatives should be carefully considered based on the specific requirements of the application to ensure efficient and specific conjugation.

References

Quantitative Analysis of Acid-PEG25-NHS Ester Conjugation Efficiency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reproducible conjugation of polyethylene (B3416737) glycol (PEG) linkers to biomolecules is a critical step in the development of novel therapeutics, diagnostics, and research tools. Acid-PEG25-NHS ester is a heterobifunctional linker designed for this purpose, featuring a carboxylic acid group at one terminus and a highly reactive N-hydroxysuccinimide (NHS) ester at the other, separated by a 25-unit PEG spacer. This guide provides a quantitative comparison of the conjugation efficiency of NHS ester-activated PEG linkers and outlines detailed experimental protocols for their use and analysis.

While specific quantitative data for this compound is not extensively available in public literature, this guide synthesizes data from studies on structurally similar NHS-PEG linkers to provide a comparative framework. The efficiency of conjugation is influenced by several factors, including the nature of the biomolecule, the linker itself, and the reaction conditions.

Comparative Analysis of Amine-Reactive Linker Performance

The choice of an amine-reactive linker significantly impacts the outcome of a bioconjugation reaction. NHS esters are widely used due to their high reactivity with primary amines at physiological to slightly alkaline pH.[1] However, their susceptibility to hydrolysis presents a competing reaction that can affect conjugation efficiency.[1][2] The stability of the resulting amide bond is a key advantage of this chemistry.[1]

The length of the PEG linker also plays a crucial role in the properties of the resulting conjugate, affecting its solubility, stability, and pharmacokinetic profile.[3] While longer PEG chains can enhance the in vivo half-life of a bioconjugate, they may also introduce steric hindrance that can affect conjugation efficiency and the biological activity of the conjugated molecule.

Table 1: Quantitative Comparison of Amine-Reactive Linker Performance

Linker TypeTarget MoleculeMolar Excess (Linker:Molecule)Reaction pHReaction TimeAnalytical MethodReported Conjugation Efficiency/YieldReference
NHS-PEG-N3Her-IgG~1.24 (7.71 mM linker)5.0-6.01 hourMass SpectrometryL/P ratio of ~4
mPEG2L-IFN (40 kDa, di-branched)Interferon α-2aNot SpecifiedNot SpecifiedNot SpecifiedNot Specified25% yield
mPEG2P-IFN (40 kDa, di-branched)Interferon α-2aNot SpecifiedNot SpecifiedNot SpecifiedNot Specified24% yield
mPEG2M-IFN (40 kDa, di-branched)Interferon α-2aNot SpecifiedNot SpecifiedNot SpecifiedNot Specified17% yield
Porphyrin-NHS estermPEG4-NH21:29.010 minutes (t1/2)HPLC~87-92%
FAM NHS esterBovine Serum Albumin (BSA)6.5:19.01 hourUV/Vis AbsorbanceDegree of Labeling: 1.1

Note: The data presented is for NHS-PEG linkers with varying structures and PEG lengths, as direct quantitative data for this compound was not available. This table serves as a representative comparison.

Experimental Protocols

A successful conjugation strategy relies on a well-defined and reproducible experimental protocol. Below is a detailed methodology for a typical conjugation reaction using an Acid-PEG-NHS ester linker, followed by purification and analysis.

I. Materials and Reagents
  • Biomolecule: Protein, antibody, or peptide with available primary amine groups (e.g., lysine (B10760008) residues, N-terminus).

  • Acid-PEG-NHS ester linker

  • Reaction Buffer: Amine-free buffer, e.g., 0.1 M sodium phosphate (B84403) buffer with 0.15 M NaCl, pH 7.2-8.5. Common choices include phosphate-buffered saline (PBS), carbonate/bicarbonate buffer, or borate (B1201080) buffer. Crucially, avoid buffers containing primary amines such as Tris or glycine (B1666218).

  • Anhydrous, amine-free organic solvent: Dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to dissolve the NHS ester linker.

  • Quenching Reagent (optional): 1 M Tris-HCl, pH 8.0, or glycine solution to stop the reaction.

  • Purification System: Size-exclusion chromatography (SEC) column, dialysis cassettes, or centrifugal filters for removing excess linker and byproducts.

  • Analytical Instruments: UV/Vis spectrophotometer, HPLC system, and/or mass spectrometer.

II. Experimental Workflow

The following diagram illustrates the general workflow for conjugating an Acid-PEG-NHS ester to a protein.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis A Prepare Protein Solution in Amine-Free Buffer C Add NHS Ester Solution to Protein Solution A->C B Dissolve Acid-PEG-NHS Ester in Anhydrous DMSO/DMF B->C D Incubate at RT (30-60 min) or 4°C (2 hours) C->D E Quench Reaction (Optional) D->E F Purify Conjugate (SEC, Dialysis) E->F G Quantify Conjugation Efficiency F->G

A general workflow for the conjugation of an Acid-PEG-NHS ester to a protein.
III. Detailed Protocol

  • Protein Preparation:

    • Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free reaction buffer (e.g., PBS, pH 7.5).

    • If the protein is in a buffer containing primary amines, perform a buffer exchange using dialysis or a desalting column.

  • NHS Ester Solution Preparation:

    • Equilibrate the vial of Acid-PEG-NHS ester to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the required amount of the NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). Note: Do not prepare aqueous stock solutions of NHS esters as they hydrolyze rapidly.

  • Conjugation Reaction:

    • Add a calculated molar excess of the dissolved NHS ester solution to the protein solution. A 10- to 20-fold molar excess is a common starting point. The optimal ratio should be determined empirically for each specific application.

    • Ensure the volume of the organic solvent does not exceed 10% of the total reaction volume.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours. Protect from light if the PEG linker contains a fluorescent dye.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a quenching reagent such as Tris or glycine to a final concentration of 20-50 mM.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess, unreacted NHS ester and the NHS byproduct from the labeled protein using size-exclusion chromatography, dialysis, or centrifugal filters.

IV. Quantification of Conjugation Efficiency

Accurate quantification of the conjugation efficiency is essential to ensure the quality and consistency of the bioconjugate. The degree of labeling (DOL), or the average number of PEG linkers conjugated to each biomolecule, is a key parameter to determine.

quantification_workflow start Purified Conjugate method_choice Choose Quantification Method start->method_choice hplc HPLC Analysis (SEC, RP, HIC) method_choice->hplc Separation of species ms Mass Spectrometry (MALDI-TOF, ESI-MS) method_choice->ms Mass determination uv_vis UV/Vis Spectroscopy (If PEG has chromophore) method_choice->uv_vis Spectrophotometric measurement result Determine Degree of Labeling (DOL) hplc->result ms->result uv_vis->result

A decision workflow for quantifying conjugation efficiency.
A. HPLC-Based Methods

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating the conjugated biomolecule from the unconjugated species and free linker.

  • Size-Exclusion Chromatography (SEC-HPLC): Separates molecules based on their hydrodynamic radius. The PEGylated protein will elute earlier than the unmodified protein. By integrating the peak areas, the percentage of conjugated protein can be determined.

  • Reverse-Phase HPLC (RP-HPLC): Separates molecules based on hydrophobicity. The addition of the PEG linker will alter the retention time of the biomolecule.

  • Hydrophobic Interaction Chromatography (HIC): Particularly useful for antibody-drug conjugates, HIC can separate species with different drug-to-antibody ratios (DARs), which is analogous to the degree of labeling.

B. Mass Spectrometry

Mass spectrometry (MS) provides a direct measurement of the molecular weight of the conjugate, allowing for the determination of the number of attached PEG linkers.

  • MALDI-TOF MS: Can be used to determine the average molecular weight of the PEGylated protein.

  • LC-ESI-MS: Coupling liquid chromatography with electrospray ionization mass spectrometry allows for the separation of different species followed by their mass determination, providing detailed information on the distribution of the degree of labeling.

C. UV/Vis Spectroscopy

If the Acid-PEG-NHS ester contains a chromophore or is conjugated to a molecule with a distinct absorbance spectrum, UV/Vis spectroscopy can be used to determine the degree of labeling by applying the Beer-Lambert law.

Conclusion

The selection of an appropriate bioconjugation strategy is paramount for the successful development of modified biomolecules. While specific quantitative data for this compound remains limited in publicly accessible literature, the data from similar NHS-PEG linkers indicate that high conjugation efficiencies can be achieved under optimized conditions. The provided experimental protocols and analytical methods offer a robust framework for researchers to perform and quantify the conjugation of Acid-PEG-NHS esters and other similar linkers. Careful consideration of reaction parameters such as pH, molar excess of the linker, and reaction time, coupled with rigorous analytical characterization, will ensure the generation of well-defined and reproducible bioconjugates for a wide range of applications.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of Acid-PEG25-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the integrity of your work and the safety of your laboratory environment are paramount. Understanding the proper handling and disposal of specialized chemical reagents like Acid-PEG25-NHS ester is a critical component of responsible research. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is crucial to consult your institution's specific safety guidelines and to be equipped with the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Eye Protection: Safety glasses or goggles are mandatory to protect from potential splashes.

  • Hand Protection: Nitrile or other chemical-resistant gloves should be worn to prevent skin contact.

  • Protective Clothing: A lab coat is essential to protect from spills.

  • Respiratory Protection: When handling the solid powder form, a dust mask is recommended to prevent inhalation.

This compound is moisture-sensitive.[1][2] The N-hydroxysuccinimide (NHS) ester moiety can readily hydrolyze, rendering the compound inactive for its intended use in bioconjugation.[1][2] Therefore, it is important to handle the reagent in a dry environment and to avoid preparing large stock solutions that will not be used immediately.[1]

Step-by-Step Disposal Procedures

The proper disposal method for this compound depends on its form: unreacted solid, solutions, or contaminated labware. All waste generated should be treated as chemical waste and segregated from regular trash.

1. Unused or Expired Solid this compound:

  • Collection: The original vial containing the solid powder should be securely sealed.

  • Labeling: Place the sealed vial in a designated hazardous waste container. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound."

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed chemical waste management service.

2. This compound Solutions:

The disposal of solutions containing this compound depends on the solvent used.

  • Aqueous Solutions:

    • Hydrolysis (Quenching): Before disposal, the reactive NHS ester should be hydrolyzed. This can be achieved by adding an amine-containing buffer, such as Tris or glycine, to the solution. Allow the solution to stand for several hours to ensure complete hydrolysis.

    • Collection: After hydrolysis, transfer the solution to a designated aqueous hazardous waste container.

    • Labeling: Clearly label the container with its contents.

    • Disposal: Arrange for disposal through your institution's EHS department.

  • Organic Solutions (e.g., in DMSO or DMF):

    • Segregation: Do not mix organic solvent waste with aqueous waste.

    • Collection: Collect the solution in a designated solvent waste container that is compatible with the specific organic solvent used.

    • Labeling: Label the container with the full chemical name and the solvent used.

    • Disposal: Follow your institution's procedures for the disposal of hazardous organic waste.

3. Contaminated Labware and Materials:

  • Solid Waste: All materials that have come into contact with this compound, such as pipette tips, microcentrifuge tubes, gloves, and weighing papers, should be collected in a designated solid hazardous waste container.

  • Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

  • Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent, followed by washing with an appropriate laboratory detergent. The initial rinsate should be collected and disposed of as liquid chemical waste.

Quantitative Data Summary

ParameterValue/InstructionSource
Storage Temperature -20°C--INVALID-LINK--, --INVALID-LINK--
Moisture Sensitivity High; store with desiccant
Hydrolysis of NHS Ester Readily hydrolyzes in aqueous solution
Disposal Code P501: Dispose of contents/container in accordance with local regulation

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow This compound Disposal Workflow cluster_waste_type Identify Waste Type cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_labware Contaminated Labware cluster_disposal Final Disposal WasteType What is the form of the waste? SolidWaste Unused/Expired Solid WasteType->SolidWaste Solid LiquidWaste Solution WasteType->LiquidWaste Liquid Labware Pipette tips, gloves, etc. WasteType->Labware Contaminated Labware CollectSolid Collect in original or sealed container SolidWaste->CollectSolid LabelSolid Label as 'Hazardous Waste' with chemical name CollectSolid->LabelSolid EHS Contact Environmental Health & Safety (EHS) for pickup LabelSolid->EHS SolventType Aqueous or Organic Solvent? LiquidWaste->SolventType Aqueous Aqueous Solution SolventType->Aqueous Aqueous Organic Organic Solution (DMSO, DMF, etc.) SolventType->Organic Organic Hydrolyze Hydrolyze (Quench) NHS ester with Tris or Glycine buffer Aqueous->Hydrolyze CollectOrganic Collect in designated Solvent Waste container Organic->CollectOrganic CollectAqueous Collect in Aqueous Hazardous Waste Hydrolyze->CollectAqueous CollectAqueous->EHS CollectOrganic->EHS CollectLabware Collect in Solid Hazardous Waste container Labware->CollectLabware CollectLabware->EHS

Caption: Decision tree for the proper disposal of this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always prioritize safety and consult your institution's specific guidelines.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Acid-PEG25-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with reactive chemical compounds like Acid-PEG25-NHS ester. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. By adhering to these procedural steps, you can minimize risks and handle this reagent with confidence.

This compound is a polyethylene (B3416737) glycol (PEG) linker containing both a carboxylic acid and an N-hydroxysuccinimide (NHS) ester.[1][2] The hydrophilic PEG spacer enhances solubility in aqueous solutions, while the NHS ester group is highly reactive towards primary amine groups on proteins and other molecules.[1][2] Due to its reactivity, particularly its moisture sensitivity, specific handling procedures are crucial.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound in solid or dissolved form, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles or safety glasses meeting ANSI Z87.1 standards. A face shield is recommended when handling larger quantities or if there is a significant splash risk.Protects against accidental splashes of the chemical, which can cause serious eye irritation.
Hand Protection Nitrile or other chemically resistant gloves.Provides a barrier against skin contact. Given that many NHS esters are skin irritants, this is a critical safety measure.
Body Protection A standard laboratory coat. A chemically resistant apron is advisable for larger-scale work.Prevents contamination of personal clothing and protects against spills.
Respiratory Protection When handling the solid powder, a dust mask (e.g., N95) is recommended to avoid inhalation.Fine powders can become airborne and be inhaled, posing a potential respiratory hazard.

Operational Plan: From Receipt to Reaction

Proper handling of this compound from the moment it arrives in the lab until it is used in a reaction is critical to ensure its integrity and your safety.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the vial at -20°C in a desiccated environment. This compound is moisture-sensitive, and improper storage can lead to hydrolysis of the NHS ester, rendering it inactive.

Preparation for Use:

  • Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation onto the product.

  • Weigh the desired amount of the reagent in a fume hood.

  • Dissolve the this compound in an appropriate anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.

  • Do not prepare stock solutions for long-term storage as the NHS ester moiety readily hydrolyzes in the presence of moisture. Discard any unused reconstituted reagent.

Reaction Conditions:

  • Avoid using buffers that contain primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.

  • Phosphate-buffered saline (PBS) at a pH of 7.2-7.5 is a commonly used reaction buffer.

Disposal Plan: Responsible Waste Management

All materials that come into contact with this compound should be treated as chemical waste and disposed of according to your institution's environmental health and safety (EHS) guidelines.

Waste Segregation and Collection:

  • Solid Waste: Collect unused or expired solid this compound, as well as contaminated items like pipette tips, tubes, and gloves, in a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container compatible with the solvents used.

Deactivation of Reactive Waste: Before disposal, it is good practice to quench the reactivity of the NHS ester in aqueous solutions:

  • Ensure the pH of the aqueous waste solution is between 7 and 8.5. If necessary, adjust with a suitable buffer.

  • Allow the solution to stand at room temperature for several hours (or overnight) to ensure complete hydrolysis of the NHS ester.

  • Transfer the quenched solution to the designated aqueous hazardous waste container.

Never dispose of this compound or its waste down the drain or in regular trash.

Experimental Workflow and Safety Protocol

cluster_prep Preparation cluster_reaction Reaction cluster_disposal Disposal start Start: Receive and Inspect Chemical storage Store at -20°C in Desiccator start->storage equilibrate Equilibrate Vial to Room Temperature storage->equilibrate ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) equilibrate->ppe weigh Weigh Solid in Fume Hood ppe->weigh segregate_solid Segregate Solid Waste (Tips, Tubes, Gloves) ppe->segregate_solid dissolve Dissolve in Anhydrous Solvent (e.g., DMSO) weigh->dissolve reaction Perform Reaction in Amine-Free Buffer dissolve->reaction quench_reaction Quench Reaction (if applicable) reaction->quench_reaction segregate_liquid Segregate Liquid Waste reaction->segregate_liquid quench_reaction->segregate_liquid dispose Dispose of all Waste via Institutional EHS Protocols segregate_solid->dispose deactivate Deactivate Aqueous Waste (Adjust pH, Hydrolyze) segregate_liquid->deactivate deactivate->dispose end End dispose->end

Caption: Workflow for the safe handling of this compound.

References

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